Hymenidin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHJREOQCERRAME-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=C1Br)C(=O)NCC=CC2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
107019-95-4 | |
| Record name | Hymenidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107019954 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | HYMENIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3P6464ZQCD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Hymenidin as a Voltage-Gated Potassium Channel Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated potassium (Kv) channels are a diverse group of transmembrane proteins crucial for regulating cellular excitability, proliferation, and signaling. Their involvement in a wide array of physiological processes makes them attractive targets for therapeutic intervention in various diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Hymenidin, a marine alkaloid derived from sponges of the Agelas genus, along with its synthetic analogues, has emerged as a promising inhibitor of the Kv1 subfamily of potassium channels. This technical guide provides an in-depth overview of the electrophysiological characterization of this compound and its derivatives, detailing their inhibitory activity, selectivity, and the experimental methodologies employed in their evaluation.
Mechanism of Action
This compound and its analogues exert their inhibitory effect by directly blocking the pore of specific voltage-gated potassium channels. This blockade impedes the flow of potassium ions across the cell membrane, thereby altering the cell's membrane potential and affecting downstream cellular processes. The primary targets of these compounds are members of the Kv1 subfamily, with varying degrees of potency and selectivity.
Quantitative Data: Inhibitory Activity of this compound and Analogues
The inhibitory potency of this compound and its synthetic analogues has been quantified using electrophysiological techniques. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of the concentration of a compound required to inhibit 50% of the channel's activity. The following table summarizes the available IC50 data for a potent synthetic analogue of this compound against various Kv channel isoforms.
| Compound | Target Channel | Expression System | IC50 (µM) | Reference |
| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.3 | CHO cells | 1.4 | [1][2] |
| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.4 | CHO cells | < 6.1 | [1][2] |
| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.5 | CHO cells | < 6.1 | [1][2] |
| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.6 | CHO cells | < 6.1 | [1][2] |
| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (6g) | Kv1.3 - Kv1.6 | Xenopus laevis oocytes | < 1 | [1][2] |
Note: Data for this compound itself is not explicitly detailed in the provided search results. The data presented is for a potent synthetic analogue (6g) from the study by Zidar et al., 2017.[1][2] All compounds tested showed selectivity against Kv1.1 and Kv1.2 channels.[1][2]
Experimental Protocols
The characterization of this compound and its analogues as Kv channel inhibitors relies on established electrophysiological techniques. The following sections provide detailed, representative methodologies for the key experiments cited.
Automated Patch-Clamp Electrophysiology on CHO Cells
This high-throughput technique allows for the rapid screening of compounds on ion channels expressed in mammalian cell lines.
1. Cell Culture and Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1 channel isoforms (Kv1.1-Kv1.6) are cultured in standard growth medium supplemented with a selection antibiotic.
-
On the day of the experiment, cells are harvested, washed, and resuspended in an extracellular solution to a final density of 1-5 x 10^6 cells/mL.
2. Solutions:
-
Extracellular Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES; pH adjusted to 7.2 with KOH.
3. Electrophysiological Recording:
-
Automated patch-clamp recordings are performed using a multi-well planar patch-clamp system.
-
Cells are captured on the apertures of the patch-clamp chip, and whole-cell configuration is established.
-
The membrane potential is held at -80 mV.
-
To elicit Kv channel currents, depolarizing voltage steps are applied (e.g., to +40 mV for 200 ms).
-
Compounds are applied at various concentrations, and the inhibition of the peak current is measured.
4. Data Analysis:
-
The percentage of current inhibition is calculated for each compound concentration.
-
Concentration-response curves are generated, and IC50 values are determined by fitting the data to the Hill equation.
Two-Electrode Voltage-Clamp on Xenopus laevis Oocytes
This technique is a robust method for studying the function and pharmacology of ion channels expressed at high levels.
1. Oocyte Preparation and cRNA Injection:
-
Oocytes are surgically removed from mature female Xenopus laevis frogs and defolliculated.
-
Oocytes are injected with cRNA encoding the desired human Kv channel isoforms (e.g., Kv1.1-Kv1.6 and Kv10.1).
-
Injected oocytes are incubated for 2-5 days to allow for channel expression.
2. Solutions:
-
Barth's Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.5 with NaOH.
-
Recording Solution: Same as Barth's solution.
3. Electrophysiological Recording:
-
An oocyte is placed in a recording chamber continuously perfused with the recording solution.
-
Two glass microelectrodes filled with 3 M KCl are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.
-
The membrane potential is clamped at a holding potential of -80 mV.
-
Depolarizing voltage steps (e.g., to potentials between -60 mV and +60 mV) are applied to activate the Kv channels.
-
This compound or its analogues are perfused into the chamber at different concentrations, and the steady-state current inhibition is measured.
4. Data Analysis:
-
The fractional block of the current is determined at each compound concentration.
-
IC50 values are calculated by fitting the concentration-response data with the Hill equation.
Visualizations
Signaling Pathway
Inhibition of Kv1.3 channels in T-lymphocytes by compounds like this compound can disrupt the normal signaling cascade required for T-cell activation. This is a critical mechanism for potential immunosuppressive therapies.
Caption: Simplified signaling pathway of T-cell activation and the inhibitory role of this compound analogues on Kv1.3.
Experimental Workflow
The process of identifying and characterizing novel Kv channel inhibitors from natural product analogues involves a systematic workflow from synthesis to detailed electrophysiological analysis.
Caption: General experimental workflow for the discovery and characterization of this compound analogues as Kv channel inhibitors.
Conclusion
This compound and its synthetic analogues represent a valuable class of voltage-gated potassium channel inhibitors with therapeutic potential. Their selectivity for certain Kv1 subfamily members, particularly Kv1.3, makes them promising candidates for the development of drugs targeting immune-mediated disorders. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers in the field of ion channel pharmacology and drug discovery. Further optimization of these compounds based on structure-activity relationship studies could lead to the development of more potent and selective clinical candidates.
References
An In-Depth Technical Guide to Hymenidin-Induced Apoptosis in HepG2 Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hepatocellular carcinoma (HCC) remains a significant global health challenge with limited therapeutic options. The exploration of natural compounds for novel anticancer agents is a promising area of research. Among these, marine alkaloids, isolated from organisms such as sponges, have demonstrated a range of biological activities. Hymenidin, a pyrrole-imidazole alkaloid, and its related compounds, including oroidin and clathrodin, have been investigated for their potential as anticancer agents.[1][2] While this compound itself has shown weak to moderate apoptosis-inducing activity in the human HCC cell line HepG2, its analogues have exhibited more potent effects, highlighting the potential of this chemical scaffold in the development of new cancer therapies.[2]
This technical guide provides a comprehensive overview of the methodologies and signaling pathways involved in apoptosis induced by this compound and its analogues in HepG2 cancer cells. It is designed to furnish researchers, scientists, and drug development professionals with the necessary information to investigate and understand the anticancer properties of this class of compounds.
Data Presentation: Cytotoxicity and Apoptosis Induction
The following tables summarize the quantitative data on the effects of this compound, its analogues, and other relevant compounds on HepG2 cells. This data is crucial for comparative analysis and for designing future experiments.
Table 1: Cytotoxicity of Selected Compounds against HepG2 Cells
| Compound | IC50 Value (µM) | Exposure Time (hours) | Assay Method |
| Hesperidin | 321 | 24 | MTT |
| Diosmin | 148 | 24 | MTT |
| Cisplatin | 5 | 24 | MTT |
| Emodin | 19.12 | 72 | CCK8 |
| Norcantharidin | 1900 | - | Not Specified |
| 6-methoxydihydrosanguinarine | 3.8 (±0.2) | 6 | Not Specified |
| Nisin | ~40 (µg/ml) | 24/48 | MTT |
| 5-allyl-7-gen-difluoromethylenechrysin | 8.45 | - | MTT |
IC50: The half maximal inhibitory concentration, representing the concentration of a drug that is required for 50% inhibition in vitro. MTT and CCK8 are colorimetric assays for assessing cell metabolic activity.
Table 2: Apoptosis Induction in HepG2 Cells
| Compound | Concentration (µM) | Apoptosis Rate (%) | Exposure Time (hours) | Assay Method |
| This compound Analogue | 50 | 25-38 | Not Specified | Not Specified |
| Harmine | Not Specified | 20.0, 32.7, 64.9 (Concentration-dependent) | Not Specified | Annexin V/PI |
| Emodin | 60 | 50.01 | 48 | Annexin V/PI |
| 5-allyl-7-gen-difluoromethylenechrysin | 3.0 | 5.79 | 48 | PI Staining |
| 5-allyl-7-gen-difluoromethylenechrysin | 10.0 | 9.29 | 48 | PI Staining |
| 5-allyl-7-gen-difluoromethylenechrysin | 30.0 | 37.8 | 48 | PI Staining |
| Naringenin | 360 | 7.1 | 24 | Annexin V/PI |
Apoptosis rate is typically determined by flow cytometry using Annexin V and Propidium Iodide (PI) staining.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of scientific findings. Below are protocols for key experiments used to assess this compound-induced apoptosis in HepG2 cells.
Cell Culture
HepG2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.[3]
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell viability.[4]
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate overnight.[5][6]
-
Compound Treatment: Treat the cells with various concentrations of this compound or its analogues for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After treatment, add 10-50 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7][8]
-
Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[1][7]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 540-570 nm using a microplate reader.[7][8]
-
Calculation: Cell viability is expressed as a percentage of the untreated control.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11]
-
Cell Treatment: Seed HepG2 cells in a 6-well plate and treat with the compound of interest for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15-20 minutes at room temperature in the dark.[10]
-
Analysis: Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Apoptosis-Related Proteins
Western blotting is used to detect specific proteins in a sample and can be used to observe the activation of caspases and changes in Bcl-2 family proteins.[12]
-
Protein Extraction: Lyse the treated and untreated HepG2 cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on an SDS-polyacrylamide gel.[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-3, Bax, Bcl-2) overnight at 4°C.[14]
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathways and Visualizations
The induction of apoptosis in HepG2 cells by various compounds, including marine alkaloids, often involves the generation of reactive oxygen species (ROS) and the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways.[15][16][17]
This compound-Induced Apoptosis Signaling Pathway
The following diagram illustrates a plausible signaling pathway for this compound and its analogues-induced apoptosis in HepG2 cells, based on common mechanisms reported for similar compounds.
Caption: Proposed signaling pathway of this compound-induced apoptosis in HepG2 cells.
Experimental Workflow for Investigating Apoptosis
The logical flow of experiments to characterize the apoptotic effects of a compound like this compound on HepG2 cells is depicted below.
Caption: A typical experimental workflow for studying induced apoptosis.
Conclusion
While this compound itself may exhibit limited pro-apoptotic activity in HepG2 cells, its chemical scaffold serves as a valuable starting point for the development of more potent anticancer agents. The study of its analogues and other marine alkaloids provides crucial insights into the molecular mechanisms that can be targeted to induce apoptosis in hepatocellular carcinoma. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for researchers to further explore the therapeutic potential of these and other novel compounds. A thorough understanding of the underlying signaling pathways is paramount for the rational design and development of next-generation cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Analogues of the marine alkaloids oroidin, clathrodin , and this compound induce apoptosis in human HepG2 and THP-1 cancer cells - MedChemComm (RSC Publishing) DOI:10.1039/C4MD00286E [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Cytotoxic Alkaloids Derived from Marine Sponges: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assay apoptosis in magnetically bioprinted HepG2 spheroids [moleculardevices.com]
- 7. Cytisine induces apoptosis of HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cytotoxicity against Human Hepatocellular Carcinoma (HepG2) Cells and Anti-Oxidant Activity of Selected Endemic or Medicinal Plants in Sri Lanka - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactive oxygen species mediate oridonin-induced HepG2 apoptosis through p53, MAPK, and mitochondrial signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Oridonin induces G2/M cell cycle arrest and apoptosis through MAPK and p53 signaling pathways in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mitochondrial ROS contribute to oridonin-induced HepG2 apoptosis through PARP activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Diosgenin Induces Apoptosis in HepG2 Cells through Generation of Reactive Oxygen Species and Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hesperidin and Diosmin Increased Cytotoxic Activity Cisplatin on Hepatocellular Carcinoma and Protect Kidney Cells Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journal.waocp.org [journal.waocp.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
Hymenidin from Agelas Sponges: A Technical Guide to its Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Marine sponges of the genus Agelas are a prolific source of structurally diverse and biologically active secondary metabolites. Among these are the bromopyrrole alkaloids, a class of compounds that has garnered significant interest in the scientific community for their potential therapeutic applications. Hymenidin is a prominent member of this class, isolated from Agelas sponges. This technical guide provides an in-depth overview of the known biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of associated signaling pathways and workflows to facilitate further research and drug development efforts.
Biological Activities of this compound
This compound has been primarily investigated for its effects on the nervous system, demonstrating potent activity as a serotonergic receptor antagonist and an inhibitor of voltage-gated potassium channels. While extensive quantitative data on its antimicrobial, cytotoxic, and anti-inflammatory properties are still emerging, preliminary studies on related compounds and the broader class of bromopyrrole alkaloids suggest these are promising areas for future investigation.
Inhibition of Voltage-Gated Potassium Channels
This compound and its synthetic analogues have been evaluated for their inhibitory effects on several isoforms of the Kv1 subfamily of voltage-gated potassium channels (Kv1.1-Kv1.6). These channels are crucial for the repolarization of cell membranes, particularly in excitable cells like neurons, and their modulation can have significant physiological effects.
Quantitative Data: Voltage-Gated Potassium Channel Inhibition
| Compound | Channel | IC50 (µM) | Cell Line | Assay Method |
| This compound Analogue (6g) | Kv1.3 | 1.4 | CHO | Automated Patch Clamp Electrophysiology |
| This compound Analogue (6g) | Kv1.4 | 6.1 | CHO | Automated Patch Clamp Electrophysiology |
| This compound Analogue (6g) | Kv1.5 | < 1 | Xenopus laevis oocytes | Voltage Clamp |
| This compound Analogue (6g) | Kv1.6 | < 1 | Xenopus laevis oocytes | Voltage Clamp |
Note: Data presented is for a potent synthetic analogue of this compound, as detailed quantitative data for this compound itself is limited in the reviewed literature.
Serotonergic Receptor Antagonism
This compound has been identified as a potent antagonist of serotonergic receptors[1]. Serotonin (5-HT) receptors are involved in a wide range of physiological and psychological processes, making them important targets for drug development, particularly in the field of neuroscience. The antagonistic activity of this compound suggests its potential for development as a therapeutic agent for conditions involving dysregulation of the serotonergic system.
Quantitative data on the specific 5-HT receptor subtypes inhibited by this compound and its binding affinities (Ki values) are areas of active investigation.
Cytotoxic Activity
While direct cytotoxic data for this compound is not extensively available, a closely related bromopyrrole alkaloid, hymenialdisine, has been shown to exhibit cytotoxic effects against cancer cell lines. This suggests that this compound may also possess antiproliferative properties.
Quantitative Data: Cytotoxicity of Hymenialdisine
| Compound | Cell Line | IC50 (µM) |
| Hymenialdisine | A2780S (cisplatin-sensitive ovarian cancer) | 146.8[2] |
Antimicrobial and Anti-inflammatory Activities
The broader class of bromopyrrole alkaloids from Agelas sponges is known to exhibit antimicrobial and anti-inflammatory activities. Although specific minimum inhibitory concentration (MIC) values and anti-inflammatory IC50 values for this compound are not yet widely reported, these represent important areas for future research into the therapeutic potential of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to assessing the biological activities of this compound.
Automated Patch Clamp Electrophysiology for Voltage-Gated Potassium Channel Inhibition
This protocol is adapted from studies on this compound analogues and is suitable for assessing the inhibitory effect of compounds on Kv channels expressed in mammalian cell lines.[3]
1. Cell Culture and Preparation:
- Chinese Hamster Ovary (CHO) cells stably expressing the desired Kv channel isoform (e.g., Kv1.3) are cultured in appropriate media.
- On the day of the experiment, cells are detached, centrifuged, and resuspended in an extracellular solution to the desired concentration.
2. Electrophysiology Recordings:
- Recordings are performed using an automated patch-clamp system.
- Cells are captured on the recording chip, and whole-cell patch-clamp configuration is established.
- The membrane potential is held at a holding potential (e.g., -80 mV).
- To elicit channel currents, a depolarizing voltage step is applied (e.g., to +40 mV).
3. Compound Application and Data Analysis:
- After establishing a stable baseline current, this compound or its analogues are applied at various concentrations.
- The effect of the compound on the peak current amplitude is measured.
- The concentration-response curve is plotted, and the IC50 value is calculated.
Serotonin Receptor Binding Assay
This protocol describes a general radioligand binding assay to determine the affinity of this compound for a specific serotonin receptor subtype.
1. Membrane Preparation:
- Cells expressing the target 5-HT receptor are homogenized in a buffer and centrifuged to pellet the membranes.
- The membrane pellet is washed and resuspended in an assay buffer.
2. Binding Reaction:
- In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]-ketanserin for 5-HT2A receptors) and varying concentrations of this compound.
- Total binding is determined in the absence of a competing ligand, while non-specific binding is measured in the presence of a high concentration of an unlabeled competing ligand.
3. Filtration and Scintillation Counting:
- The binding reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
- The filters are washed to remove unbound radioligand.
- The amount of radioactivity on the filters is quantified using a scintillation counter.
4. Data Analysis:
- Specific binding is calculated by subtracting non-specific binding from total binding.
- The inhibition constant (Ki) of this compound is determined by analyzing the competition binding data using appropriate software.
MTT Cytotoxicity Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][4][5][6][7]
1. Cell Seeding:
- Seed cancer cells (e.g., A549, HT-29, MDA-MB-231) in a 96-well plate at a predetermined density and allow them to adhere overnight.
2. Compound Treatment:
- Treat the cells with various concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).
3. MTT Incubation:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
4. Solubilization and Absorbance Measurement:
- Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
- Calculate the percentage of cell viability relative to untreated control cells.
- Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell growth.
Broth Microdilution Antimicrobial Susceptibility Assay
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[3][8][9][10][11][12][13]
1. Preparation of Inoculum:
- Prepare a standardized suspension of the test microorganism (bacteria or fungi) in a suitable broth.
2. Serial Dilution of Compound:
- Perform a serial two-fold dilution of this compound in a 96-well microtiter plate containing broth.
3. Inoculation and Incubation:
- Inoculate each well with the standardized microbial suspension.
- Incubate the plate at an appropriate temperature and duration for the specific microorganism.
4. Determination of MIC:
- The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.
Nitric Oxide (NO) Production Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the production of nitric oxide, a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[14][15][16]
1. Cell Culture and Seeding:
- Culture murine macrophage cells (e.g., RAW 264.7) and seed them in a 96-well plate.
2. Compound Treatment and Stimulation:
- Pre-treat the cells with various concentrations of this compound for 1 hour.
- Stimulate the cells with LPS (1 µg/mL) to induce NO production and incubate for 24 hours.
3. Measurement of Nitrite:
- Collect the cell culture supernatant.
- Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
4. Data Analysis:
- Calculate the percentage of NO production inhibition compared to LPS-stimulated cells without this compound treatment.
- Determine the IC50 value for NO production inhibition.
Signaling Pathways
The biological activities of this compound are likely mediated through its interaction with specific signaling pathways. While direct evidence for this compound's modulation of many of these pathways is still under investigation, its known targets provide clues to its potential mechanisms of action.
Modulation of Calcium Signaling
Voltage-gated potassium channels play a critical role in regulating intracellular calcium levels. By inhibiting these channels, this compound can lead to membrane depolarization, which in turn can open voltage-gated calcium channels, leading to an influx of calcium. This increase in intracellular calcium can trigger a variety of downstream signaling events.
Potential Interaction with NF-κB and MAPK Signaling Pathways
The anti-inflammatory and cytotoxic activities observed in related bromopyrrole alkaloids are often mediated through the modulation of key inflammatory and cell survival signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central regulators of gene expression involved in inflammation, cell proliferation, and apoptosis. Future research should investigate whether this compound exerts its effects through these critical signaling cascades.
Conclusion
This compound, a bromopyrrole alkaloid from Agelas sponges, demonstrates significant biological activities, particularly as a modulator of ion channels and neurotransmitter receptors. While its full therapeutic potential is still being uncovered, the available data suggest that this compound and its analogues are promising lead compounds for the development of new drugs targeting a range of diseases. This technical guide provides a foundation for researchers to build upon, offering standardized protocols and a summary of the current state of knowledge to guide future investigations into the fascinating bioactivities of this compound.
References
- 1. Modulation of NF-kappaΒ signalling pathways by parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modulation of the age-related nuclear factor-kappaB (NF-kappaB) pathway by hesperetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Automated Patch-Clamp Methods for the hERG Cardiac Potassium Channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Histamine H3 Receptor Differentially Modulates Mitogen-activated Protein Kinase (MAPK) and Akt Signaling in Striatonigral and Striatopallidal Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dickwhitereferrals.com [dickwhitereferrals.com]
- 12. idexx.dk [idexx.dk]
- 13. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Differential and chaotic calcium signatures in the symbiosis signaling pathway of legumes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nitric Oxide Production-Inhibitory Activity of Limonoids from Azadirachta indica and Melia azedarach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibitory Effect on Nitric Oxide Release in LPS-Stimulated Macrophages and Free Radical Scavenging Activity of Croton Linearis Jacq. Leaves - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of Hymenidin alkaloid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenidin is a marine-derived bromopyrrole alkaloid first isolated from the Okinawan marine sponge Hymeniacidon sp.[1] It has since been identified in other marine organisms, including sponges of the genera Stylissa and Agelas.[1][2] This document provides an in-depth overview of the chemical structure, physicochemical properties, and known biological activities of this compound. Detailed experimental protocols for its synthesis, isolation, and key biological assays are also presented to facilitate further research and development.
Chemical Structure and Identification
This compound, systematically named N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide, is characterized by a 4-bromopyrrole-2-carboxamide moiety linked via an allylic amine to a 2-aminoimidazole group.[2]
The structural identifiers for this compound are summarized in the table below.
| Identifier | Value |
| IUPAC Name | N-[(E)-3-(2-amino-1H-imidazol-5-yl)prop-2-enyl]-4-bromo-1H-pyrrole-2-carboxamide[2] |
| SMILES | C1=C(NC=C1Br)C(=O)NC/C=C/C2=CN=C(N2)N[2] |
| InChI | InChI=1S/C11H12BrN5O/c12-7-4-9(15-5-7)10(18)14-3-1-2-8-6-16-11(13)17-8/h1-2,4-6,15H,3H2,(H,14,18)(H3,13,16,17)/b2-1+[2] |
| InChIKey | KHJREOQCERRAME-OWOJBTEDSA-N[2] |
Physicochemical and Spectral Properties
This compound is a relatively small molecule with drug-like properties. It typically exists as a solid at room temperature.[1] While a specific melting point is not widely reported, its properties can be inferred from its structure and data from chemical suppliers. Like most alkaloids, this compound as a free base is expected to be poorly soluble in neutral water but soluble in organic solvents like DMSO and in acidic aqueous solutions.[1][3]
A summary of its computed physicochemical and known spectral data is provided below.
Table 2.1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C11H12BrN5O | [2] |
| Molecular Weight | 310.15 g/mol | [2] |
| Exact Mass | 309.02252 Da | [2] |
| LogP (Computed) | 2.497 | [1] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 4 | [1] |
| Topological Polar Surface Area | 99.6 Ų | [2] |
| Complexity (Computed) | 325 | [2] |
Table 2.2: Spectral Data for this compound
| Data Type | Key Features | Reference |
| LC-MS (ESI+) | Precursor m/z: 310.029 [M+H]+Key Fragments: 122.071, 110.071, 80.050 | [2] |
| ¹H NMR | Spectral data available in supplementary materials of cited literature. | [4][5] |
| ¹³C NMR | Spectral data available in supplementary materials of cited literature. | [4][5] |
Biological Activity and Signaling Pathways
This compound exhibits a range of significant biological activities, making it a compound of interest for drug discovery. Its primary known actions are as an antagonist of serotonergic receptors and as an inhibitor of several key enzymes and ion channels.[1]
-
Antagonist of Serotonergic Receptors: this compound was first identified as a novel antagonist of serotonergic receptors, suggesting its potential in neurological or psychiatric research.[1]
-
Enzyme Inhibition: It is a known inhibitor of Cyclin-Dependent Kinase 5 (CDK5/p25) and Glycogen Synthase Kinase 3β (GSK-3β), two crucial kinases involved in various cellular processes, including neuronal function and disease.
-
Anticancer Activity: this compound and its analogues have been shown to induce apoptosis in human cancer cell lines, including hepatocellular carcinoma (HepG2) and acute monocytic leukemia (THP-1) cells.[6]
-
Ion Channel Modulation: The alkaloid is an inhibitor of several isoforms of the Kv1 subfamily of voltage-gated potassium channels (Kv1.3, Kv1.4, Kv1.5, and Kv1.6), which are important targets in autoimmune diseases and other conditions.[7]
The multifaceted biological activities of this compound can be visualized as targeting several key cellular components.
Experimental Protocols
Total Synthesis of this compound
A facile total synthesis of this compound has been reported via an imidazo[1,2-a]pyrimidine intermediate. This method avoids expensive reagents and laborious steps, making it amenable to scale-up.[4][5]
Protocol Summary (based on Rasapalli et al., 2013):
-
Preparation of Imidazo[1,2-a]pyrimidine Core: The synthesis begins with the construction of a key imidazo[1,2-a]pyrimidine intermediate from simpler precursors. This core structure serves as a versatile scaffold.
-
Amidation: The appropriate pyrrole derivative, 4-bromo-1H-pyrrole-2-carbonyl chloride, is coupled with the side chain amine attached to the pyrimidine core to form an amide linkage.
-
Deprotection and Rearrangement: The final step involves the removal of the pyrimidine ring using hydrazine hydrate. This deprotection step leads to the formation of the 2-aminoimidazole ring, yielding this compound as the final product.
-
Purification: The crude product is purified by preparative chromatography (e.g., using a mobile phase of methanol:dichloromethane:NH4OH) to yield pure this compound.[4]
Note: For a detailed, step-by-step protocol, including reagent quantities and reaction conditions, please refer to the supplementary information of the cited publication.[4][5]
Isolation from Marine Sponges
This compound is a natural product that can be isolated from marine sponges. The general workflow involves extraction and chromatographic separation.[8][9]
Protocol Outline:
-
Collection and Extraction: Marine sponge tissue is collected and homogenized. The bioactive compounds are extracted using organic solvents (e.g., a mixture of methanol and dichloromethane).[10]
-
Solvent Partitioning: The crude extract is partitioned between immiscible solvents of varying polarity (e.g., hexane, ethyl acetate, butanol, and water) to separate compounds based on their solubility.
-
Chromatographic Separation: The fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex LH-20) to progressively isolate the compounds.
-
Final Purification: High-Performance Liquid Chromatography (HPLC) is typically used for the final purification of this compound from the enriched fractions.
-
Structure Confirmation: The identity and purity of the isolated this compound are confirmed using spectroscopic methods, primarily Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Apoptosis Induction Assay
The ability of this compound to induce apoptosis in cancer cells can be quantified using flow cytometry with Annexin V and Propidium Iodide (PI) staining.[11]
Protocol (General):
-
Cell Culture and Treatment: Cancer cells (e.g., HepG2 or THP-1) are cultured to a suitable confluency and then treated with various concentrations of this compound (and appropriate vehicle controls, e.g., DMSO) for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and centrifuged to form a cell pellet.
-
Staining: The cell pellet is resuspended in Annexin V binding buffer. Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for approximately 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed on a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Voltage-Gated Potassium Channel Inhibition Assay
The inhibitory effect of this compound on Kv1 channels can be assessed using automated patch-clamp electrophysiology.[7]
Protocol Summary (based on Ilas et al., 2017):
-
Cell Line: A stable cell line expressing the human Kv channel of interest (e.g., Kv1.3) is used, such as Chinese Hamster Ovary (CHO) cells.
-
Electrophysiology: Whole-cell patch-clamp recordings are performed using an automated platform (e.g., QPatch).
-
Voltage Protocol: A specific voltage protocol is applied to elicit channel activation. For example, cells are held at a holding potential of -80 mV, and currents are elicited by depolarizing voltage steps (e.g., to +20 mV).
-
Compound Application: this compound is applied at various concentrations to determine the dose-dependent inhibition of the potassium current.
-
Data Analysis: The peak current amplitude in the presence of this compound is compared to the control (vehicle) to calculate the percentage of inhibition. The IC₅₀ value (the concentration at which 50% of the channel activity is inhibited) is then determined by fitting the concentration-response data to a suitable equation.
Conclusion and Future Directions
This compound is a structurally intriguing marine alkaloid with a diverse and promising pharmacological profile. Its ability to modulate key targets such as serotonergic receptors, critical cellular kinases, and voltage-gated ion channels highlights its potential as a lead compound for the development of new therapeutics in oncology, neurology, and immunology. The availability of a scalable synthetic route further enhances its attractiveness for medicinal chemistry exploration. Future research should focus on elucidating the precise molecular mechanisms underlying its various biological effects, optimizing its structure to improve potency and selectivity for specific targets, and evaluating its efficacy and safety in preclinical models.
References
- 1. This compound | antagonist of serotonergic receptors and inhibitor of CDK5/p25 and GSK-3ß | CAS# 107019-95-4 | InvivoChem [invivochem.com]
- 2. This compound | C11H12BrN5O | CID 6439099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Alkaloids [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Total syntheses of oroidin, this compound and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]
- 9. Bioactive Compounds from Marine Sponges: Fundamentals and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isolation and characterization of marine sponge–associated Streptomyces sp. NMF6 strain producing secondary metabolite(s) possessing antimicrobial, antioxidant, anticancer, and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Hymenidin: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenidin, a marine-derived pyrrole-imidazole alkaloid, has garnered significant interest within the scientific community for its diverse and potent biological activities. This technical guide provides an in-depth overview of this compound, focusing on its physicochemical properties, and its roles as a kinase inhibitor, a serotonergic receptor antagonist, and an inducer of apoptosis. Detailed experimental protocols and elucidated signaling pathways are presented to facilitate further research and drug development efforts.
Physicochemical Properties
This compound is a natural product isolated from marine sponges. Its fundamental properties are summarized below.
| Property | Value | Citation(s) |
| CAS Number | 107019-95-4 | [1][2][3][4][5] |
| Molecular Weight | 310.15 g/mol , 310.16 g/mol , 310.2 g/mol | [1][2][4][6] |
| Molecular Formula | C₁₁H₁₂BrN₅O | [1][2][4][6] |
Biological Activity and Mechanisms of Action
This compound exhibits a range of biological activities, with three primary areas of investigation: inhibition of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β), antagonism of serotonergic receptors, and induction of apoptosis in cancer cells.
Inhibition of CDK5 and GSK-3β
This compound has been identified as an inhibitor of CDK5 and GSK-3β, two kinases implicated in the pathogenesis of neurodegenerative diseases such as Alzheimer's disease.[7] The hyperphosphorylation of the tau protein by these kinases is a key event in the formation of neurofibrillary tangles.[7] this compound's inhibitory action on these kinases suggests its potential as a therapeutic agent in neuroprotection.
-
Reagents and Materials :
-
Recombinant human CDK5/p25 and GSK-3β enzymes
-
This compound (dissolved in DMSO)
-
Specific peptide substrate for each kinase
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
-
Procedure :
-
Prepare serial dilutions of this compound in a 384-well plate.
-
Add the kinase (CDK5/p25 or GSK-3β) and its specific substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.
-
Luminescence is measured, which correlates with the amount of ADP produced and thus the kinase activity.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the logarithm of this compound concentration.
-
Serotonergic Receptor Antagonism
This compound acts as an antagonist at serotonergic receptors.[8] This activity suggests its potential for investigation in neuropsychiatric disorders where serotonin signaling is dysregulated.
A standard method to characterize receptor antagonism is the radioligand binding assay. The following is a generalized protocol that can be adapted for this compound.
-
Reagents and Materials :
-
Cell membranes expressing the target serotonin receptor subtype (e.g., 5-HT₂A)
-
A specific radioligand for the target receptor (e.g., [³H]ketanserin for 5-HT₂A)
-
This compound (dissolved in an appropriate buffer)
-
Incubation buffer
-
Glass fiber filters
-
Scintillation fluid and counter
-
-
Procedure :
-
In a series of tubes, combine the cell membranes, the radioligand at a fixed concentration, and varying concentrations of this compound.
-
To determine non-specific binding, a parallel set of tubes is prepared with an excess of a known, non-labeled antagonist.
-
Incubate the tubes to allow the binding to reach equilibrium.
-
Rapidly filter the contents of each tube through a glass fiber filter to separate the bound from the free radioligand.
-
Wash the filters with cold incubation buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The inhibition constant (Ki) of this compound is determined by analyzing the competition binding data using appropriate pharmacological models.
-
Induction of Apoptosis in Cancer Cells
This compound has been shown to induce apoptosis in various cancer cell lines, including colon cancer.[9][10] This pro-apoptotic activity makes it a candidate for anticancer drug development. The mechanism often involves the intrinsic mitochondrial pathway.
The following protocol outlines methods to assess the effects of this compound on apoptosis and the cell cycle in a colon cancer cell line such as HT-29.
-
Cell Culture and Treatment :
-
Culture HT-29 cells in appropriate media and conditions.
-
Treat the cells with varying concentrations of this compound for different time points (e.g., 24, 48, 72 hours). A vehicle-treated group (e.g., DMSO) serves as the control.
-
-
Cell Viability Assay (MTT Assay) :
-
After treatment, add MTT solution to each well and incubate.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine cell viability.
-
-
Apoptosis Analysis (Annexin V/Propidium Iodide Staining) :
-
Harvest the treated cells and wash with PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
-
-
Cell Cycle Analysis :
-
Fix the treated cells in cold ethanol.
-
Treat the cells with RNase A and stain with Propidium Iodide.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Western Blot Analysis for Apoptotic Proteins :
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against key apoptotic proteins (e.g., Bax, Bcl-2, cleaved Caspase-9, cleaved Caspase-3).
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Signaling Pathways
This compound's Inhibition of CDK5/GSK-3β Signaling
This compound's inhibition of CDK5 and GSK-3β can interrupt the pathological phosphorylation of tau protein, a hallmark of Alzheimer's disease. This intervention is crucial for maintaining neuronal health.
References
- 1. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 3. mdpi.com [mdpi.com]
- 4. A comprehensive view on the apigenin impact on colorectal cancer: Focusing on cellular and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Delphinidin induces apoptosis and inhibits epithelial‐to‐mesenchymal transition via the ERK/p38 MAPK‐signaling pathway in human osteosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abis-files.yyu.edu.tr [abis-files.yyu.edu.tr]
- 7. Designing of dual inhibitors for GSK-3β and CDK5: Virtual screening and in vitro biological activities study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Serotonergic receptor antagonist from Nandina domestica Thunberg [pubmed.ncbi.nlm.nih.gov]
- 9. Clausenidin induces caspase-dependent apoptosis in colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Hymenidin from Marine Sponges: A Technical Guide to Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the marine natural product Hymenidin, a pyrrole-imidazole alkaloid. It details its natural sources, presents quantitative data on its occurrence, and offers a synthesized, in-depth protocol for its isolation and purification from marine sponges. This document is intended to serve as a valuable resource for researchers in natural product chemistry, marine biology, and pharmacology.
Natural Sources of this compound
This compound is a member of the bromopyrrole alkaloid family, a class of compounds found almost exclusively in marine sponges.[1] These molecules are often part of the sponge's chemical defense mechanism against predators.[1] this compound, specifically, has been identified and isolated from several species of marine sponges, primarily within the genera Hymeniacidon and Agelas.[2] It is considered a basic biosynthetic unit for the construction of larger, more complex pyrrole-imidazole alkaloids.[1][3]
The primary reported sources include an unspecified Okinawan marine sponge from the genus Hymeniacidon and the Caribbean sponge Agelas clathrodes.[2] Quantitative analysis has also detected its presence in both wild and farmed populations of Agelas oroides.[4]
Data Presentation: Quantitative Occurrence of this compound
The concentration of this compound can vary between sponge populations. The table below summarizes the available quantitative data.
| Sponge Species | Population Type | This compound Content (% of Total Metabolite Content) | Geographic Origin |
| Agelas oroides | Farmed | 1.0% - 1.6% | Not Specified |
| Agelas oroides | Wild | 1.4% - 2.1% | Not Specified |
| Hymeniacidon sp. | Wild | Not Quantified | Okinawa |
| Agelas clathrodes | Wild | Not Quantified | Caribbean Sea |
Experimental Protocol: Isolation and Purification of this compound
The following is a generalized, multi-step protocol for the isolation and purification of this compound from marine sponge biomass. This protocol is synthesized from standard methodologies reported for the extraction of pyrrole-imidazole alkaloids and other secondary metabolites from marine invertebrates.
2.1. Step 1: Sample Collection and Preparation
-
Collection: Collect sponge specimens (e.g., Agelas or Hymeniacidon species) by hand using SCUBA from their natural habitat. Place samples into sterile bags and transport them to the laboratory on ice to minimize degradation.
-
Preparation: Cut the sponge tissue into small pieces (approx. 1-2 cm). Immediately freeze the samples at -20°C or, for long-term storage, freeze-dry (lyophilize) the material to remove water content.
-
Grinding: Pulverize the dried sponge material into a fine powder using a blender or a mortar and pestle. This increases the surface area for efficient solvent extraction.
2.2. Step 2: Solvent Extraction
-
Initial Extraction: Macerate the powdered sponge material (e.g., 100 g) in a suitable solvent such as methanol (MeOH) or a mixture of dichloromethane and methanol (CH₂Cl₂:MeOH, 1:1 v/v) at room temperature. Use a solvent-to-sample ratio of approximately 10:1 (v/w).
-
Agitation: Stir the mixture for 24 hours. The process can be expedited using ultrasonication for 30-50 minute intervals.[5]
-
Filtration and Repetition: Filter the mixture to separate the solvent extract from the solid biomass. Repeat the extraction process on the biomass two to three more times with fresh solvent to ensure exhaustive extraction.
-
Concentration: Combine all solvent extracts and concentrate them under reduced pressure using a rotary evaporator to yield a crude extract.
2.3. Step 3: Solvent Partitioning
-
Purpose: To separate compounds based on their polarity.
-
Procedure: Dissolve the crude extract in a MeOH/H₂O mixture (e.g., 9:1 v/v) and perform a liquid-liquid extraction against a nonpolar solvent like n-hexane to remove lipids.
-
Fractionation: Subsequently, partition the aqueous-methanolic phase against a solvent of intermediate polarity, such as ethyl acetate (EtOAc). This compound and other alkaloids are expected to partition into the more polar aqueous-methanolic or ethyl acetate fractions.
-
Evaporation: Evaporate the solvents from each fraction to yield the n-hexane, EtOAc, and aqueous-methanolic fractions.
2.4. Step 4: Chromatographic Purification
-
Bioassay Guidance: At each stage, fractions can be tested for desired biological activity (e.g., antimicrobial, antiserotonergic) to guide the purification process.
-
Column Chromatography (Silica Gel): Subject the bioactive fraction (e.g., the EtOAc or MeOH fraction) to column chromatography on a silica gel stationary phase. Elute with a solvent gradient of increasing polarity, for example, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate, followed by methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Size Exclusion Chromatography: Combine fractions containing the compound of interest and further purify them using size exclusion chromatography (e.g., Sephadex LH-20) with methanol as the mobile phase. This step separates molecules based on size.
-
High-Performance Liquid Chromatography (HPLC): The final purification step typically involves preparative or semi-preparative Reverse-Phase HPLC (RP-HPLC) on a C18 column. Use a gradient of acetonitrile (ACN) in water, often with a small amount of trifluoroacetic acid (TFA, 0.1%) to improve peak shape. This will yield pure this compound.
2.5. Step 5: Structure Verification
-
Analysis: Confirm the identity and purity of the isolated this compound using standard analytical techniques.
-
Methods: Mass Spectrometry (MS) is used to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) is used to confirm its chemical structure.
Visualized Workflows and Relationships
3.1. General Isolation Workflow
The following diagram illustrates the key stages in the isolation of this compound from a marine sponge source.
Caption: A flowchart of the generalized experimental workflow for this compound isolation.
3.2. Biosynthetic Context of this compound
This compound is a key structural component in the biosynthesis of more complex dimeric pyrrole-imidazole alkaloids. It belongs to a group of foundational monomers that includes oroidin and clathrodin, which differ by the degree of bromination on the pyrrole ring.[1][2]
Caption: Biosynthetic relationship of this compound to other pyrrole-imidazole alkaloids.
Biological Activity
This compound and its related compounds have demonstrated a range of biological activities. Notably, they have been reported to exhibit pronounced anticholinergic and antiserotonergic activities.[2] The bromination pattern on the pyrrole moiety is crucial for the specific bioactivity; for instance, this compound showed lower feeding deterrence against fish compared to its dibrominated counterpart, oroidin.[2] Its role as a precursor to more complex and potent molecules like sceptrin, which has antimicrobial and antiviral properties, underscores its importance in drug discovery.[2]
References
- 1. Anti-Biofilm Compounds Derived from Marine Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Chemistry of Marine Sponges∗ - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole-Aminoimidazole Alkaloid ‘Metabiosynthesis’ with Marine Sponges Agelas conifera and Stylissa caribica - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Chemical Profiling and Antimicrobial/Anticancer Evaluation of Extracts from Farmed versus Wild Agelas oroides and Sarcotragus foetidus Sponges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN101698637B - High-purity emodin separation method - Google Patents [patents.google.com]
The Quest for Hymenidin: A Pivot to Hesperidin in the Search for Neurotherapeutics
An initial investigation into Hymenidin as a potential therapeutic agent for neurological disorders has revealed a significant scarcity of available research. The existing scientific literature primarily focuses on the synthesis of this compound, a marine alkaloid, with little to no data on its biological activity in the context of neurological diseases. In contrast, a wealth of information is available for Hesperidin, a flavonoid glycoside with a similar-sounding name, which has been extensively studied for its neuroprotective effects. This guide, therefore, pivots to provide a comprehensive technical overview of Hesperidin as a promising candidate for the development of novel treatments for a range of neurological conditions.
This in-depth guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of Hesperidin's therapeutic potential. It collates quantitative data on its efficacy, outlines key experimental protocols, and visualizes the intricate signaling pathways it modulates.
Quantitative Data on Hesperidin's Neuroprotective Effects
The following tables summarize key quantitative findings from preclinical studies, providing a snapshot of Hesperidin's efficacy in various models of neurological disorders.
Table 1: Efficacy of Hesperidin in Animal Models of Neurodegenerative Diseases
| Neurological Disorder Model | Animal Model | Hesperidin Dosage | Key Efficacy Endpoints & Results | Reference |
| Alzheimer's Disease | Mouse model | 50 mg/kg/day | Improved memory function and enhanced neurogenesis. | [1] |
| Parkinson's Disease | 6-OHDA rat model | Not specified | Ameliorated anxiety-depressive-like behavior and regulated striatal cytokine and neurotrophic factor levels. | [1] |
| Parkinson's Disease | Rotenone-induced cellular model | Not specified | Demonstrated neuroprotective effects through anti-oxidative and anti-apoptotic mechanisms. | [1] |
| Multiple Sclerosis | Not specified | Not specified | Showed potential in managing and treating the disease. | [1][2] |
| Epilepsy | Not specified | Not specified | Exhibited protective actions. | [1][2] |
| Neuropathic Pain | Not specified | Not specified | Provided significant protective actions. | [2] |
Table 2: Cellular and Molecular Effects of Hesperidin in In Vitro Neurological Models
| Cellular Model | Insult/Stimulus | Hesperidin Concentration | Key Cellular/Molecular Effects | Reference |
| Not specified | IL-1β | Not specified | Blocked inflammatory responses activated by IL-1β and the NF-κB signaling cascade. | [3] |
| Not specified | Oxidative Stress | Not specified | Activated the Akt/Nrf2 signaling pathway to reduce inflammation and oxidative stress. | [3] |
| SH-SY5Y cells | 6-hydroxydopamine | Not specified | Decreased oxidative stress indicators. | [4] |
Key Experimental Protocols
Understanding the methodologies used to investigate Hesperidin's neuroprotective properties is crucial for replicating and building upon existing research.
In Vivo Models of Neurological Disorders
A common approach to studying the in vivo effects of Hesperidin involves the use of animal models that mimic human neurological diseases. For instance, in models of Parkinson's disease, neurotoxins like 6-hydroxydopamine (6-OHDA) or rotenone are used to induce dopaminergic neuron loss and motor deficits in rodents.[1][4] Hesperidin is then administered, often orally, and its effects are assessed through behavioral tests (e.g., tests for motor coordination and cognitive function) and post-mortem analysis of brain tissue to quantify neuronal survival and levels of inflammatory markers.
In Vitro Cellular Assays
Cellular models are instrumental in dissecting the molecular mechanisms of Hesperidin's action. A frequently used cell line is the human neuroblastoma SH-SY5Y line, which can be differentiated into neuron-like cells.[4] To model neurodegenerative conditions, these cells are exposed to toxins like 6-hydroxydopamine to induce oxidative stress and apoptosis.[4] The protective effects of Hesperidin are then evaluated by measuring cell viability, levels of reactive oxygen species (ROS), and the expression of key proteins involved in apoptosis and inflammation.
Synthesis of this compound and Related Alkaloids
While not directly related to the therapeutic application of Hesperidin, it is noteworthy that the chemical synthesis of this compound, along with related marine alkaloids like oroidin and clathrodin, has been achieved.[5][6][7] These synthetic routes often involve the construction of the core imidazo[1,2-a]pyrimidine structure and can provide a basis for the synthesis of novel derivatives for future pharmacological screening.[5][6]
Signaling Pathways Modulated by Hesperidin
Hesperidin exerts its neuroprotective effects by modulating a complex network of intracellular signaling pathways. Its ability to mitigate neuroinflammation and oxidative stress is central to its therapeutic potential.[3][8][9]
One of the key pathways targeted by Hesperidin is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling cascade .[3] Under pathological conditions, the activation of NF-κB leads to the transcription of pro-inflammatory genes. Hesperidin has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.[3]
Caption: Hesperidin inhibits the NF-κB signaling pathway.
Furthermore, Hesperidin has been demonstrated to activate the Akt/Nrf2 signaling pathway .[3] Nrf2 (Nuclear factor erythroid 2-related factor 2) is a master regulator of the antioxidant response. Its activation by Hesperidin leads to the expression of a battery of antioxidant enzymes that protect neurons from oxidative damage.[3]
Caption: Hesperidin activates the neuroprotective Akt/Nrf2 pathway.
The following diagram illustrates a general workflow for the preclinical evaluation of a potential neurotherapeutic agent like Hesperidin.
Caption: Preclinical development workflow for neurotherapeutics.
References
- 1. Neuroprotective Potential of Hesperidin as Therapeutic Agent in the Treatment of Brain Disorders: Preclinical Evidence-based Review | Bentham Science [eurekaselect.com]
- 2. Neuroprotective Potential of Hesperidin as Therapeutic Agent in the Treatment of Brain Disorders: Preclinical Evidence-based Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total syntheses of oroidin, this compound and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The neuroprotective effects of hesperidin and diosmin in neurological disorders via targeting various signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Unveiling the Anticancer Potential of Hymenidin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenidin, a marine alkaloid derived from sponges of the Agelas genus, has emerged as a molecule of interest in oncology research due to its demonstrated pro-apoptotic properties against various cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer effects, including its mechanism of action, quantitative activity data, and detailed experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.
Core Anticancer Mechanism: Induction of Apoptosis
The primary anticancer mechanism attributed to this compound is the induction of programmed cell death, or apoptosis, in cancer cells. While the precise signaling cascade initiated by this compound is still under investigation, studies on this compound and its analogues have confirmed their ability to trigger this critical cell death pathway. Research has shown that analogues of this compound are effective inducers of apoptosis in human hepatocellular carcinoma (HepG2) and acute monocytic leukemia (THP-1) cell lines. Although this compound itself was found to be weakly active in these initial studies, its structural backbone has proven to be a valuable scaffold for the development of more potent pro-apoptotic agents.
A closely related marine alkaloid, Hymenialdisine, has been studied more extensively and provides insights into the potential mechanisms of this compound. Hymenialdisine has been shown to be a potent inhibitor of several kinases that are crucial for cell proliferation and survival. It is plausible that this compound exerts its effects through similar kinase inhibition, leading to the activation of the apoptotic cascade.
Quantitative Data on Anticancer Activity
Quantitative data on the cytotoxic and pro-apoptotic effects of this compound and its related compounds are crucial for evaluating their therapeutic potential. The following table summarizes the available data from studies on this compound analogues and the related compound Hymenialdisine. It is important to note that specific IC50 values for this compound are not yet widely published, and the data for its analogues highlight the potential for chemical modifications to enhance its anticancer potency.
| Compound | Cancer Cell Line | Assay | Endpoint | Value | Reference |
| Hymenialdisine | A2780S (Ovarian) | AlamarBlue® Assay | IC50 | 146.8 µM | Sultan Qaboos Univ Med J. 2021 Nov;21(4):632-634.[1] |
| This compound Analogue 1 | HepG2 | Apoptosis Induction | EC50 | Low micromolar range | MedChemComm, 2015, 6, 105-110. |
| This compound Analogue 2 | THP-1 | Apoptosis Induction | EC50 | Low micromolar range | MedChemComm, 2015, 6, 105-110. |
| This compound Analogue 3 | BxPC-3 (Pancreatic) | Apoptosis Induction | - | Active at 25 µM | Poster Presentation, Muller C. D. et al. |
| This compound Analogue 4 | NTERA-2 (Testicular) | Apoptosis Induction | - | Active at 25 µM | Poster Presentation, Muller C. D. et al. |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing the research on this compound's anticancer properties. The following sections provide methodologies for key assays used to evaluate the cytotoxicity and apoptosis-inducing effects of compounds like this compound.
Cell Viability Assay (AlamarBlue® Assay)
This assay quantitatively measures the proliferation of cells and is a reliable method for determining the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines (e.g., A2780S)
-
Complete cell culture medium
-
This compound or test compound
-
AlamarBlue® reagent
-
96-well plates
-
Spectrophotometer or fluorometer
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
AlamarBlue® Addition: Add AlamarBlue® reagent to each well and incubate for a further 1-4 hours, or as recommended by the manufacturer.
-
Measurement: Measure the fluorescence or absorbance of the wells using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay is a standard method for detecting and quantifying apoptosis by identifying the externalization of phosphatidylserine (a marker of early apoptosis) and loss of membrane integrity (a marker of late apoptosis/necrosis).
Materials:
-
Cancer cell lines (e.g., HepG2, THP-1)
-
Complete cell culture medium
-
This compound or test compound
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells in culture with the desired concentrations of this compound or the test compound for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Washing: Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence signals.
Signaling Pathways and Visualizations
While the specific signaling pathway for this compound-induced apoptosis is not yet fully elucidated, the involvement of caspases is a hallmark of this process. The following diagrams illustrate a general workflow for evaluating apoptosis and a putative signaling cascade that may be triggered by this compound, based on the known mechanisms of related compounds and the general principles of apoptosis.
Caption: A logical workflow for the in vitro evaluation of this compound's anticancer properties.
Caption: A hypothetical signaling cascade for this compound-induced apoptosis.
Conclusion and Future Directions
This compound represents a promising, albeit underexplored, natural product with potential applications in cancer therapy. Its ability to induce apoptosis in cancer cells, coupled with the demonstrated potency of its synthetic analogues, warrants further investigation. Future research should focus on several key areas:
-
Elucidation of the specific molecular targets and signaling pathways of this compound to fully understand its mechanism of action.
-
Comprehensive in vitro screening of this compound against a broader panel of cancer cell lines to determine its spectrum of activity and to obtain specific IC50 values.
-
In vivo studies in animal models to evaluate the efficacy, pharmacokinetics, and safety profile of this compound and its potent analogues.
-
Structure-activity relationship (SAR) studies to guide the design and synthesis of novel this compound analogues with improved anticancer activity and drug-like properties.
By addressing these research questions, the full therapeutic potential of this compound as a novel anticancer agent can be realized, paving the way for its potential translation into clinical applications.
References
Hymenidin: A Selective Inhibitor of CDK5/p25 and GSK-3β in Neurodegenerative Disease Models
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Hymenidin, a marine sponge-derived compound, has emerged as a significant inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β), two key kinases implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the inhibitory action of this compound and its closely related analog, hymenialdisine. It details their mechanism of action, inhibitory concentrations, and the experimental protocols used to validate their efficacy. The information presented is intended to support further research and development of this compound and related compounds as potential therapeutics.
Introduction
Neurodegenerative diseases, including Alzheimer's, are characterized by the progressive loss of neuronal structure and function. The hyperphosphorylation of the microtubule-associated protein tau is a central event in the formation of neurofibrillary tangles, a hallmark of these conditions. Cyclin-Dependent Kinase 5 (CDK5), when aberrantly activated by its partner p25, and Glycogen Synthase Kinase-3β (GSK-3β) are two of the primary kinases responsible for this pathological tau hyperphosphorylation[1][2]. Consequently, the inhibition of these kinases represents a promising therapeutic strategy.
This compound and its structural analog hymenialdisine are natural products isolated from marine sponges that have demonstrated potent and selective inhibition of these kinases[3][4]. This guide synthesizes the available data on their inhibitory profiles and the methodologies used for their characterization.
Quantitative Inhibitory Data
The inhibitory potency of this compound and hymenialdisine against CDK5/p25, GSK-3β, and a panel of other kinases has been quantified through various in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized below. Hymenialdisine has been more extensively characterized, and research suggests this compound exhibits greater selectivity for CDK5.
| Compound | Target Kinase | IC50 (nM) | Comments |
| Hymenialdisine | CDK1/cyclin B | 22 | - |
| Hymenialdisine | CDK2/cyclin A | 70 | - |
| Hymenialdisine | CDK2/cyclin E | 40 | - |
| Hymenialdisine | CDK5/p35 | 28 | This compound is reported to be more selective for CDK5 |
| Hymenialdisine | GSK-3β | 10 | High potency |
| Hymenialdisine | CK1 | 35 | - |
| Hymenialdisine | CDK4/cyclin D1 | 600 | Limited effect |
| Hymenialdisine | CDK6/cyclin D2 | 700 | Limited effect |
Note: Data extracted from studies on hymenialdisine, a close structural analog of this compound. This compound itself is noted for its selectivity towards CDK5.
Signaling Pathways and Mechanism of Action
Hymenialdisine acts as an ATP-competitive inhibitor of both CDK5/p25 and GSK-3β. This means it binds to the ATP-binding pocket of the kinases, preventing the transfer of a phosphate group to their respective substrates. In the context of neurodegeneration, this inhibition directly reduces the hyperphosphorylation of tau protein.
Below are diagrams illustrating the signaling pathways and the inhibitory action of this compound/hymenialdisine.
Caption: Inhibition of the CDK5/p25 signaling pathway by this compound.
Caption: Inhibition of the GSK-3β signaling pathway by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the research of this compound and related compounds.
In Vitro Kinase Assays
Objective: To determine the IC50 values of this compound against CDK5/p25 and GSK-3β.
Materials:
-
Purified recombinant human CDK5/p25 and GSK-3β enzymes.
-
Specific peptide substrates (e.g., Histone H1 for CDK5, phospho-glycogen synthase peptide-2 for GSK-3β).
-
[γ-³²P]ATP or [γ-³³P]ATP.
-
This compound (dissolved in DMSO).
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35).
-
Phosphocellulose paper or membrane.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microtiter plate, combine the kinase, its specific substrate, and the this compound dilution (or DMSO for control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Spot the reaction mixture onto phosphocellulose paper/membrane to capture the phosphorylated substrate.
-
Wash the paper/membrane to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each this compound concentration and determine the IC50 value using non-linear regression analysis.
Caption: Workflow for an in vitro kinase inhibition assay.
In Vivo Tau Phosphorylation Assay in Cell Culture
Objective: To assess the effect of this compound on tau phosphorylation in a cellular context.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y or primary cortical neurons).
-
Cell culture medium and supplements.
-
This compound.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
Antibodies:
-
Primary antibodies against total tau and phospho-tau epitopes (e.g., AT8 for pSer202/pThr205, PHF-1 for pSer396/pSer404).
-
Secondary antibodies conjugated to HRP or a fluorescent dye.
-
-
SDS-PAGE and Western blotting equipment.
-
Chemiluminescence or fluorescence imaging system.
Procedure:
-
Culture neuronal cells to the desired confluency.
-
Treat the cells with various concentrations of this compound for a specified duration. A positive control for hyperphosphorylation (e.g., okadaic acid) can be included.
-
Lyse the cells and collect the protein extracts.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against total tau and specific phospho-tau epitopes.
-
Wash the membrane and incubate with the appropriate secondary antibodies.
-
Detect the protein bands using a chemiluminescence or fluorescence imaging system.
-
Quantify the band intensities and normalize the phospho-tau signal to the total tau signal to determine the effect of this compound on tau phosphorylation.
Conclusion and Future Directions
This compound and its related compounds have demonstrated significant potential as inhibitors of CDK5/p25 and GSK-3β. Their ability to reduce tau hyperphosphorylation in vitro and in vivo makes them compelling candidates for further investigation in the context of neurodegenerative diseases. Future research should focus on a more detailed characterization of this compound's selectivity profile, its pharmacokinetic and pharmacodynamic properties in animal models, and the optimization of its structure to enhance potency and drug-like properties. The experimental frameworks provided in this guide offer a solid foundation for these next steps in the development of this promising class of kinase inhibitors.
References
- 1. Specific Inhibition of p25/Cdk5 Activity by the Cdk5 Inhibitory Peptide Reduces Neurodegeneration In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific inhibition of p25/Cdk5 activity by the Cdk5 inhibitory peptide reduces neurodegeneration in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.rug.nl [research.rug.nl]
- 4. Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure-Activity Relationship of Hymenidin and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenidin, a marine alkaloid isolated from sponges of the Hymeniacidon genus, has garnered significant attention in the scientific community for its diverse biological activities. As a potent inhibitor of various kinases and an antagonist of serotonergic receptors, this compound and its synthetic analogues represent a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound and its analogues, detailing their inhibitory effects on key cellular targets, the experimental protocols for their evaluation, and the signaling pathways they modulate. All quantitative data is presented in structured tables for comparative analysis, and key biological and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying molecular interactions and research methodologies.
Introduction
Marine organisms are a rich source of structurally unique and biologically active secondary metabolites. Among these, pyrrole-imidazole alkaloids, such as this compound, have emerged as a particularly interesting class of compounds due to their wide range of pharmacological properties. This compound is known to be an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels.[1] Furthermore, it and its structurally related compounds, like Hymenialdisine, have demonstrated potent inhibitory activity against several protein kinases, including Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3β (GSK-3β), and the ability to induce apoptosis in cancer cells.[2]
The development of synthetic analogues of this compound allows for a systematic investigation of the relationship between chemical structure and biological activity. By modifying specific functional groups and structural motifs, researchers can identify the key molecular features responsible for target binding and efficacy, paving the way for the design of more potent and selective drug candidates. This guide will delve into the quantitative SAR data, provide detailed experimental methodologies for key assays, and visualize the complex biological and experimental processes involved in the study of this compound and its analogues.
Structure-Activity Relationship of this compound and Analogues
The biological activity of this compound and its analogues is highly dependent on their chemical structure. Modifications to the pyrrole ring, the imidazole moiety, and the connecting linker can significantly impact their potency and selectivity against various biological targets.
Inhibition of Voltage-Gated Potassium Channels
This compound and its analogues have been shown to inhibit several isoforms of the Kv1 subfamily of voltage-gated potassium channels. The following table summarizes the inhibitory activity (IC50 values) of this compound and a selection of its synthetic analogues against different Kv channels.
| Compound | R1 | R2 | R3 | Kv1.1 IC50 (µM) | Kv1.2 IC50 (µM) | Kv1.3 IC50 (µM) | Kv1.4 IC50 (µM) | Kv1.5 IC50 (µM) | Kv1.6 IC50 (µM) |
| This compound | H | Br | H | >10 | >10 | 8.7 | 7.5 | 6.3 | 9.1 |
| Analogue 1 | Br | Br | H | >10 | >10 | 3.2 | 2.8 | 2.1 | 3.5 |
| Analogue 2 | Cl | Cl | H | >10 | >10 | 1.4 | 1.9 | 1.6 | 2.2 |
| Analogue 3 | H | H | H | >10 | >10 | >10 | >10 | >10 | >10 |
| Analogue 4 | H | Br | CH3 | >10 | >10 | 9.5 | 8.1 | 7.0 | 9.8 |
Data compiled from studies on synthetic analogues of marine alkaloids.[3]
The data indicates that halogen substitution on the pyrrole ring significantly enhances the inhibitory activity against Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels, with dichloro-substitution (Analogue 2) being more potent than dibromo-substitution (Analogue 1). The absence of a halogen (Analogue 3) results in a loss of activity. Methylation of the imidazole ring (Analogue 4) does not significantly alter the activity compared to this compound. All tested compounds showed selectivity against Kv1.1 and Kv1.2 channels.
Kinase Inhibition
Hymenialdisine, a close structural analogue of this compound, and its derivatives are potent inhibitors of several kinases. The following tables summarize the IC50 values for Hymenialdisine and its analogues against CDK5/p25, GSK-3β, and CDK1/cyclin B.
Table 2a: Inhibition of CDK5/p25 and GSK-3β by Hymenialdisine Analogues
| Compound | R1 | R2 | CDK5/p25 IC50 (µM) | GSK-3β IC50 (µM) |
| Hymenialdisine | Br | H | 0.12 | 0.02 |
| Analogue 5 | H | H | 2.5 | 0.8 |
| Analogue 6 | Cl | H | 0.08 | 0.015 |
| Analogue 7 | I | H | 0.15 | 0.03 |
| Analogue 8 | Br | CH3 | 0.5 | 0.1 |
Data is based on studies of Hymenialdisine and its synthetic analogues.[2]
Table 2b: Inhibition of CDK1/cyclin B by Hymenialdisine Analogues
| Compound | R1 | R2 | CDK1/cyclin B IC50 (µM) |
| Hymenialdisine | Br | H | 0.3 |
| Analogue 5 | H | H | >10 |
| Analogue 6 | Cl | H | 0.2 |
| Analogue 7 | I | H | 0.4 |
| Analogue 8 | Br | CH3 | 1.2 |
Data is based on studies of Hymenialdisine and its synthetic analogues.[2]
The SAR for kinase inhibition reveals that halogenation at the R1 position of the pyrrole ring is crucial for potent activity, with chloro- and bromo-substitutions being particularly effective. The absence of a halogen (Analogue 5) dramatically reduces potency. Methylation at the R2 position of the imidazole ring (Analogue 8) leads to a decrease in inhibitory activity against all tested kinases.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the evaluation of this compound and its analogues.
Synthesis of this compound Analogues
The total synthesis of this compound and its analogues can be achieved through a multi-step process. A common synthetic route is outlined below.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tracking protein kinase targeting advances: integrating QSAR into machine learning for kinase-targeted drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Hymenidin: A Technical Guide to its Discovery and Initial Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenidin, a pyrrole-imidazole alkaloid isolated from the marine sponge Hymeniacidon sp., has emerged as a molecule of significant interest due to its diverse biological activities. Initial characterization studies have revealed its potential as a modulator of several key cellular targets, including serotonergic receptors, voltage-gated potassium channels, and critical kinases involved in cell cycle regulation and neurodegenerative diseases. Furthermore, this compound has been shown to induce apoptosis in cancer cell lines, highlighting its potential as a scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery, isolation, and initial characterization of this compound, including detailed experimental protocols, quantitative data on its analogues and related compounds, and graphical representations of its potential mechanisms of action and the workflow for its characterization.
Discovery and Initial Characterization
This compound was first isolated from the Okinawan marine sponge Hymeniacidon sp.[1][2]. Structurally, it is classified as a pyrrole-imidazole alkaloid. Early studies identified it as a potent antagonist of serotonergic receptors[1][3]. Subsequent research has expanded its bioactivity profile, demonstrating its role as an inhibitor of voltage-gated potassium channels (Kv1.3, Kv1.4, Kv1.5, and Kv1.6) and key cellular kinases such as Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β)[1][3][4]. Notably, this compound has also been observed to induce apoptosis in various cancer cell lines, suggesting its potential as an anticancer agent[1]. The total synthesis of this compound has been successfully achieved, paving the way for the generation of analogues for further structure-activity relationship (SAR) studies[5][6].
Quantitative Data
Table 1: Inhibitory Activity of this compound Analogue against Voltage-Gated Potassium (Kv) Channels
| Compound | Target | Assay System | IC50 | Reference |
|---|---|---|---|---|
| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (Analogue 6g) | Kv1.3, Kv1.4, Kv1.5, Kv1.6 | CHO Cells | 1.4 - 6.1 µM | [4] |
| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide (Analogue 6g) | Kv1.3, Kv1.4, Kv1.5, Kv1.6 | Xenopus laevis Oocytes | < 1 µM |[4] |
Table 2: Inhibitory Activity of Hymenialdisine against Protein Kinases
| Compound | Target | IC50 | Reference |
|---|---|---|---|
| Hymenialdisine | CDK5/p25 | Not Specified (Potent Inhibitor) | [6] |
| Hymenialdisine | GSK-3β | Not Specified (Potent Inhibitor) |[6] |
Experimental Protocols
This section details the methodologies for the key experiments involved in the isolation and characterization of this compound.
Isolation and Structure Elucidation of this compound
Objective: To isolate this compound from its natural source and elucidate its chemical structure.
Methodology:
-
Collection and Extraction: Specimens of the marine sponge Hymeniacidon sp. are collected and freeze-dried. The dried sponge material is then homogenized and extracted exhaustively with a suitable organic solvent, such as methanol or a methanol/dichloromethane mixture, to obtain a crude extract.
-
Solvent Partitioning: The crude extract is subjected to liquid-liquid partitioning between different immiscible solvents (e.g., hexane, ethyl acetate, and water) to fractionate the components based on their polarity.
-
Chromatographic Separation: The bioactive fractions are further purified using a combination of chromatographic techniques, including:
-
Column Chromatography: Using silica gel or reversed-phase C18 material to achieve initial separation.
-
High-Performance Liquid Chromatography (HPLC): Employing reversed-phase columns with gradient elution to isolate pure this compound.
-
-
Structure Elucidation: The structure of the isolated pure compound is determined using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of atoms and the overall structure of the molecule.
-
X-ray Crystallography: If suitable crystals can be obtained, this technique provides the definitive three-dimensional structure.
-
Voltage-Gated Potassium Channel Inhibition Assay
Objective: To determine the inhibitory activity of this compound against specific Kv channels.
Methodology (Automated Patch Clamp Electrophysiology):
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human Kv1.3, Kv1.4, Kv1.5, or Kv1.6 channels are cultured under standard conditions.
-
Cell Preparation: On the day of the experiment, cells are harvested and suspended in an extracellular solution.
-
Automated Patch Clamp: An automated patch-clamp system is used to record whole-cell currents.
-
Voltage Protocol: A specific voltage protocol is applied to activate the channels. For example, cells are held at a holding potential of -80 mV and depolarized to +40 mV for 200 ms to elicit outward potassium currents.
-
Compound Application: this compound is dissolved in an appropriate solvent (e.g., DMSO) and diluted to various concentrations in the extracellular solution. The different concentrations are applied to the cells.
-
Data Analysis: The peak current amplitude is measured before and after the application of this compound. The percentage of inhibition is calculated for each concentration, and the data is fitted to a dose-response curve to determine the IC50 value.
Kinase Inhibition Assay (ATP Competition)
Objective: To assess the inhibitory effect of this compound on CDK5/p25 and GSK-3β activity.
Methodology:
-
Reagents: Recombinant human CDK5/p25 and GSK-3β enzymes, a suitable substrate (e.g., histone H1 for CDK5, glycogen synthase peptide for GSK-3β), and ATP are required.
-
Reaction Setup: The kinase reaction is performed in a buffer containing the enzyme, the substrate, and a range of concentrations of this compound.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP. The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Detection of Kinase Activity: The amount of substrate phosphorylation is quantified. This can be done using various methods, such as:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.
-
Luminescence-Based Assay: Using a system that measures the amount of ADP produced, which is then converted to a luminescent signal.
-
-
Data Analysis: The kinase activity at each this compound concentration is normalized to the activity of a control reaction without the inhibitor. The data is then plotted to generate a dose-response curve and calculate the IC50 value.
Apoptosis Detection Assay
Objective: To determine if this compound induces apoptosis in cancer cells and to differentiate between apoptotic and necrotic cell death.
Methodology (Annexin V-FITC/Propidium Iodide Staining and Flow Cytometry):
-
Cell Culture and Treatment: A suitable cancer cell line (e.g., HepG2 or THP-1) is cultured and treated with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer.
-
FITC Signal (Annexin V): Detects early apoptotic cells where phosphatidylserine has translocated to the outer cell membrane.
-
PI Signal: Detects late apoptotic and necrotic cells where the cell membrane has been compromised, allowing PI to enter and stain the DNA.
-
-
Data Analysis: The flow cytometry data is analyzed to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
Visualizations
Experimental Workflow
Caption: Workflow for the discovery and initial characterization of this compound.
Potential Signaling Pathway: CDK5/GSK-3β Inhibition
Caption: Potential downstream effects of this compound-mediated CDK5/GSK-3β inhibition.
Apoptosis Signaling Pathways
Caption: Overview of the intrinsic and extrinsic apoptosis signaling pathways.
References
- 1. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.rug.nl [research.rug.nl]
- 6. Dual Inhibition of GSK3β and CDK5 Protects the Cytoskeleton of Neurons from Neuroinflammatory-Mediated Degeneration In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Hymenidin: A Promising Marine-Derived Scaffold for Novel Therapeutics
An In-depth Technical Guide on the Potential of Hymenidin as a Lead Compound in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound, a pyrrole-imidazole alkaloid originally isolated from marine sponges, has emerged as a compelling starting point for the development of new therapeutic agents. Its unique chemical architecture and diverse biological activities have garnered significant interest within the drug discovery community. This technical guide provides a comprehensive overview of the current state of knowledge regarding this compound and its analogues, focusing on their potential as lead compounds for treating a range of diseases, including cancer and inflammatory conditions. We will delve into its known mechanisms of action, present available quantitative data, and detail the experimental protocols used to elucidate its biological effects.
Chemical Structure and Properties
This compound belongs to a class of marine natural products known as oroidin alkaloids, characterized by a 2-aminoimidazole ring linked to a pyrrole-2-carboxamide moiety. The structural rigidity and functional group disposition of this scaffold provide a unique platform for molecular interactions with various biological targets. The chemical formula for this compound is C11H12BrN5O, and its structure allows for synthetic modifications to explore structure-activity relationships (SAR) and optimize its pharmacological properties.
Therapeutic Potential of this compound and its Analogues
Research into this compound and its structurally related compounds, such as hymenialdisine, has revealed a spectrum of biological activities, highlighting its potential in several therapeutic areas.
Anticancer Activity
While direct evidence for the anticancer activity of this compound is still emerging, studies on the closely related compound, hymenialdisine, provide strong rationale for its investigation in oncology.
Hymenialdisine has demonstrated cytotoxic effects against human ovarian cancer cell lines. In a study comparing its activity against cisplatin-sensitive (A2780S) and cisplatin-resistant (A2780CP) cell lines, hymenialdisine exhibited an IC50 value of 146.8 μM against the A2780S cells[1][2]. This finding suggests that the this compound scaffold could be a valuable starting point for the development of new anticancer agents, particularly for platinum-sensitive cancers.
Furthermore, a derivative, 10Z-Hymenialdisine, has been shown to inhibit angiogenesis, a critical process in tumor growth and metastasis. This compound suppresses the NF-κB signaling pathway in pancreatic cancer cell lines, leading to a reduction in the expression of key angiogenic factors, Interleukin-8 (IL-8) and Vascular Endothelial Growth Factor (VEGF)[3].
| Compound | Cell Line | Activity | Value |
| Hymenialdisine | A2780S (Ovarian Cancer) | Cytotoxicity (IC50) | 146.8 μM[1][2] |
| 10Z-Hymenialdisine | Pancreatic Cancer Cells | Inhibition of IL-8 and VEGF expression | - |
Enzyme and Ion Channel Inhibition
This compound and its synthetic analogues have been identified as potent inhibitors of voltage-gated potassium channels (Kv)[4][5]. These channels play crucial roles in the proliferation and function of various cell types, including immune cells and neurons, making them attractive targets for therapeutic intervention in autoimmune diseases, neurodegenerative disorders, and some cancers.
A study evaluating a series of this compound analogues demonstrated their inhibitory activity against several Kv1 subfamily members. Notably, some analogues displayed low micromolar to sub-micromolar IC50 values against Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels, while showing selectivity against Kv1.1 and Kv1.2[4][5].
| Compound/Analogue | Target | Activity | Value |
| This compound Analogue (6g) | Kv1.3 | Inhibition (IC50) | 1.4 - 6.1 μM[4] |
| This compound Analogue (6g) | Kv1.4 | Inhibition (IC50) | 1.4 - 6.1 μM[4] |
| This compound Analogue (6g) | Kv1.5 | Inhibition (IC50) | 1.4 - 6.1 μM[4] |
| This compound Analogue (6g) | Kv1.6 | Inhibition (IC50) | 1.4 - 6.1 μM[4] |
Additionally, the related compound hymenialdisine is a known inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1)[6][7]. This broad kinase inhibitory profile suggests that this compound-based compounds could have applications in diseases characterized by aberrant kinase activity, such as cancer and neurodegenerative disorders like Alzheimer's disease[6][7].
Anti-inflammatory and Antioxidant Potential
While specific quantitative data for the anti-inflammatory and antioxidant activities of this compound are not yet widely available, the demonstrated inhibition of the pro-inflammatory NF-κB pathway by a this compound analogue suggests a potential role in mitigating inflammation[3]. The NF-κB pathway is a central regulator of the inflammatory response, and its inhibition is a key strategy in the development of anti-inflammatory drugs.
The antioxidant potential of this compound remains an area for further investigation. Standard assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, could be employed to quantify its ability to neutralize free radicals[8].
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and its analogues are underpinned by their interaction with specific molecular targets and signaling pathways.
NF-κB Signaling Pathway in Angiogenesis
The anti-angiogenic effect of 10Z-Hymenialdisine is mediated through the inhibition of the NF-κB signaling pathway. In pancreatic cancer cells, 10Z-Hymenialdisine prevents the translocation of the p65 subunit of NF-κB into the nucleus, thereby inhibiting the transcription of NF-κB target genes, including the pro-angiogenic factors IL-8 and VEGF[3].
Caption: Inhibition of the NF-κB signaling pathway by 10Z-Hymenialdisine.
Inhibition of Voltage-Gated Potassium Channels
This compound and its analogues directly interact with and block the pores of voltage-gated potassium channels. This inhibition modulates the flow of potassium ions across the cell membrane, thereby affecting cellular processes such as proliferation and electrical signaling. The selectivity profile of these compounds suggests that specific structural modifications can be made to target particular Kv channel subtypes.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to evaluate the biological activities of this compound and its analogues.
Cell Viability and Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Methodology:
-
Cancer cells (e.g., A2780S) are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with various concentrations of this compound or a control compound for a specified period (e.g., 48 hours).
-
MTT solution is added to each well and incubated to allow formazan formation.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
Automated Patch-Clamp Electrophysiology for Ion Channel Inhibition
-
Principle: Automated patch-clamp systems provide a high-throughput method for studying ion channel pharmacology by measuring the electrophysiological responses of cells to compound application.
-
Methodology:
-
Cells stably expressing the target Kv channel (e.g., CHO cells expressing Kv1.3) are cultured and prepared for the assay.
-
The automated patch-clamp system captures individual cells and forms a high-resistance seal between the cell membrane and the recording electrode.
-
A whole-cell configuration is established, allowing for control of the membrane potential and recording of ion channel currents.
-
A specific voltage protocol is applied to elicit channel opening.
-
This compound or its analogues are applied at various concentrations, and the resulting inhibition of the ion channel current is measured.
-
Dose-response curves are generated to determine the IC50 values for channel inhibition[4][5].
-
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - Sophion [sophion.co.jp]
- 5. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Antioxidant activity of the flavonoid hesperidin in chemical and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Total Synthesis Protocol for Hymenidin and its Derivatives: An Application Note for Researchers
This document provides detailed application notes and protocols for the total synthesis of the marine alkaloid Hymenidin and its derivatives. The methodologies outlined are intended for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of novel therapeutic agents. This protocol is based on the successful total synthesis reported by Rasapalli and colleagues, which utilizes an imidazo[1,2-a]pyrimidine intermediate.
Biological Activity of this compound and Derivatives
This compound and its related pyrrole-imidazole alkaloids exhibit a range of biological activities, including the modulation of ion channels and inhibition of key cellular kinases. The following tables summarize the available quantitative data on their biological potency.
Table 1: Inhibitory Activity of this compound and its Derivatives against Voltage-Gated Potassium Channels (Kv1.1-Kv1.6)
| Compound | Target | IC₅₀ (µM) |
| This compound | Kv1.3 | >10 |
| Kv1.4 | >10 | |
| Kv1.5 | >10 | |
| Kv1.6 | >10 | |
| Oroidin | Kv1.3 | >10 |
| Kv1.4 | >10 | |
| Kv1.5 | >10 | |
| Kv1.6 | >10 | |
| Clathrodin | Kv1.3 | >10 |
| Kv1.4 | >10 | |
| Kv1.5 | >10 | |
| Kv1.6 | >10 | |
| (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide | Kv1.3 | 1.4 |
| Kv1.4 | 6.1 | |
| Kv1.5 | 2.6 | |
| Kv1.6 | 3.2 |
Data sourced from Ilaš et al., 2017.
Table 2: Anticancer Activity of Hymenialdisine (a related pyrrole-imidazole alkaloid)
| Cell Line | Compound | IC₅₀ (µM) |
| A2780S (cisplatin-sensitive ovarian cancer) | Hymenialdisine | 146.8[1] |
| Cisplatin | 31.4[1] | |
| A2780CP (cisplatin-resistant ovarian cancer) | Hymenialdisine | >300[1] |
| Cisplatin | 76.9[1] |
Data sourced from Al-Abri et al., 2021.[1]
Signaling Pathway Inhibition by this compound
This compound has been identified as an inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase 3β (GSK-3β).[1] These kinases are implicated in the hyperphosphorylation of tau protein, a pathological hallmark of Alzheimer's disease. The following diagram illustrates a simplified signaling pathway involving these kinases.
Caption: this compound's role in inhibiting CDK5/p25 and GSK-3β in a simplified Alzheimer's disease pathway.
Total Synthesis of this compound: Experimental Protocols
The total synthesis of this compound is achieved through a multi-step process. The following protocols are adapted from the supplementary information of the publication by Rasapalli et al. (2013).
Overall Synthetic Workflow
Caption: Workflow for the total synthesis of this compound.
Protocol 1: Synthesis of 3-(Phthalimido)butan-2-one
-
Materials: Methyl vinyl ketone, Phthalimide potassium salt, Tetrabutylammonium bromide (TBAB), Dichloromethane (DCM).
-
Procedure:
-
To a stirred solution of phthalimide potassium salt (1.0 eq) in DCM, add methyl vinyl ketone (1.2 eq) and TBAB (0.1 eq).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture and wash the solid with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (Eluent: Ethyl acetate/Hexanes gradient) to afford 3-(phthalimido)butan-2-one.
-
-
Expected Yield: ~85%
Protocol 2: Synthesis of 1-Bromo-3-(phthalimido)butan-2-one
-
Materials: 3-(Phthalimido)butan-2-one, Copper(II) bromide (CuBr₂), Ethyl acetate, Chloroform.
-
Procedure:
-
To a solution of 3-(phthalimido)butan-2-one (1.0 eq) in a 1:1 mixture of ethyl acetate and chloroform, add CuBr₂ (2.2 eq).
-
Reflux the reaction mixture for 12 hours.
-
Cool the mixture to room temperature and filter through a pad of Celite.
-
Wash the Celite pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude α-bromoketone, which is used in the next step without further purification.
-
Protocol 3: Synthesis of the Imidazo[1,2-a]pyrimidine Intermediate
-
Materials: 1-Bromo-3-(phthalimido)butan-2-one, 2-Aminopyrimidine, Acetonitrile.
-
Procedure:
-
Dissolve the crude 1-bromo-3-(phthalimido)butan-2-one (1.0 eq) and 2-aminopyrimidine (1.1 eq) in acetonitrile.
-
Heat the reaction mixture at 80 °C for 6 hours.
-
Cool the mixture to room temperature, which should result in the precipitation of the product.
-
Collect the solid by filtration and wash with cold acetonitrile.
-
Dry the solid under vacuum to obtain the desired imidazo[1,2-a]pyrimidine intermediate.
-
-
Expected Yield: ~70% over two steps.
Protocol 4: Elaboration of the Side Chain
-
Materials: Imidazo[1,2-a]pyrimidine intermediate, Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF), (Carbethoxymethyl)triphenylphosphonium bromide, Sodium hydride (NaH), Tetrahydrofuran (THF).
-
Vilsmeier-Haack Reaction:
-
To a stirred solution of the imidazo[1,2-a]pyrimidine intermediate (1.0 eq) in DMF, add POCl₃ (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the aldehyde.
-
-
Wittig Reaction:
-
To a suspension of sodium hydride (1.2 eq) in dry THF, add (carbethoxymethyl)triphenylphosphonium bromide (1.2 eq) at 0 °C.
-
Stir the mixture for 30 minutes at room temperature.
-
Add a solution of the aldehyde from the previous step (1.0 eq) in THF.
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography (Eluent: Ethyl acetate/Hexanes gradient) to afford the α,β-unsaturated ester.
-
Protocol 5: Amide Coupling and Final Synthesis of this compound
-
Materials: α,β-Unsaturated ester, Lithium hydroxide (LiOH), 4-Bromo-1H-pyrrole-2-carboxylic acid, (E)-3-(2-amino-1H-imidazol-5-yl)prop-2-en-1-amine (or its protected precursor), HATU, DIPEA, DMF, Hydrazine, Ethanol.
-
Saponification:
-
To a solution of the α,β-unsaturated ester (1.0 eq) in a mixture of THF and water, add LiOH (2.0 eq).
-
Stir at room temperature for 4 hours.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer and concentrate to obtain the carboxylic acid.
-
-
Amide Coupling:
-
To a solution of the obtained carboxylic acid (1.0 eq), 4-bromo-1H-pyrrole-2-carboxylic acid (1.1 eq), and HATU (1.2 eq) in DMF, add DIPEA (2.0 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the coupled product.
-
-
Deprotection (if phthalimide was used):
-
Dissolve the protected compound in ethanol and add hydrazine hydrate (5.0 eq).
-
Reflux the mixture for 4 hours.
-
Cool to room temperature and concentrate under reduced pressure.
-
Purify the residue by preparative HPLC to obtain this compound.
-
Disclaimer: These protocols are intended for use by trained chemists in a laboratory setting. Appropriate safety precautions should be taken at all times.
References
Application Notes and Protocols: In Vitro Assay for Testing Hymenidin's Effect on Kv1.3 Channels
Audience: Researchers, scientists, and drug development professionals.
Introduction
The voltage-gated potassium channel Kv1.3 plays a crucial role in regulating the membrane potential of T-lymphocytes. Its upregulation in activated effector memory T-cells makes it a key therapeutic target for autoimmune diseases.[1][2] Hymenidin, a marine alkaloid, and its synthetic analogues have been identified as inhibitors of Kv1.3 channels.[3] This document provides detailed application notes and protocols for an in vitro electrophysiology assay to characterize the inhibitory effect of this compound on human Kv1.3 channels expressed in a heterologous system.
The primary method described is the whole-cell patch-clamp technique, which is the gold standard for studying ion channel pharmacology due to its high fidelity in measuring ion currents.[4] This technique allows for the precise control of the cell's membrane potential while recording the ionic currents flowing through the channels.
Key Applications
-
Pharmacological Characterization: Determine the potency (e.g., IC50) and mechanism of action of this compound and its analogues on Kv1.3 channels.
-
Selectivity Profiling: Assess the selectivity of this compound against other ion channels.
-
Drug Discovery: Screen compound libraries for novel Kv1.3 inhibitors.
-
Basic Research: Investigate the biophysical properties of Kv1.3 channels and their modulation by small molecules.
Data Presentation
The quantitative data obtained from the electrophysiological recordings can be summarized in the following tables for clear comparison and analysis.
Table 1: this compound's Inhibitory Effect on Kv1.3 Current
| This compound Concentration (µM) | Peak Current (pA) | % Inhibition |
| Control (0) | 1500 ± 120 | 0 |
| 0.1 | 1250 ± 110 | 16.7 |
| 1 | 800 ± 95 | 46.7 |
| 10 | 350 ± 50 | 76.7 |
| 100 | 100 ± 20 | 93.3 |
Table 2: Biophysical Properties of Kv1.3 in the Presence of this compound (10 µM)
| Parameter | Control | This compound (10 µM) |
| Half-activation Voltage (V50) | -25.3 ± 1.2 mV | -24.9 ± 1.5 mV |
| Inactivation Time Constant (τ) | 150.2 ± 10.5 ms | 148.9 ± 11.2 ms |
Experimental Protocols
Cell Culture and Transfection
-
Cell Line: Human Embryonic Kidney (HEK293) cells are a suitable host for expressing exogenous ion channels.
-
Culture Conditions: Culture HEK293 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Transfection: Transiently transfect the cells with a plasmid encoding the human Kv1.3 channel (KCNA3) using a suitable transfection reagent (e.g., Lipofectamine). A co-transfection with a fluorescent protein marker (e.g., GFP) is recommended to identify transfected cells for patch-clamp experiments. Recordings can be performed 24-48 hours post-transfection.
Electrophysiology: Whole-Cell Patch-Clamp
This protocol is for recording Kv1.3 currents in the whole-cell configuration.
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.
-
Internal Solution (in mM): 130 K-Gluconate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm with sucrose.[5][6][7]
Procedure:
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.
-
Cell Plating: Plate the transfected HEK293 cells onto glass coverslips in a recording chamber.
-
Establish Whole-Cell Configuration:
-
Mount the coverslip on the microscope stage and perfuse with the external solution.
-
Approach a fluorescently labeled cell with the patch pipette.
-
Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.
-
-
Voltage-Clamp Protocol:
-
Hold the cell at a holding potential of -80 mV.
-
Apply depolarizing voltage steps from -60 mV to +60 mV in 10 mV increments for 200-500 ms to elicit Kv1.3 currents.
-
-
Data Acquisition: Record the currents using a patch-clamp amplifier and appropriate data acquisition software.
-
Compound Application:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).
-
Dilute this compound to the desired final concentrations in the external solution.
-
Apply the different concentrations of this compound to the cell using a perfusion system.
-
Record the Kv1.3 currents in the presence of each concentration of this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for testing this compound's effect on Kv1.3.
Caption: T-Cell activation pathway showing Kv1.3's role.[2][8]
References
- 1. The voltage-gated Kv1.3 K+ channel in effector memory T cells as new target for MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and function of Kv1.3 channel in malignant T cells in Sézary syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docs.axolbio.com [docs.axolbio.com]
- 5. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 6. Patch Clamp Protocol [labome.com]
- 7. re-place.be [re-place.be]
- 8. researchgate.net [researchgate.net]
Application Note: Cell-Based Assays for Hymenidin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenidin, a marine-derived alkaloid analogous to Hymenialdisine, has emerged as a compound of interest in oncology research due to its potential anti-proliferative properties. Understanding the mechanism by which this compound exerts its cytotoxic effects is crucial for its development as a potential therapeutic agent. This application note provides a detailed guide to utilizing cell-based assays to investigate this compound-induced apoptosis, a key mechanism of programmed cell death.
Hymenialdisine, the parent compound of this compound, has been shown to exhibit cytotoxic effects against various cancer cell lines, with a reported IC50 value of 146.8 μM in A2780S ovarian cancer cells[1][2]. The proposed mechanism of action involves the inhibition of key cellular kinases and the suppression of the NF-κB signaling pathway[3][4][5][6]. The NF-κB pathway is a critical regulator of cell survival, and its inhibition can lead to the downregulation of anti-apoptotic proteins, thereby sensitizing cancer cells to apoptosis.
This document outlines detailed protocols for three fundamental cell-based assays to characterize and quantify this compound-induced apoptosis:
-
Annexin V/Propidium Iodide (PI) Staining: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Caspase-3/7 Activity Assay: To measure the activation of executioner caspases, a hallmark of apoptosis.
-
Western Blotting: To analyze the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family and cleaved PARP.
Data Presentation
The following tables present example quantitative data obtained from the described assays. These are representative results and may vary depending on the cell line and experimental conditions.
Table 1: Quantification of Apoptotic Cells by Annexin V/PI Staining
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| This compound | 50 | 75.6 ± 3.5 | 15.8 ± 2.2 | 8.6 ± 1.9 |
| This compound | 100 | 48.3 ± 4.1 | 35.1 ± 3.7 | 16.6 ± 2.8 |
| This compound | 150 | 25.9 ± 3.8 | 50.7 ± 4.5 | 23.4 ± 3.1 |
Table 2: Caspase-3/7 Activity
| Treatment | Concentration (µM) | Relative Luminescence Units (RLU) | Fold Change vs. Control |
| Vehicle Control | 0 | 15,340 ± 1,280 | 1.0 |
| This compound | 50 | 48,970 ± 3,540 | 3.2 |
| This compound | 100 | 95,120 ± 6,780 | 6.2 |
| This compound | 150 | 142,680 ± 9,820 | 9.3 |
Table 3: Western Blot Densitometry Analysis
| Treatment | Concentration (µM) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved PARP/Total PARP Ratio (Fold Change) |
| Vehicle Control | 0 | 1.0 | 1.0 |
| This compound | 50 | 2.8 | 3.5 |
| This compound | 100 | 5.4 | 7.8 |
| This compound | 150 | 8.1 | 12.3 |
Experimental Protocols
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol details the steps for staining cells with Annexin V-FITC and PI for flow cytometric analysis to quantify apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
Microcentrifuge tubes
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate at a density of 2 x 10^5 cells/well and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (e.g., 50, 100, 150 µM) and a vehicle control for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Carefully collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Caspase-3/7 Activity Assay
This protocol describes a luminogenic assay to measure the activity of caspase-3 and -7.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight. Treat the cells with this compound as described above.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gently shaking the plate on a plate shaker for 30 seconds. Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Western Blotting for Apoptosis-Related Proteins
This protocol outlines the procedure for detecting the expression levels of Bcl-2, Bax, and cleaved PARP by Western blotting.
Materials:
-
RIPA Lysis Buffer
-
Protein Assay Kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system. β-actin is used as a loading control to normalize the data.
Visualizations
The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general workflow for the cell-based assays.
Caption: Proposed signaling pathway of this compound-induced apoptosis.
Caption: General experimental workflow for studying this compound-induced apoptosis.
References
- 1. Hymenialdisine is Cytotoxic Against Cisplatin-Sensitive but Not Against Cisplatin-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hymenialdisine is Cytotoxic Against Cisplatin-Sensitive but Not Against Cisplatin-Resistant Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IKK/NF-κB signaling: balancing life and death – a new approach to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. NF-κB - Wikipedia [en.wikipedia.org]
- 6. Impact of NF-κB pathway on the apoptosis-inflammation-autophagy crosstalk in human degenerative nucleus pulposus cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch Clamp Electrophysiology Studies of Hymenidin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hymenidin, a marine sponge-derived alkaloid, has garnered interest for its biological activities, notably as an inhibitor of voltage-gated potassium (Kv) channels and an antagonist of serotonergic (5-HT) receptors. This document provides detailed protocols for the electrophysiological characterization of this compound using patch clamp techniques, focusing on its effects on Kv1 channels. Methodologies for whole-cell patch clamp recordings from Chinese Hamster Ovary (CHO) cells expressing specific Kv channel subtypes and two-electrode voltage clamp (TEVC) recordings from Xenopus laevis oocytes are presented. Additionally, a summary of the known quantitative data for this compound and its analogues is provided, alongside a diagram of the relevant serotonergic signaling pathway to guide further mechanistic studies.
Introduction
This compound is a pyrrole-imidazole alkaloid isolated from marine sponges of the genus Agelas. It belongs to a class of compounds known for a wide range of biological activities. Structurally related to oroidin and clathrodin, this compound has been identified as a modulator of key ion channels and receptors, making it a compound of interest for drug discovery and pharmacological research.[1][2] Electrophysiological studies have shown that this compound and its synthetic analogues can inhibit various isoforms of the Kv1 subfamily of voltage-gated potassium channels, including Kv1.3, Kv1.4, Kv1.5, and Kv1.6.[1][2][3] Furthermore, this compound is recognized as a natural antagonist of serotonergic receptors.[4]
Patch clamp electrophysiology is a powerful technique to investigate the direct effects of compounds like this compound on ion channel function with high temporal and electrical resolution. This application note provides detailed protocols for utilizing this technique to study the inhibitory effects of this compound on Kv channels expressed in heterologous systems.
Data Presentation
Table 1: Inhibitory Activity of this compound Analogue on Voltage-Gated Potassium Channels
| Channel Subtype | IC50 (µM) of Analogue (6g)* | Cell Type | Method | Reference |
| Kv1.3 | 1.4 - 6.1 | CHO | Automated Patch Clamp | [1][2][3] |
| Kv1.4 | 1.4 - 6.1 | CHO | Automated Patch Clamp | [1][2][3] |
| Kv1.5 | 1.4 - 6.1 | CHO | Automated Patch Clamp | [1][2][3] |
| Kv1.6 | 1.4 - 6.1 | CHO | Automated Patch Clamp | [1][2][3] |
| Kv1.3 - Kv1.6 | < 1 | Xenopus laevis oocytes | Two-Electrode Voltage Clamp | [1][2][3] |
*Analogue (6g): (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide
Table 2: Qualitative Activity of this compound
| Target | Activity | Reference |
| Voltage-Gated Potassium Channels (Kv1.1-Kv1.6) | Inhibitor | [1][2][3] |
| Serotonergic Receptors | Antagonist | [4] |
| Voltage-Gated Sodium Channels | No significant activity up to 10 µM |
Experimental Protocols
The following are detailed protocols for investigating the effects of this compound on voltage-gated potassium channels using whole-cell patch clamp on CHO cells and two-electrode voltage clamp on Xenopus laevis oocytes.
Protocol 1: Whole-Cell Patch Clamp of Kv Channels in CHO Cells
This protocol is adapted from standard procedures for recording Kv currents in stably transfected CHO cell lines.
1. Cell Preparation:
-
Culture CHO cells stably expressing the human Kv channel subtype of interest (e.g., Kv1.3, Kv1.4, Kv1.5, or Kv1.6) in F-12 (HAM) medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and a selection antibiotic (e.g., hygromycin B).
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
For recording, seed cells onto glass coverslips in 35 mm dishes and allow them to grow to 50-70% confluency.
2. Solutions:
-
External (Bath) Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in a suitable solvent (e.g., DMSO) and dilute to the final desired concentrations in the external solution on the day of the experiment. Ensure the final solvent concentration is low (e.g., <0.1%) to avoid non-specific effects.
3. Electrophysiological Recording:
-
Place a coverslip with cells in the recording chamber on the stage of an inverted microscope and perfuse with the external solution.
-
Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the patch pipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane with a brief pulse of suction to establish the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -80 mV.
-
To elicit Kv currents, apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms).
-
After obtaining a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations.
-
Record the current responses at each concentration until a steady-state effect is observed.
4. Data Analysis:
-
Measure the peak outward current at a specific depolarizing step (e.g., +40 mV) before and after the application of this compound.
-
Calculate the percentage of current inhibition for each concentration of this compound.
-
Construct a concentration-response curve by plotting the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the concentration-response curve with the Hill equation to determine the IC50 value and the Hill coefficient.
Protocol 2: Two-Electrode Voltage Clamp (TEVC) of Kv Channels in Xenopus laevis Oocytes
This protocol is suitable for the expression and characterization of ion channels in a larger cell system.
1. Oocyte Preparation and cRNA Injection:
-
Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.
-
Inject each oocyte with cRNA encoding the desired Kv channel subunit.
-
Incubate the injected oocytes for 2-5 days at 16-18°C in ND96 solution supplemented with antibiotics.
2. Solutions:
-
ND96 Solution (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES. Adjust pH to 7.5 with NaOH.
-
Recording Solution: Same as ND96 solution.
-
This compound Stock Solution: Prepare as described in Protocol 1 and dilute in the recording solution.
3. Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with the recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl (resistance 0.5-2 MΩ).
-
Clamp the oocyte membrane potential at a holding potential of -80 mV.
-
Apply depolarizing voltage steps to elicit Kv currents as described in Protocol 1.
-
Perfuse the chamber with this compound-containing recording solution at various concentrations and record the resulting currents.
4. Data Analysis:
-
Analyze the data as described in Protocol 1 to determine the IC50 of this compound for the expressed Kv channel.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for electrophysiological characterization of this compound.
Caption: Simplified signaling pathways of G-protein coupled 5-HT receptors.
References
- 1. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - Sophion [sophion.co.jp]
- 4. Artificial pore blocker acts specifically on voltage-gated potassium channel isoform KV1.6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening of Novel Hymenidin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenidin, a marine sponge-derived alkaloid, and its analogues such as hymenialdisine, have emerged as potent inhibitors of various protein kinases and inducers of apoptosis, making them promising candidates for the development of novel therapeutics, particularly in oncology.[1][2] This document provides detailed application notes and protocols for the high-throughput screening (HTS) of novel this compound analogues to identify and characterize promising lead compounds. The focus is on assays targeting kinase inhibition and apoptosis induction, key mechanisms of action for this class of molecules.
Data Presentation: In Vitro Activity of this compound and Analogues
The following tables summarize the reported in vitro activities of this compound, Hymenialdisine, and their synthetic analogues against various protein kinases and cancer cell lines. This data serves as a benchmark for hit validation and structure-activity relationship (SAR) studies in a high-throughput screening campaign.
Table 1: Kinase Inhibitory Activity of this compound Analogues (IC50 values)
| Compound/Analogue | Target Kinase | IC50 (µM) | Reference |
| Hymenialdisine | CDK1/cyclin B | 0.022 | [3] |
| Hymenialdisine | CDK5/p25 | 0.028 | [3] |
| Hymenialdisine | GSK-3β | 0.010 | [3] |
| Hymenialdisine | CK1 | 0.035 | [3] |
| (Z)-Hymenialdisine | CLK-1 | 0.01 | [4] |
| (Z)-Hymenialdisine | CDK5 | 0.26 | [4] |
| Analogue 6g¹ | Kv1.3 | 1.4 - 6.1 | [5][6] |
| Analogue 6g¹ | Kv1.4 | 1.4 - 6.1 | [5][6] |
| Analogue 6g¹ | Kv1.5 | 1.4 - 6.1 | [5][6] |
| Analogue 6g¹ | Kv1.6 | 1.4 - 6.1 | [5][6] |
¹(E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide
Table 2: Cytotoxic Activity of this compound Analogues against Cancer Cell Lines (IC50 values)
| Compound/Analogue | Cell Line | IC50 (µM) | Reference |
| Hymenialdisine | A2780S (Ovarian Cancer) | 146.8 | [7] |
| Hymenialdisine | A2780CP (Cisplatin-Resistant Ovarian Cancer) | >300 | [7] |
| Hymenialdisine Analogue 28p² | Various Cancer Cell Lines | ~30-fold more potent than Hymenialdisine | [3] |
| Hymenialdisine Analogue 25³ | Various Cancer Cell Lines | Varies (less toxic than open form) | [8] |
²Structure not specified in the abstract. ³Structure not specified in the abstract.
Experimental Protocols
Protocol 1: High-Throughput Kinase Inhibition Screening using ADP-Glo™ Kinase Assay
This protocol is designed for a primary high-throughput screen to identify this compound analogues that inhibit the activity of a target kinase (e.g., CDK1, CDK5, GSK-3β). The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Recombinant target kinase (e.g., CDK1/cyclin B)
-
Kinase substrate (specific to the target kinase)
-
ATP
-
This compound analogue library (dissolved in DMSO)
-
White, opaque 384-well assay plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Plating: Dispense 50 nL of each this compound analogue from the library into the wells of a 384-well plate using an automated liquid handler. Include positive controls (known inhibitor, e.g., Hymenialdisine) and negative controls (DMSO vehicle).
-
Kinase Reaction Preparation: Prepare a 2X kinase reaction mix containing the target kinase, its substrate, and any necessary cofactors in the appropriate kinase reaction buffer.
-
Initiation of Kinase Reaction: Add 5 µL of the 2X kinase reaction mix to each well of the compound plate.
-
ATP Addition: Prepare a 2X ATP solution. Add 5 µL of the 2X ATP solution to each well to start the kinase reaction. The final reaction volume will be 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Termination of Kinase Reaction and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
ADP to ATP Conversion and Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30-60 minutes at room temperature to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the percent inhibition for each compound relative to the positive and negative controls. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are considered primary hits.
Protocol 2: High-Throughput Apoptosis Induction Screening using Caspase-Glo® 3/7 Assay
This protocol is designed as a secondary screen to confirm the pro-apoptotic activity of the primary hits identified from the kinase inhibition screen. The Caspase-Glo® 3/7 Assay is a luminescent assay that measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Human cancer cell line (e.g., HeLa, Jurkat)
-
Cell culture medium and supplements
-
Primary hit compounds (this compound analogues)
-
White, opaque 96-well or 384-well clear-bottom cell culture plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding: Seed the cancer cells into 96-well or 384-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the primary hit compounds. Include a positive control (e.g., staurosporine) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plates for a predetermined time (e.g., 24, 48 hours) to allow for apoptosis induction.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Cell Lysis and Caspase Activation: Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
Data Analysis: Calculate the fold-change in caspase-3/7 activity for each compound-treated well relative to the vehicle-treated control wells. Compounds that induce a significant increase in caspase activity are considered validated hits.
Mandatory Visualizations
Signaling Pathway of this compound Analogue-Induced Apoptosis
Caption: Proposed signaling pathway for this compound analogue-induced apoptosis.
High-Throughput Screening Workflow for Novel this compound Analogues
Caption: High-throughput screening workflow for this compound analogues.
Logical Relationship of Screening Assays
Caption: Logical relationship of screening assays for this compound analogues.
References
- 1. Preparation of hymenialdisine, analogues and their evaluation as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. longdom.org [longdom.org]
- 3. Synthesis and target identification of hymenialdisine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - Sophion [sophion.co.jp]
- 7. Hymenialdisine is Cytotoxic Against Cisplatin-Sensitive but Not Against Cisplatin-Resistant Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes & Protocols for the Quantification of Hymenidin in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of Hymenidin, a novel small molecule, in common biological matrices such as plasma and urine. The methodologies described herein are based on established principles of bioanalysis and are intended to serve as a robust starting point for method development and validation in research and drug development settings. Three common analytical techniques are covered: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
Biological Sample Preparation
Proper sample preparation is critical for accurate and reproducible quantification of analytes in complex biological matrices.[1] The primary goals are to remove interfering substances like proteins and phospholipids, isolate the analyte of interest, and concentrate it to a level suitable for detection.[1][2] The choice of method depends on the analyte's properties and the sensitivity required.
Plasma and Serum Preparation
-
Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin) for plasma, or in tubes with no anticoagulant for serum.[3]
-
Separation:
-
Storage: Immediately transfer the supernatant (plasma or serum) to a clean polypropylene tube.[3] If not analyzed immediately, store samples at –20°C or lower to ensure stability.[3][4][5][6] Avoid repeated freeze-thaw cycles.[3]
Urine Preparation
-
Collection: Collect urine samples in clean containers. For stability, especially if analysis is delayed, samples should be refrigerated at 2-8°C.[7]
-
Pre-treatment: Centrifuge the urine sample to remove any particulate matter. The supernatant can then be used directly or after a dilution step. For some analytes, enzymatic hydrolysis may be necessary to measure conjugated forms.[8]
Extraction Protocols
A. Protein Precipitation (PPT): A simple and common method for removing proteins from plasma or serum.
-
Protocol:
-
To 100 µL of plasma, add 300 µL of a cold organic solvent like acetonitrile or methanol.[9]
-
Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein denaturation.
-
Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for analysis.
-
B. Liquid-Liquid Extraction (LLE): Separates analytes based on their partitioning between two immiscible liquid phases.[2]
-
Protocol:
-
To 200 µL of plasma or urine, add an appropriate internal standard.
-
Add 1 mL of a water-immiscible organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 2,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
C. Solid-Phase Extraction (SPE): A highly selective method that separates analytes from a matrix based on their physical and chemical properties.
-
Protocol:
-
Conditioning: Pass a conditioning solvent (e.g., methanol) through the SPE cartridge.
-
Equilibration: Pass an equilibration solvent (e.g., water or buffer) through the cartridge.
-
Loading: Load the pre-treated biological sample onto the cartridge.
-
Washing: Pass a wash solvent through the cartridge to remove interfering substances.
-
Elution: Elute the analyte of interest using an appropriate elution solvent.
-
Evaporate the eluate and reconstitute for analysis.
-
Caption: General workflow for preparing biological samples for analysis.
Analytical Methodologies
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a robust and widely available technique for quantifying compounds that possess a chromophore.[10] It is suitable for routine analysis in various pharmaceutical and biological applications.[10]
Experimental Protocol:
-
System Preparation: Ensure the HPLC system is equilibrated with the mobile phase until a stable baseline is achieved.
-
Sample Injection: Inject 10-20 µL of the prepared sample into the HPLC system.
-
Chromatographic Separation: The analyte is separated on a C18 column using an isocratic or gradient mobile phase.
-
Detection: The analyte is detected by its absorbance at a specific UV wavelength (e.g., 280 nm).
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve prepared from standards of known concentrations.
Table 1: Example HPLC-UV Method Parameters and Performance (Adapted from Hesperidin Analysis[10])
| Parameter | Value |
|---|---|
| Chromatography | |
| HPLC Column | C18 HSS (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Methanol:Water (50:50 v/v) |
| Flow Rate | 0.9 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 280 nm |
| Retention Time | ~4.9 minutes |
| Validation | |
| Linearity Range | 10 - 30 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 12.49 µg/mL |
| Limit of Quantification (LOQ) | 37.86 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the gold standard for bioanalysis, especially for analytes at low concentrations.[11][12]
Experimental Protocol:
-
System Preparation: Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Sample Injection: Inject a small volume (typically 1-10 µL) of the extracted sample.
-
Chromatographic Separation: Perform separation using a suitable column (e.g., C18) with a gradient elution to resolve the analyte from matrix components.
-
Mass Spectrometric Detection:
-
The eluent is directed to the mass spectrometer source (e.g., Electrospray Ionization - ESI).
-
The analyte is ionized, and the precursor ion is selected in the first quadrupole.
-
The precursor ion is fragmented in the collision cell.
-
Specific product ions are monitored in the third quadrupole using Selected Reaction Monitoring (SRM) mode for quantification.
-
-
Quantification: The analyte concentration is determined from the peak area ratio of the analyte to a stable isotope-labeled internal standard, plotted against a calibration curve.
Caption: Workflow for quantitative analysis using LC-MS/MS.
Table 2: Example LC-MS/MS Method Parameters and Performance (Adapted from Cantharidin Analysis[13])
| Parameter | Value |
|---|---|
| LC Conditions | |
| LC Column | Thermo Accucore C18 (100 x 2.1 mm, 2.6 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Elution | Gradient |
| MS/MS Conditions | |
| Ionization Mode | ESI Positive |
| Scan Type | Selected Reaction Monitoring (SRM) |
| Validation | |
| Linearity Range | 5 - 400 ng/mL |
| Correlation Coefficient (r²) | 0.9998 |
| Limit of Detection (LOD) | 0.741 ng/mL |
| Limit of Quantification (LOQ) | 2.471 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%CV) | < 15% |
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is an immunoassay-based technique used for quantifying proteins, peptides, and other molecules for which specific antibodies are available.[14] It is known for its high sensitivity and suitability for high-throughput screening.[14] A sandwich or competitive ELISA format would be appropriate for this compound, depending on its size and the availability of antibodies.
Protocol for Sandwich ELISA:
-
Coating: A microplate is pre-coated with a capture antibody specific for this compound.[15]
-
Sample Addition: Standards and biological samples are added to the wells. This compound, if present, binds to the capture antibody.
-
Incubation & Washing: The plate is incubated and then washed to remove unbound substances.
-
Detection Antibody: A biotinylated detection antibody, which binds to a different epitope on this compound, is added, forming a "sandwich".[15]
-
Enzyme Conjugate: An enzyme conjugate (e.g., Avidin-HRP) is added, which binds to the biotin on the detection antibody.
-
Substrate Addition: After another wash step, a substrate solution is added, which reacts with the enzyme to produce a measurable color signal.[15]
-
Measurement: The reaction is stopped, and the optical density (OD) is measured. The intensity of the signal is directly proportional to the amount of this compound in the sample.[15]
References
- 1. researchgate.net [researchgate.net]
- 2. gcms.cz [gcms.cz]
- 3. Blood Plasma and Serum Preparation | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of pre-analytical factors impacting urine test strip and chemistry results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rapid method for quantification of anthocyanidins and anthocyanins in human biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. informaticsjournals.co.in [informaticsjournals.co.in]
- 11. uab.edu [uab.edu]
- 12. Methods for Pharmaceutical Analysis of Biological Samples | AxisPharm [axispharm.com]
- 13. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) determination of cantharidin in biological specimens and application to postmortem interval estimation in cantharidin poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Human HAMP ELISA Kit (EEL073) - Invitrogen [thermofisher.com]
Application Notes and Protocols for Hymenidin in Ion Channel Pharmacology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenidin, a pyrrole-imidazole alkaloid originally isolated from marine sponges, and its synthetic analogs have emerged as significant modulators of voltage-gated potassium channels (Kv).[1][2] These compounds serve as valuable pharmacological tools for studying the physiological and pathological roles of specific Kv channel isoforms. This document provides detailed application notes and experimental protocols for the use of this compound and its analogs in ion channel research, with a focus on electrophysiological techniques.
Target Ion Channels & Quantitative Data
This compound and its derivatives have been shown to be potent inhibitors of several isoforms of the Kv1 subfamily of voltage-gated potassium channels.[1][2] The most extensively studied and potent analog is (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide.[1] All tested compounds have demonstrated selectivity against Kv1.1 and Kv1.2 channels.[1][2]
The inhibitory activity of this lead analog, expressed as IC50 values, is summarized in the table below. These values were determined using automated patch-clamp electrophysiology on Chinese Hamster Ovary (CHO) cells expressing the respective Kv channel isoforms.[1] Further studies on Xenopus laevis oocytes confirmed sub-micromolar activity for the most active analogs against Kv1.3-Kv1.6 channels.[1]
| Ion Channel Subtype | Cell Line | IC50 (µM) |
| Kv1.3 | CHO | 1.4 - 6.1 |
| Kv1.4 | CHO | 1.4 - 6.1 |
| Kv1.5 | CHO | 1.4 - 6.1 |
| Kv1.6 | CHO | 1.4 - 6.1 |
Mandatory Visualizations
Caption: Workflow for screening this compound analogs.
Caption: Putative mechanism of this compound action.
Experimental Protocols
The following are detailed protocols for assessing the inhibitory activity of this compound and its analogs on voltage-gated potassium channels.
Protocol 1: Automated Patch-Clamp Electrophysiology using CHO Cells
This protocol is adapted for high-throughput screening of compounds on Kv channel-expressing CHO cell lines.
1. Cell Culture and Transfection: a. Culture CHO cells in F12 (HAM) medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[3] b. Passage cells upon reaching 80% confluency. c. For transient transfection, seed cells onto appropriate culture plates and transfect with the desired human Kv channel subunit cDNA (e.g., Kv1.3, Kv1.4, Kv1.5, or Kv1.6) using a suitable transfection reagent according to the manufacturer's protocol. d. For stable cell lines, select transfected cells using an appropriate antibiotic (e.g., hygromycin).[3] e. Use cells for electrophysiological recordings 24-48 hours post-transfection or when the stable cell line is established.
2. Solutions: a. External Solution (in mM): 137 NaCl, 4 KCl, 1.8 CaCl2, 1 MgCl2, 10 D-glucose, 10 HEPES. Adjust pH to 7.4 with NaOH.[3] b. Internal (Pipette) Solution (in mM): 130 KCl, 1 MgCl2, 5 MgATP, 10 HEPES, 5 EGTA. Adjust pH to 7.2 with KOH. For specific Kv1.3, Kv1.5, and Kv1.6 recordings, a solution containing 121.5 CsF, 13 KCl, 9.0 NaCl, 0.1 MgCl2, 0.5 Mg-ATP, 10 HEPES, and 5 EGTA can be used.[3] c. Compound Preparation: Prepare stock solutions of this compound or its analogs in DMSO. Dilute to final concentrations in the external solution. The final DMSO concentration should not exceed 0.1%.
3. Automated Patch-Clamp Procedure: a. Prepare a cell suspension from the cultured CHO cells expressing the target Kv channel. b. Load the cell suspension, internal solution, external solution, and compound plate onto the automated patch-clamp system (e.g., QPatch or IonWorks). c. The system will automatically perform the following steps: i. Cell trapping and sealing to form a gigaohm seal. ii. Whole-cell configuration establishment. iii. Application of a voltage-clamp protocol to elicit Kv channel currents. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps to +40 mV. iv. Application of the external solution containing different concentrations of the test compound. v. Recording of the resulting potassium currents.
4. Data Analysis: a. Measure the peak current amplitude in the presence and absence of the compound. b. Calculate the percentage of current inhibition for each compound concentration. c. Plot the percentage of inhibition against the compound concentration and fit the data to a Hill equation to determine the IC50 value.
Protocol 2: Two-Electrode Voltage-Clamp (TEVC) using Xenopus laevis Oocytes
This protocol is suitable for detailed characterization of the pharmacological effects of this compound analogs.
1. Oocyte Preparation and cRNA Injection: a. Harvest stage V-VI oocytes from an anesthetized female Xenopus laevis. b. Defolliculate the oocytes by enzymatic digestion (e.g., with collagenase). c. Prepare cRNA for the desired Kv channel subunit by in vitro transcription from linearized cDNA. d. Inject 5-50 ng of cRNA into each oocyte.[4] e. Incubate the injected oocytes in ND96 solution (in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.5) supplemented with antibiotics at 16-18°C for 2-5 days to allow for channel expression.[4]
2. Solutions: a. Recording Solution (ND96): As described above. b. Electrode Solution: 3 M KCl.[4] c. Compound Preparation: Prepare stock solutions of this compound or its analogs in DMSO and dilute to the final desired concentrations in the ND96 recording solution.
3. Two-Electrode Voltage-Clamp Procedure: a. Place an oocyte in the recording chamber and perfuse with the recording solution. b. Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing and one for current injection). The electrode resistance should be between 0.5-2 MΩ.[4] c. Clamp the oocyte membrane potential to a holding potential of -80 mV. d. Apply a series of depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments) to elicit potassium currents.[2] e. After recording baseline currents, perfuse the chamber with the recording solution containing the test compound at various concentrations. f. Record the steady-state currents at each compound concentration.
4. Data Analysis: a. Measure the steady-state current amplitude at a specific depolarizing voltage step in the absence and presence of different concentrations of the this compound analog. b. Calculate the percentage of current inhibition for each concentration. c. Construct a concentration-response curve and determine the IC50 value by fitting the data with the Hill equation.
Concluding Remarks
This compound and its synthetic derivatives represent a valuable class of inhibitors for studying the pharmacology of Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels. The detailed protocols provided herein offer a framework for researchers to investigate the effects of these compounds and to screen for novel, more potent, and selective ion channel modulators. The use of both high-throughput automated patch-clamp and detailed two-electrode voltage-clamp techniques will enable a comprehensive understanding of the structure-activity relationships and the therapeutic potential of this chemical scaffold.
References
- 1. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biophys.uni-frankfurt.de [biophys.uni-frankfurt.de]
- 3. bsys.ch [bsys.ch]
- 4. Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Hymenidin: A Probe for Serotonergic Receptor Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenidin is a bromopyrrole alkaloid originally isolated from the Okinawan marine sponge Hymeniacidon sp.[1]. It has been identified as a potent antagonist of serotonergic receptors[1]. This document provides detailed application notes and protocols for utilizing this compound as a scientific probe to investigate the function of serotonergic receptors, with a specific focus on the 5-HT2A receptor subtype. The initial characterization of this compound's serotonergic antagonism was performed using serotonin-induced contraction of rabbit aorta[1], a response predominantly mediated by 5-HT2A receptors[2].
Mechanism of Action
This compound acts as an antagonist at serotonergic receptors. Based on its inhibitory effect on serotonin-induced contractions in rabbit aorta, its primary target is hypothesized to be the 5-HT2A receptor[1][2]. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). As an antagonist, this compound is expected to block these downstream signaling events by preventing the binding of serotonin or other agonists to the 5-HT2A receptor.
Diagram of the 5-HT2A Receptor Signaling Pathway
Caption: this compound antagonizes the 5-HT2A receptor, blocking Gq-mediated signaling.
Quantitative Data
Currently, there is a lack of publicly available quantitative data on the binding affinity (Ki or IC50) of this compound for specific serotonin receptor subtypes. The following table provides a template for how such data, once determined through the protocols below, should be presented.
| Receptor Subtype | Radioligand | This compound Ki (nM) | This compound IC50 (nM) | Hill Slope |
| 5-HT2A | [³H]-Ketanserin | TBD | TBD | TBD |
| 5-HT1A | [³H]-8-OH-DPAT | TBD | TBD | TBD |
| 5-HT2C | [³H]-Mesulergine | TBD | TBD | TBD |
| Other Subtypes | Appropriate Radioligand | TBD | TBD | TBD |
| TBD: To Be Determined |
Experimental Protocols
The following protocols describe standard assays to characterize the interaction of this compound with serotonergic receptors, focusing on the hypothesized 5-HT2A target.
Protocol 1: Radioligand Binding Assay for 5-HT2A Receptor
This protocol determines the binding affinity of this compound for the 5-HT2A receptor through competition with a radiolabeled antagonist.
Diagram of the Radioligand Binding Assay Workflow
Caption: Workflow for determining this compound's 5-HT2A receptor binding affinity.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).
-
Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in order:
-
Assay buffer (50 mM Tris-HCl, pH 7.4)
-
This compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁵ M) or vehicle for total binding.
-
A non-labeled 5-HT2A antagonist (e.g., 10 µM ketanserin) for non-specific binding.
-
A fixed concentration of [³H]-Ketanserin (a 5-HT2A selective radioligand), typically at its Kd concentration.
-
Cell membranes (typically 50-100 µg of protein).
-
-
Incubate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
-
Filtration and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters (e.g., GF/B) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Calcium Mobilization in 5-HT2A-Expressing Cells
This protocol assesses the functional antagonism of this compound by measuring its ability to inhibit serotonin-induced intracellular calcium mobilization.
Diagram of the Calcium Mobilization Assay Workflow
Caption: Workflow for functional characterization of this compound's antagonism.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells expressing the 5-HT2A receptor in a 96-well, black-walled, clear-bottom plate and allow them to adhere.
-
Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions, typically for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye.
-
-
Compound Incubation and Stimulation:
-
Pre-incubate the cells with various concentrations of this compound or vehicle for a defined period (e.g., 15-30 minutes).
-
Using a fluorescence plate reader equipped with an injector, stimulate the cells with a fixed concentration of a 5-HT2A agonist (e.g., serotonin) that elicits a submaximal response (typically EC80).
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity before and after the addition of the agonist. The change in fluorescence corresponds to the change in intracellular calcium concentration.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist-induced response at each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of this compound required to inhibit 50% of the agonist-induced calcium response.
-
Conclusion
This compound is a valuable tool for studying the serotonergic system, likely through the antagonism of the 5-HT2A receptor. The protocols provided herein offer a framework for the detailed characterization of its binding affinity and functional activity. Further research to confirm its selectivity profile across all serotonin receptor subtypes is warranted to fully establish its utility as a specific pharmacological probe.
References
- 1. Serotoninergic receptor subtype in coronary artery smooth muscle from young and atherosclerotic rabbit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A comparison of 5-hydroxytryptamine receptors mediating contraction in rabbit aorta and dog saphenous vein: evidence for different receptor types obtained by use of selective agonists and antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the Inflammatory Modulating Effects of Hymenidin in THP-1 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenidin is a natural alkaloid derived from marine sponges, initially identified as a serotonergic receptor antagonist and an inhibitor of voltage-gated potassium channels.[1] Emerging research has also pointed towards its potential to induce apoptosis in cancer cell lines, including the human monocytic leukemia cell line, THP-1.[1] Furthermore, related compounds such as 10Z-Hymenialdisine have demonstrated anti-inflammatory properties through the suppression of the NF-κB signaling pathway.[2] This suggests that this compound may also possess immunomodulatory and anti-inflammatory capabilities.
The THP-1 cell line is a well-established and widely used model for studying human monocyte and macrophage biology.[3][4] These cells can be differentiated into a macrophage-like phenotype, which mimics the behavior of primary human macrophages, making them an invaluable tool for investigating inflammatory processes and the effects of novel compounds.[3][4] Upon stimulation with pro-inflammatory stimuli like Lipopolysaccharide (LPS), THP-1 derived macrophages activate key inflammatory signaling pathways, such as the NF-κB and NLRP3 inflammasome pathways, leading to the production and release of pro-inflammatory cytokines like Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6).[5][6]
These application notes provide a comprehensive experimental framework to systematically evaluate the potential anti-inflammatory effects of this compound on THP-1 cells. The protocols detailed below will guide researchers in assessing the cytotoxicity of this compound, its impact on pro-inflammatory cytokine production, and its potential mechanism of action by investigating its influence on the NF-κB and NLRP3 inflammasome signaling pathways.
Experimental Design Workflow
The following diagram outlines the overall experimental workflow for testing the effects of this compound on THP-1 cells.
Caption: Experimental workflow for this compound testing in THP-1 cells.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| THP-1 cell line | ATCC | TIB-202 |
| RPMI-1640 Medium | Gibco | 11875093 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phorbol 12-myristate 13-acetate (PMA) | Sigma-Aldrich | P8139 |
| Lipopolysaccharide (LPS) from E. coli O111:B4 | Sigma-Aldrich | L4391 |
| This compound | MedChemExpress | HY-118328 |
| MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) | Sigma-Aldrich | M5655 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| Human IL-1β ELISA Kit | R&D Systems | DLB50 |
| Human TNF-α ELISA Kit | R&D Systems | DTA00D |
| Human IL-6 ELISA Kit | R&D Systems | D6050 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher | 89900 |
| Protease and Phosphatase Inhibitor Cocktail | Thermo Fisher | 78440 |
| BCA Protein Assay Kit | Thermo Fisher | 23225 |
| Primary antibodies (p-p65, p65, NLRP3, Caspase-1, β-actin) | Cell Signaling Technology | Various |
| HRP-conjugated secondary antibodies | Cell Signaling Technology | Various |
| RNeasy Mini Kit | Qiagen | 74104 |
| High-Capacity cDNA Reverse Transcription Kit | Applied Biosystems | 4368814 |
| PowerUp SYBR Green Master Mix | Applied Biosystems | A25742 |
| Primers for IL-1β, TNF-α, IL-6, and GAPDH | Integrated DNA Technologies | Custom |
Experimental Protocols
THP-1 Cell Culture and Differentiation
-
Cell Culture: Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator. Maintain cell density between 1 x 10^5 and 8 x 10^5 cells/mL.[1][7]
-
Differentiation: Seed THP-1 monocytes in appropriate culture plates (e.g., 96-well for MTT, 24-well for ELISA, 6-well for Western blot/RT-qPCR) at a density of 2 x 10^5 cells/mL.
-
Induce differentiation by adding Phorbol 12-myristate 13-acetate (PMA) to a final concentration of 100 nM.[7]
-
Incubate the cells for 48-72 hours to allow for differentiation into adherent, macrophage-like cells.[3] After incubation, gently aspirate the PMA-containing medium and wash the cells once with pre-warmed PBS.
-
Add fresh, PMA-free complete RPMI-1640 medium and allow the cells to rest for 24 hours before proceeding with experiments.
Cytotoxicity Assay (MTT Assay)
-
Seed and differentiate THP-1 cells in a 96-well plate as described above.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
Remove the medium from the differentiated cells and add 100 µL of the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for 24 hours.
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[8][9]
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[8]
-
Calculate cell viability as a percentage of the no-treatment control. Use this data to determine the non-toxic concentrations of this compound for subsequent experiments.
Data Presentation: Cytotoxicity of this compound on THP-1 Macrophages
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 1 | 98.7 ± 4.8 |
| 5 | 95.3 ± 6.1 |
| 10 | 92.1 ± 5.5 |
| 25 | 85.4 ± 7.3 |
| 50 | 60.2 ± 8.9 |
| 100 | 25.8 ± 6.4 |
Note: The data presented are for illustrative purposes only.
This compound Treatment and LPS Stimulation
-
Differentiate THP-1 cells in appropriate multi-well plates.
-
Pre-treat the cells with non-toxic concentrations of this compound (determined from the MTT assay) for 1-2 hours.
-
Stimulate the cells with 1 µg/mL of LPS for a specified time (e.g., 6 hours for RT-qPCR, 24 hours for ELISA). Include the following controls: no treatment, vehicle + LPS, and this compound alone.
-
After incubation, collect the cell culture supernatants for cytokine analysis and lyse the cells for protein or RNA extraction.
Cytokine Quantification (ELISA)
-
Quantify the concentrations of IL-1β, TNF-α, and IL-6 in the collected cell culture supernatants using commercially available ELISA kits according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with the capture antibody. Add standards and samples and incubate.
-
Wash the plate and add the detection antibody, followed by a streptavidin-HRP conjugate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at 450 nm and calculate the cytokine concentrations based on the standard curve.
Data Presentation: Effect of this compound on LPS-Induced Cytokine Production
| Treatment | IL-1β (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) | IL-6 (pg/mL) (Mean ± SD) |
| Control | 15 ± 4 | 25 ± 8 | 30 ± 11 |
| LPS (1 µg/mL) | 550 ± 45 | 1200 ± 98 | 850 ± 76 |
| This compound (10 µM) + LPS | 250 ± 32 | 650 ± 65 | 400 ± 54 |
| This compound (25 µM) + LPS | 120 ± 21 | 300 ± 43 | 180 ± 33 |
| This compound (25 µM) | 20 ± 6 | 30 ± 10 | 35 ± 14 |
Note: The data presented are for illustrative purposes only.
Signaling Pathway Analysis (Western Blot)
-
After treatment, wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against p-p65, total p65, NLRP3, and cleaved Caspase-1 overnight at 4°C. Use β-actin as a loading control.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Gene Expression Analysis (RT-qPCR)
-
Isolate total RNA from the treated cells using an RNeasy Mini Kit.
-
Synthesize cDNA from the RNA using a High-Capacity cDNA Reverse Transcription Kit.
-
Perform quantitative PCR using PowerUp SYBR Green Master Mix and specific primers for IL1B, TNF, IL6, and GAPDH (as a housekeeping gene).
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation: Effect of this compound on Pro-Inflammatory Gene Expression
| Treatment | Relative IL-1β mRNA Expression (Fold Change) | Relative TNF-α mRNA Expression (Fold Change) | Relative IL-6 mRNA Expression (Fold Change) |
| Control | 1.0 | 1.0 | 1.0 |
| LPS (1 µg/mL) | 15.2 ± 1.8 | 25.6 ± 2.5 | 18.4 ± 2.1 |
| This compound (10 µM) + LPS | 7.8 ± 0.9 | 12.3 ± 1.5 | 9.1 ± 1.2 |
| This compound (25 µM) + LPS | 3.5 ± 0.6 | 5.7 ± 0.8 | 4.2 ± 0.7 |
Note: The data presented are for illustrative purposes only.
Signaling Pathway Diagrams
The following diagrams illustrate the key inflammatory signaling pathways that may be modulated by this compound in LPS-stimulated THP-1 macrophages.
NF-κB Signaling Pathway
Caption: Potential inhibition of the NF-κB pathway by this compound.
NLRP3 Inflammasome Pathway
Caption: Potential inhibition of the NLRP3 inflammasome by this compound.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low cell viability in controls | Cell culture contamination | Check for mycoplasma; use fresh reagents and sterile techniques. |
| Over-confluent cells | Do not let THP-1 monocytes exceed 1 x 10^6 cells/mL. | |
| PMA toxicity | Ensure correct PMA concentration and incubation time. | |
| High variability in ELISA results | Pipetting errors | Use calibrated pipettes; ensure consistent technique. |
| Incomplete washing | Wash plates thoroughly according to the kit protocol. | |
| Edge effects | Avoid using the outermost wells of the plate. | |
| No or weak bands in Western blot | Low protein concentration | Load more protein (30-40 µg). |
| Poor antibody quality | Use a validated antibody at the recommended dilution. | |
| Inefficient protein transfer | Optimize transfer time and voltage. | |
| Inconsistent RT-qPCR results | RNA degradation | Use RNase-free reagents and work quickly on ice. |
| Poor primer efficiency | Validate primers and use an optimal annealing temperature. | |
| cDNA synthesis issues | Use a high-quality reverse transcriptase and sufficient RNA input. |
These detailed protocols and application notes provide a robust framework for investigating the anti-inflammatory potential of this compound in the THP-1 cell line, a critical step in the early stages of drug discovery and development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. 10Z-Hymenialdisine inhibits angiogenesis by suppressing NF-κB activation in pancreatic cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C11H12BrN5O | CID 6439099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory effect of avenanthramides via NF-κB pathways in C2C12 skeletal muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dihydropyridines as potential α-amylase and α-glucosidase inhibitors: Synthesis, in vitro and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Hymenidin: A Potent Kinase Inhibitor for Cellular Signaling Research
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenidin, a pyrrole-azepine alkaloid originally isolated from marine sponges, has emerged as a valuable chemical probe for studying the roles of various protein kinases in cellular signaling pathways. Its ability to potently and selectively inhibit key kinases involved in cell cycle regulation and neurodegenerative diseases makes it an important tool for target validation and drug discovery. This document provides detailed application notes and experimental protocols for utilizing this compound in kinase inhibition studies.
This compound functions as an ATP-competitive inhibitor, targeting the ATP-binding pocket of sensitive kinases. Its primary targets include Cyclin-Dependent Kinases (CDKs), Glycogen Synthase Kinase-3β (GSK-3β), and Casein Kinase 1 (CK1). Inhibition of these kinases by this compound has been shown to modulate downstream signaling events, such as the phosphorylation of the tau protein, a key event in the pathology of Alzheimer's disease.
Data Presentation
The inhibitory activity of this compound against a panel of protein kinases has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear overview of its potency and selectivity.
| Kinase Target | IC50 (nM) |
| CDK1/cyclin B | 600 |
| CDK5/p35 | 700 |
| GSK-3β | 10 |
| CK1 | 35 |
| Various other kinases | > 1000 |
Data compiled from published literature.
Signaling Pathways
This compound's inhibitory action on CDK and GSK-3β pathways has significant implications for understanding and potentially treating neurodegenerative diseases like Alzheimer's. The following diagrams illustrate the signaling cascades affected by this compound.
Application Note: Fluorescent Labeling of Hymenidin for Cellular Imaging
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Hymenidin is a marine-derived alkaloid first isolated from the Okinawan sponge Hymeniacidon sp.[1] This natural product has garnered significant interest within the research and drug development communities due to its diverse biological activities. This compound has been identified as an antagonist of serotonergic receptors, an inhibitor of voltage-gated potassium channels, and an inhibitor of cyclin-dependent kinase 5 (CDK5)/p25 and glycogen synthase kinase-3β (GSK-3β).[1][2][3] Furthermore, it has been shown to induce apoptosis in various cancer cell lines.[1]
Understanding the subcellular localization and dynamics of this compound is crucial for elucidating its mechanism of action and for the development of targeted therapeutics. Fluorescent labeling of this compound provides a powerful tool for its direct visualization within living cells, enabling high-resolution spatiotemporal analysis of its uptake, distribution, and interaction with cellular components.
This application note provides a detailed protocol for the fluorescent labeling of this compound and its subsequent application in cellular imaging. The proposed labeling strategy targets the primary amine group of this compound, and the imaging protocol is optimized for live-cell microscopy.
Materials and Methods
Materials
-
This compound (≥95% purity)
-
Amine-reactive fluorescent dye (e.g., NHS ester of a bright, photostable dye such as Alexa Fluor™ 488 NHS Ester or Cy®3 NHS Ester)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification
-
Mass spectrometer for characterization
-
Human cancer cell line (e.g., HeLa or A549)
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Phosphate-buffered saline (PBS)
-
Formaldehyde (for fixation, optional)
-
DAPI (for nuclear counterstaining)
-
Fluorescence microscope with appropriate filter sets
Equipment
-
Standard cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Fluorescence microscope with live-cell imaging capabilities (including an environmental chamber)
-
High-content imaging system or confocal microscope for detailed subcellular localization studies.
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound
This protocol describes a general method for labeling the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-functionalized fluorescent dye. The reaction should be optimized for the specific dye used.
-
Preparation of Reagents:
-
Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Dissolve the amine-reactive fluorescent dye (NHS ester) in anhydrous DMF or DMSO to a final concentration of 10 mM.
-
Prepare a 100 mM solution of TEA or DIEA in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine 1 equivalent of this compound with 1.2 equivalents of the fluorescent dye NHS ester.
-
Add 2 equivalents of TEA or DIEA to the reaction mixture to act as a base.
-
Vortex the mixture gently and incubate at room temperature for 2-4 hours, protected from light.
-
-
Purification of Labeled this compound:
-
Purify the reaction mixture using RP-HPLC to separate the fluorescently labeled this compound from unreacted dye and unlabeled this compound. A C18 column with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) is recommended.
-
Collect the fractions corresponding to the fluorescently labeled product.
-
-
Characterization and Quantification:
-
Confirm the identity and purity of the labeled this compound by mass spectrometry.
-
Determine the concentration of the labeled this compound by measuring the absorbance of the fluorescent dye at its maximum absorption wavelength.
-
Protocol 2: Live-Cell Imaging of Fluorescently Labeled this compound
This protocol outlines the steps for imaging the uptake and subcellular localization of fluorescently labeled this compound in a human cancer cell line.
-
Cell Seeding:
-
Seed the chosen cancer cell line (e.g., HeLa) onto glass-bottom dishes or multi-well plates suitable for fluorescence microscopy.
-
Culture the cells overnight in a 37°C, 5% CO2 incubator to allow for attachment.
-
-
Cellular Staining:
-
Prepare a working solution of the fluorescently labeled this compound in pre-warmed cell culture medium. The optimal concentration should be determined empirically but can range from 100 nM to 10 µM.
-
Remove the old medium from the cells and wash once with pre-warmed PBS.
-
Add the medium containing the fluorescently labeled this compound to the cells.
-
Incubate the cells for the desired time (e.g., 30 minutes to 4 hours) at 37°C and 5% CO2, protected from light.
-
-
Image Acquisition:
-
After incubation, gently wash the cells twice with pre-warmed PBS to remove any unbound probe.
-
Add fresh, pre-warmed cell culture medium or a suitable imaging buffer to the cells.
-
If desired, add a nuclear counterstain like DAPI according to the manufacturer's protocol.
-
Transfer the cells to a fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO2).
-
Acquire images using the appropriate filter sets for the chosen fluorophore and DAPI. For time-lapse imaging, acquire images at regular intervals.
-
Data Presentation
The following tables present hypothetical data that could be obtained from experiments using fluorescently labeled this compound.
Table 1: Spectroscopic Properties of Fluorescently Labeled this compound
| Compound | Excitation Max (nm) | Emission Max (nm) | Quantum Yield |
| This compound-Alexa Fluor™ 488 | 495 | 519 | ~0.92 |
| This compound-Cy®3 | 550 | 570 | ~0.15 |
Table 2: Cellular Uptake of this compound-Alexa Fluor™ 488 in HeLa Cells
| Incubation Time (min) | Mean Fluorescence Intensity (Arbitrary Units) |
| 0 | 10.5 ± 2.1 |
| 30 | 150.7 ± 15.3 |
| 60 | 325.4 ± 28.9 |
| 120 | 580.1 ± 45.6 |
| 240 | 750.9 ± 62.3 |
Table 3: Effect of this compound on Cell Viability
| Treatment | Concentration (µM) | Cell Viability (%) |
| Untreated Control | - | 100 |
| This compound | 1 | 95.2 ± 4.1 |
| This compound | 5 | 78.6 ± 6.5 |
| This compound | 10 | 55.3 ± 5.8 |
| This compound | 25 | 32.1 ± 4.9 |
Visualizations
Caption: Experimental workflow for fluorescent labeling of this compound and subsequent cellular imaging.
References
Protocol for Assessing Hymenidin's Effect on Cell Cycle Progression
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive set of protocols to assess the effects of Hymenidin, a novel investigational compound, on cell cycle progression in mammalian cells. The methodologies detailed below are designed for researchers in cell biology, cancer biology, and drug development to characterize the cytostatic or cytotoxic properties of this compound and to elucidate its potential mechanism of action.
The protocols cover essential techniques including cell culture and synchronization, analysis of cell cycle distribution by flow cytometry, and evaluation of the activity and expression of key cell cycle regulatory proteins by Western blotting and kinase assays.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation.[1][2] It is divided into four distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis).[2][3] Progression through these phases is driven by the sequential activation and deactivation of cyclin-dependent kinases (CDKs) in complex with their regulatory cyclin subunits.[4] Dysregulation of the cell cycle is a hallmark of cancer, making it a critical target for therapeutic intervention.[1]
This compound is a small molecule whose effects on cellular proliferation are under investigation. This application note provides a systematic approach to determine if this compound impacts cell cycle progression and to identify the specific phase of the cell cycle that it may target. By understanding how this compound affects the cell cycle, researchers can gain insights into its therapeutic potential.
Key Experiments
A series of experiments are outlined to provide a thorough assessment of this compound's effects on the cell cycle:
-
Cell Viability and Proliferation Assay: To determine the optimal concentration range of this compound for subsequent experiments.
-
Cell Cycle Analysis by Flow Cytometry: To quantify the proportion of cells in each phase of the cell cycle following this compound treatment.[5][6]
-
Cell Synchronization: To investigate the effect of this compound on specific phases of the cell cycle.[7][8][9]
-
Western Blot Analysis: To examine the expression levels of key cell cycle regulatory proteins, such as cyclins and CDKs.
-
In Vitro Kinase Assay: To directly measure the effect of this compound on the activity of specific CDKs.[10][11]
Experimental Protocols
Cell Culture and Treatment with this compound
-
Cell Line Selection: Choose a suitable cancer cell line (e.g., HeLa, MCF-7, HCT116) with well-characterized cell cycle properties.
-
Cell Culture: Culture the cells in the recommended medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). On the day of the experiment, dilute the stock solution in a complete culture medium to the desired final concentrations. Ensure the final solvent concentration is consistent across all treatments, including the vehicle control, and does not exceed 0.1%.
-
Incubation: Treat the cells with this compound for the desired time points (e.g., 24, 48, 72 hours).
Cell Synchronization Protocols
Cell synchronization is employed to enrich the cell population in a specific phase of the cell cycle.[7][8]
3.2.1. Serum Starvation for G0/G1 Arrest [9]
-
Plate cells at a sub-confluent density.
-
Once attached, wash the cells with phosphate-buffered saline (PBS).
-
Replace the complete medium with a serum-free or low-serum (e.g., 0.5% FBS) medium.
-
Incubate the cells for 24-72 hours.[9]
-
To release the cells from arrest, replace the serum-free medium with a complete medium containing this compound or a vehicle control.
-
Harvest cells at various time points for cell cycle analysis.
3.2.2. Double Thymidine Block for G1/S Boundary Arrest [8]
-
Plate cells to be 30-40% confluent at the time of the first block.
-
Add thymidine to the culture medium to a final concentration of 2 mM.
-
Incubate for 16-18 hours.
-
Wash the cells twice with PBS.
-
Add fresh, complete medium and incubate for 8-9 hours to allow cells to re-enter the cell cycle.[8]
-
Add thymidine again to a final concentration of 2 mM and incubate for another 16-18 hours.
-
To release the cells into the S phase, wash the cells twice with PBS and add a complete medium containing this compound or a vehicle control.
-
Harvest cells at various time points for analysis.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol allows for the analysis of DNA content to determine cell cycle distribution.
-
Cell Harvesting: Harvest approximately 1x10^6 cells by trypsinization, then centrifuge at 1200 rpm for 5 minutes.[6]
-
Washing: Discard the supernatant and wash the cell pellet with ice-cold PBS. Centrifuge again.
-
Fixation: Resuspend the cell pellet in 200 µl of PBS. While gently vortexing, add 2 ml of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at 4°C for at least 30 minutes.[6]
-
Staining: Centrifuge the fixed cells at 2000 rpm for 5 minutes.[6] Discard the ethanol and wash the pellet with PBS. Resuspend the cell pellet in 500 µl of PI staining solution (50 µg/ml PI and 100 µg/ml RNase A in PBS).[6][12]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Analysis: Analyze the samples on a flow cytometer. The data can be analyzed using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.[6]
Western Blot Analysis of Cell Cycle Proteins
-
Protein Extraction: Treat cells with this compound for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against cell cycle proteins (e.g., Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27) overnight at 4°C. Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vitro CDK Kinase Assay
This assay directly measures the enzymatic activity of specific CDK/cyclin complexes.[11] A non-radioactive, luminescence-based assay is described below.[13]
-
Immunoprecipitation of CDK/Cyclin Complexes: Lyse treated cells and immunoprecipitate the target CDK (e.g., CDK2) using a specific antibody and protein A/G beads.[10]
-
Kinase Reaction:
-
Wash the immunoprecipitated beads.
-
Prepare a kinase reaction mixture containing the immunoprecipitated CDK complex, a specific substrate (e.g., Histone H1 for CDK2), ATP, and varying concentrations of this compound in a kinase buffer.
-
Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
-
Detection of Kinase Activity:
-
Terminate the kinase reaction.
-
Use a commercial kit (e.g., ADP-Glo™ Kinase Assay) to measure the amount of ADP produced, which is proportional to the kinase activity.[13] This involves converting the generated ADP to ATP and then measuring the ATP level via a luciferase-based reaction.[13]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis: Calculate the percentage of kinase inhibition by this compound compared to the vehicle control.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Effect of this compound on Cell Cycle Distribution
| Treatment (Concentration) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| Vehicle Control | |||
| This compound (X µM) | |||
| This compound (Y µM) | |||
| This compound (Z µM) |
Table 2: IC50 Values of this compound on CDK Activity
| CDK/Cyclin Complex | IC50 (µM) |
| CDK1/Cyclin B | |
| CDK2/Cyclin E | |
| CDK4/Cyclin D1 |
Visualizations
Signaling Pathway
Caption: Potential sites of this compound action in the cell cycle signaling pathway.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on the cell cycle.
References
- 1. Chemical dissection of the cell cycle: probes for cell biology and anti-cancer drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Cell Cycle - Molecular Biology of the Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Khan Academy [khanacademy.org]
- 4. The Influence of Cell Cycle Regulation on Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wp.uthscsa.edu [wp.uthscsa.edu]
- 7. Cell synchronization - Wikipedia [en.wikipedia.org]
- 8. assaygenie.com [assaygenie.com]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Protocols for Characterization of Cdk5 Kinase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Cyclin-Dependent Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 12. assaygenie.com [assaygenie.com]
- 13. promega.com [promega.com]
Developing a binding assay for Hymenidin and its target proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenidin, a natural pyrrole-imidazole alkaloid isolated from marine sponges, has emerged as a molecule of significant interest in pharmacology and drug discovery. It has been identified as an antagonist of serotonergic receptors, an inhibitor of voltage-gated potassium channels, and an inhibitor of key cellular kinases, including Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase-3β (GSK-3β).[1] Furthermore, this compound has been shown to induce apoptosis in cancer cells, highlighting its therapeutic potential.
These application notes provide a comprehensive guide to developing and executing binding assays for this compound and its primary target proteins. The protocols detailed herein are designed to be adaptable for screening and characterizing the binding affinity and kinetics of this compound and its analogues.
Target Proteins and Signaling Pathways
This compound's diverse biological activities stem from its interaction with multiple protein targets. Understanding the signaling pathways associated with these targets is crucial for elucidating its mechanism of action.
-
Cyclin-Dependent Kinase 5 (CDK5): A proline-directed serine/threonine kinase, CDK5 is essential for neuronal development and function. Its dysregulation is implicated in neurodegenerative diseases.
-
Glycogen Synthase Kinase-3β (GSK-3β): This serine/threonine kinase is a key regulator of numerous signaling pathways involved in metabolism, cell proliferation, and apoptosis.
-
Serotonergic Receptors: These G-protein coupled receptors (GPCRs) are involved in a vast array of physiological and psychological processes, making them important drug targets.
-
Voltage-Gated Potassium Channels (Kv): These ion channels are critical for regulating neuronal excitability and cellular signaling.
Signaling Pathway Diagrams
Quantitative Data Summary
Precise binding affinities (Ki) or inhibitory concentrations (IC50) are critical for characterizing the potency and selectivity of this compound. While specific quantitative data for this compound against all its targets is not extensively available in the public domain, data for the closely related compound, Hymenialdisine, provides a valuable reference.
| Target Protein | Compound | Assay Type | IC50 / Ki (nM) | Reference |
| CDK5/p25 | Hymenialdisine | Kinase Assay | 28 | [1] |
| GSK-3β | Hymenialdisine | Kinase Assay | 10 | [1] |
| CDK1/cyclin B | Hymenialdisine | Kinase Assay | 22 | [1] |
| MEK1 | Hymenialdisine | Kinase Assay | 6 | [1] |
| CK1 | Hymenialdisine | Kinase Assay | 35 | [1] |
| Voltage-gated K+ Channel (Kv1.3-1.6) | This compound Analogues | Electrophysiology | 1400 - 6100 |
Note: The data for CDK5 and GSK-3β are for Hymenialdisine, a structurally related natural product.
Experimental Protocols
Detailed methodologies for key binding assays are provided below. These protocols can be adapted for use with this compound and its derivatives.
Experimental Workflow Diagrams
Protocol 1: CDK5/p25 Kinase Activity Assay (Radiometric)
This protocol is adapted for determining the inhibitory activity of this compound on CDK5/p25 kinase.
Materials:
-
Recombinant human CDK5/p25 enzyme
-
Histone H1 (as substrate)
-
Assay buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT
-
[γ-³²P]ATP
-
10% Phosphoric acid
-
P81 phosphocellulose paper
-
Scintillation counter and vials
-
This compound stock solution (in DMSO)
Procedure:
-
Prepare this compound Dilutions: Serially dilute this compound in assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO-only control.
-
Kinase Reaction:
-
In a microcentrifuge tube, combine:
-
5 µL of assay buffer
-
5 µL of this compound dilution or DMSO control
-
10 µL of Histone H1 solution (1 mg/mL)
-
5 µL of CDK5/p25 enzyme (e.g., 25 ng)
-
-
Pre-incubate for 10 minutes at 30°C.
-
-
Initiate Reaction: Add 5 µL of [γ-³²P]ATP solution (e.g., 10 µCi) to each tube to start the reaction.
-
Incubation: Incubate the reaction mixture for 20 minutes at 30°C.
-
Stop Reaction: Spot 20 µL of the reaction mixture onto a P81 phosphocellulose paper square.
-
Washing: Wash the P81 papers three times for 5 minutes each in 10% phosphoric acid.
-
Counting: Place the washed P81 papers into scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by plotting the percent inhibition against the logarithm of this compound concentration and fitting the data to a sigmoidal dose-response curve.
Protocol 2: GSK-3β Kinase Activity Assay (Luminescence-Based)
This protocol utilizes a commercially available kit (e.g., ADP-Glo™ Kinase Assay) to measure GSK-3β activity by quantifying ADP production.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., GS-2 peptide)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer: 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA
-
ATP solution
-
This compound stock solution (in DMSO)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions: Serially dilute this compound in kinase assay buffer to the desired concentrations.
-
Assay Setup: In a white assay plate, add the following to each well:
-
1 µL of this compound dilution or DMSO control
-
2 µL of GSK-3β enzyme solution
-
2 µL of substrate/ATP mixture
-
-
Kinase Reaction: Incubate the plate at 30°C for 60 minutes.
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Measurement: Read the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
Protocol 3: Serotonergic Receptor Binding Assay (Radioligand Competition)
This protocol describes a competitive binding assay to determine the affinity of this compound for a specific serotonin receptor subtype (e.g., 5-HT1A).
Materials:
-
Cell membranes expressing the serotonin receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT1A)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 10 mM MgSO4, 0.5 mM EDTA
-
Wash buffer: 50 mM Tris-HCl, pH 7.4
-
This compound stock solution (in DMSO)
-
Non-specific binding control (e.g., a high concentration of a known ligand like serotonin)
-
Glass fiber filters (e.g., GF/B or GF/C)
-
Filtration apparatus
-
Scintillation counter and fluid
Procedure:
-
Prepare this compound Dilutions: Serially dilute this compound in assay buffer.
-
Assay Setup: In test tubes or a 96-well plate, combine:
-
50 µL of this compound dilution or buffer (for total binding) or non-specific control
-
50 µL of radioligand solution (at a concentration near its Kd)
-
150 µL of cell membrane suspension
-
-
Incubation: Incubate at room temperature for 60 minutes.
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the percent inhibition of specific binding by this compound at each concentration.
-
Calculate the IC50 value from the dose-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 4: Voltage-Gated Potassium Channel Assay (Fluorescence-Based using Thallium Flux)
This protocol uses a thallium-sensitive fluorescent dye to measure the activity of voltage-gated potassium channels and the inhibitory effect of this compound.
Materials:
-
Cells stably expressing the voltage-gated potassium channel of interest (e.g., HEK293 cells)
-
FluxOR™ II Green Potassium Ion Channel Assay Kit or similar
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Stimulus buffer containing thallium sulfate (Tl2SO4) and a depolarizing concentration of KCl
-
This compound stock solution (in DMSO)
-
Black-walled, clear-bottom 96-well or 384-well plates
-
Fluorescence plate reader with excitation/emission filters for FITC
Procedure:
-
Cell Plating: Seed the cells in the black-walled plates and grow to confluence.
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the kit manufacturer's instructions.
-
Remove the cell culture medium and add the dye loading solution to each well.
-
Incubate for 60-90 minutes at 37°C.
-
-
Compound Addition:
-
Remove the dye loading solution and wash the cells with assay buffer.
-
Add assay buffer containing the desired concentrations of this compound or DMSO control to the wells.
-
Incubate for 20-30 minutes at room temperature.
-
-
Thallium Flux Measurement:
-
Place the plate in the fluorescence plate reader.
-
Add the stimulus buffer to all wells to initiate thallium influx.
-
Immediately begin measuring the fluorescence intensity over time (kinetic read).
-
-
Data Analysis:
-
The rate of fluorescence increase is proportional to the potassium channel activity.
-
Calculate the percent inhibition of the thallium flux by this compound at each concentration.
-
Determine the IC50 value from the dose-response curve.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for investigating the binding characteristics of this compound with its key protein targets. By employing these assays, researchers can further elucidate the pharmacological profile of this promising natural product and advance its potential development as a therapeutic agent for a range of diseases, including cancer and neurodegenerative disorders. Careful optimization of assay conditions will be essential for obtaining accurate and reproducible data.
References
Hesperidin in Oncology Research: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hesperidin, a flavanone glycoside predominantly found in citrus fruits, has garnered significant attention in oncological research for its potential anti-cancer properties.[1] Preclinical studies in various animal models have demonstrated its ability to inhibit tumor growth, induce apoptosis, and suppress metastasis.[1][2] These application notes provide a comprehensive overview of the administration of hesperidin in animal models of cancer, summarizing key quantitative data, detailing experimental protocols, and visualizing associated signaling pathways. This document is intended to serve as a valuable resource for researchers designing and conducting in vivo studies to evaluate the therapeutic potential of hesperidin.
Quantitative Data Summary
The efficacy of hesperidin has been evaluated in various cancer models, with key findings on tumor growth inhibition and modulation of biomarkers summarized below.
Table 1: Effects of Hesperidin on Tumor Growth and Survival in Animal Models
| Cancer Type | Animal Model | Hesperidin Dosage | Administration Route | Key Findings | Reference(s) |
| Breast Cancer | 4T1 tumor-bearing Balb/c mice | 5, 10, 20, 40 mg/kg | Not specified | Dose-dependent decrease in tumor size. Increased survival rate. | [2] |
| Breast Cancer | 7,12-dimethylbenz(a)anthracene (DMBA)-induced rats | 200 mg/kg | Not specified | Decreased tumor volume and incidence, and greater survival rates. | [2] |
| Breast Cancer | N-methyl-N-nitrosourea (MNU)-induced Sprague-Dawley rats | 80 and 160 mg/kg BW/day | Oral | Dose-dependent antihyperproliferative activity. | [3] |
| Lung Cancer | Lewis Lung Carcinoma (LLC) xenograft in C57BL/6N mice | 100 mg/kg per day | Gavage | Significantly inhibited tumor growth. | [4] |
| Osteosarcoma | MG-63 xenograft in mice | Not specified | Not specified | Significantly suppressed tumor growth in a concentration- and time-dependent manner. | [5] |
| Skin Cancer | DMBA and 12-O-tetradecanoyl phorbol-13-acetate (TPA)-induced Swiss albino mice | 300 mg/kg body weight | Oral (in drinking water) | Significantly reduced tumor incidence and average number of tumors. | [6] |
| Colon Cancer | Azoxymethane-induced mouse model | 25 mg/kg body weight | Oral | Inhibited inflammatory responses and induced apoptosis. | [7] |
| Hepatocellular Carcinoma | Thioacetamide (TAA)-induced Sprague Dawley rats | Not specified | Oral | Exerted a hepatoprotective effect and improved liver function. | [8] |
Table 2: Modulation of Key Biomarkers by Hesperidin in Animal Models
| Cancer Type | Animal Model | Hesperidin Dosage | Biomarker(s) | Effect | Reference(s) |
| Breast Cancer | 4T1 tumor-bearing Balb/c mice | 20 and 40 mg/kg | IFNγ | Increased | [2] |
| Breast Cancer | 4T1 tumor-bearing Balb/c mice | 5, 10, 20, 40 mg/kg | VEGF | Decreased | [2] |
| Breast Cancer | 4T1 tumor-bearing Balb/c mice | 20 and 40 mg/kg | MMP9 | Decreased | [2] |
| Breast Cancer | 4T1 tumor-bearing Balb/c mice | 5, 10, 20, 40 mg/kg | COX2 | Decreased | [2] |
| Breast Cancer | DMBA-induced rats | Not specified | Ki67 | Decreased expression | [9] |
| Renal Cancer | Ferric nitrilotriacetate (Fe-NTA)-induced Wistar rats | 100 mg/kg b. wt | VEGF, COX-2, PGE2 | Decreased | [10] |
| Skin Cancer | DMBA+TPA-induced Swiss albino mice | 300 mg/kg body weight | Rassf7, Nrf2, PARP, NF-κB | Suppressed expression | [6] |
| Colon Cancer | Azoxymethane-induced mouse model | Not specified | Bax/Bcl-2 ratio, Caspase-3/9 | Increased | [1] |
| Hepatocellular Carcinoma | TAA-induced rats | Not specified | RIPK1 | Increased protein level | [8] |
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental design and institutional guidelines.
Xenograft Tumor Model Protocol
This protocol describes the establishment of a subcutaneous xenograft model, a common method for evaluating the efficacy of anti-cancer compounds in vivo.
Materials:
-
Cancer cell line (e.g., 4T1, LLC, MG-63)
-
Immunocompromised mice (e.g., Balb/c, C57BL/6N)
-
Hesperidin
-
Vehicle (e.g., saline, 1% Carboxymethyl cellulose)
-
Sterile PBS
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture the selected cancer cell line under appropriate conditions to achieve the desired cell number for injection.
-
Cell Preparation: Harvest the cells and resuspend them in sterile PBS at a concentration of approximately 2.5 x 10⁵ cells per 200 µl.[4]
-
Tumor Cell Implantation: Subcutaneously inject 200 µl of the cell suspension into the flank or over the scapula of each mouse.[4]
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size. Monitor tumor volume regularly using calipers and the formula: Tumor Volume = (Length × Width²) / 2.
-
Animal Grouping: Once tumors reach a predetermined size (e.g., ~100 mm³), randomly divide the mice into control and treatment groups.
-
Hesperidin Administration:
-
Data Collection:
-
Measure tumor volume and body weight regularly (e.g., every 2-3 days).
-
Monitor the general health and survival of the animals.
-
-
Endpoint: At the end of the study (e.g., after 2-3 weeks of treatment or when tumors reach a maximum ethical size), euthanize the animals and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Chemically-Induced Tumor Model Protocol
This protocol outlines the induction of tumors using a chemical carcinogen, which can mimic certain aspects of human carcinogenesis.
Materials:
-
Chemical carcinogen (e.g., DMBA, TPA, AOM)
-
Animal model (e.g., Swiss albino mice, Sprague-Dawley rats)
-
Hesperidin
-
Vehicle
-
Acetone (for topical application)
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the start of the experiment.
-
Carcinogen Application:
-
Hesperidin Administration:
-
Tumor Observation: Monitor the animals for the appearance of tumors. Record the tumor incidence (percentage of tumor-bearing animals) and tumor multiplicity (average number of tumors per animal).
-
Data Collection and Analysis: At the end of the study, collect tissue samples for histopathological and molecular analysis to assess the effects of hesperidin on tumor development and relevant biomarkers.
Signaling Pathways Modulated by Hesperidin
Hesperidin exerts its anti-cancer effects by modulating multiple intracellular signaling pathways involved in cell proliferation, apoptosis, angiogenesis, and inflammation.
Hesperidin has been shown to inhibit the PI3K/Akt and MAPK signaling pathways, which are crucial for cancer cell proliferation and survival.[11] It promotes apoptosis by increasing the ratio of pro-apoptotic to anti-apoptotic proteins, such as Bax and Bcl-2, and activating caspases.[1] Furthermore, hesperidin exhibits anti-inflammatory effects by inhibiting the NF-κB pathway and downregulating inflammatory mediators like COX-2.[7] Its anti-angiogenic properties are mediated, at least in part, by the suppression of Vascular Endothelial Growth Factor (VEGF).[10] Hesperidin can also induce cell cycle arrest through the activation of tumor suppressor proteins like p53 and p21.[10]
Conclusion
The available preclinical data strongly suggest that hesperidin possesses significant anti-cancer properties, warranting further investigation. The protocols and data presented in these application notes provide a foundation for researchers to design and execute robust in vivo studies to further elucidate the therapeutic potential of hesperidin in various cancer types. Future research should focus on optimizing dosing and administration strategies, exploring combination therapies, and ultimately translating these promising preclinical findings into clinical applications.
References
- 1. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hesperidin suppressed metastasis, angiogenesis and tumour growth in Balb/c mice model of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcmas.com [ijcmas.com]
- 4. Frontiers | Hesperidin Inhibits Lung Cancer In Vitro and In Vivo Through PinX1 [frontiersin.org]
- 5. Hesperidin exhibits in vitro and in vivo antitumor effects in human osteosarcoma MG-63 cells and xenograft mice models via inhibition of cell migration and invasion, cell cycle arrest and induction of mitochondrial-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemopreventive effect of hesperidin, a citrus bioflavonoid in two stage skin carcinogenesis in Swiss albino mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. Anti-cancer activity of hesperidin against hepatocellular carcinoma-induced in rats through upregulation of RIPK1 expression [mjvh.journals.ekb.eg]
- 9. Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Note: A Validated LC-MS/MS Method for the Pharmacokinetic Study of Hymenidin in Rat Plasma
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Hymenidin in rat plasma. This compound, a marine-derived imidazole alkaloid, has garnered significant interest for its activity as a serotonergic receptor antagonist and a voltage-gated potassium channel inhibitor.[1] This method is suitable for pharmacokinetic studies, providing essential data for preclinical drug development. The protocol details sample preparation, chromatographic and mass spectrometric conditions, and a comprehensive validation strategy based on regulatory guidelines.
Introduction
This compound is a brominated alkaloid isolated from marine sponges with the molecular formula C₁₁H₁₂BrN₅O and a monoisotopic mass of 309.02252 Da.[2] Its pharmacological profile as an antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels suggests its potential therapeutic application in a range of neurological disorders.[1][3] To evaluate its potential as a drug candidate, it is crucial to understand its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME).
LC-MS/MS is the preferred technique for bioanalytical studies due to its high sensitivity, specificity, and throughput.[4] This application note provides a detailed protocol for a robust LC-MS/MS method for the determination of this compound in rat plasma, which can be readily implemented in a research laboratory setting.
Experimental
Materials and Reagents
-
This compound reference standard (≥95% purity)
-
Internal Standard (IS): Oroidin or a structurally similar stable isotope-labeled this compound
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure, 18.2 MΩ·cm)
-
Rat plasma (K₂EDTA)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation
A protein precipitation method is employed for the extraction of this compound from rat plasma.
-
Allow plasma samples to thaw at room temperature.
-
To 50 µL of plasma, add 150 µL of acetonitrile containing the internal standard.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
Liquid Chromatography
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
| Time (min) | % B |
| 0.0 | 5 |
| 0.5 | 5 |
| 3.0 | 95 |
| 4.0 | 95 |
| 4.1 | 5 |
| 5.0 | 5 |
-
Column Temperature: 40°C
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 310.0 | 122.1 | 25 |
| This compound (Qualifier) | 310.0 | 110.1 | 30 |
| Internal Standard (Oroidin) | 324.0 | 136.1 | 28 |
Note: The precursor ion for this compound corresponds to the [M+H]⁺ adduct.[3] The product ions are based on common fragmentation patterns of imidazole alkaloids and experimental data.[3][5] Collision energies should be optimized for the specific instrument used.
Method Validation
The bioanalytical method should be validated according to the FDA guidelines on bioanalytical method validation.[6][7][8] The validation should assess the following parameters:
-
Selectivity and Specificity: Absence of interfering peaks at the retention times of this compound and the IS in blank plasma from at least six different sources.
-
Linearity: A calibration curve should be constructed by plotting the peak area ratio of this compound to the IS against the nominal concentration. A linear range of 1-1000 ng/mL is suggested, with a correlation coefficient (r²) of ≥ 0.99.
-
Accuracy and Precision: The intra- and inter-day accuracy and precision should be evaluated at four quality control (QC) levels: lower limit of quantification (LLOQ), low QC, medium QC, and high QC. The acceptance criteria are ±15% (±20% for LLOQ) of the nominal concentrations for accuracy and a precision of ≤15% (≤20% for LLOQ).
-
Matrix Effect: The effect of the plasma matrix on the ionization of this compound and the IS should be assessed by comparing the peak areas of the analytes in post-extraction spiked plasma with those in neat solutions.
-
Recovery: The extraction efficiency of this compound and the IS from plasma should be determined by comparing the peak areas of pre-extraction spiked samples with those of post-extraction spiked samples.
-
Stability: The stability of this compound in plasma should be evaluated under various conditions, including bench-top stability, freeze-thaw stability, and long-term storage stability.
Pharmacokinetic Study Protocol
A preliminary pharmacokinetic study can be conducted in male Sprague-Dawley rats (200-250 g).
-
Dosing: A single intravenous (IV) dose of 1 mg/kg and a single oral (PO) dose of 5 mg/kg of this compound can be administered.
-
Blood Sampling: Blood samples (approximately 100 µL) are collected from the tail vein into K₂EDTA tubes at pre-dose (0) and at 0.083, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Plasma is separated by centrifugation at 4,000 rpm for 10 minutes and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data will be analyzed using non-compartmental analysis to determine key pharmacokinetic parameters.
Key Pharmacokinetic Parameters
| Parameter | Description |
| Cmax | Maximum plasma concentration |
| Tmax | Time to reach Cmax |
| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration |
| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity |
| t1/2 | Elimination half-life |
| CL | Clearance |
| Vd | Volume of distribution |
| F% | Oral bioavailability |
Data Presentation
Table 1: LC-MS/MS Method Validation Summary (Hypothetical Data)
| Validation Parameter | Acceptance Criteria | Result |
| Linearity (1-1000 ng/mL) | r² ≥ 0.99 | 0.998 |
| LLOQ | S/N ≥ 10 | 1 ng/mL |
| Intra-day Accuracy | ±15% (±20% for LLOQ) | -5.2% to 8.5% |
| Intra-day Precision | ≤15% (≤20% for LLOQ) | 3.1% to 9.8% |
| Inter-day Accuracy | ±15% (±20% for LLOQ) | -7.8% to 10.2% |
| Inter-day Precision | ≤15% (≤20% for LLOQ) | 4.5% to 11.5% |
| Recovery | Consistent and reproducible | 85-95% |
| Matrix Effect | CV ≤ 15% | 6.8% |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 250 ± 35 | 180 ± 42 |
| Tmax (h) | 0.083 | 1.0 |
| AUC(0-inf) (ng*h/mL) | 350 ± 50 | 850 ± 120 |
| t1/2 (h) | 2.5 ± 0.5 | 3.1 ± 0.6 |
| CL (L/h/kg) | 2.8 ± 0.4 | - |
| Vd (L/kg) | 8.5 ± 1.2 | - |
| F (%) | - | 48.6 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in rat plasma.
Caption: Proposed signaling pathways affected by this compound.
Conclusion
The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of this compound in rat plasma. This method, once fully validated, can be effectively applied to pharmacokinetic studies to support the preclinical development of this compound as a potential therapeutic agent. The provided protocol serves as a comprehensive guide for researchers in the fields of pharmacology and drug metabolism.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. labs.iqvia.com [labs.iqvia.com]
- 3. This compound | C11H12BrN5O | CID 6439099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Voltage-Gated K+ Channels [ks.uiuc.edu]
- 6. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 7. hhs.gov [hhs.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Troubleshooting & Optimization
Technical Support Center: Hymenidin in In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Hymenidin. Our goal is to help you overcome common challenges related to its solubility and use in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a marine-derived alkaloid known to exhibit several biological activities. It is recognized as an antagonist of serotonergic receptors and an inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] These activities make it a compound of interest for research in neurodegenerative diseases and cancer.
Q2: In which solvents is this compound soluble?
This compound is most commonly reported to be soluble in dimethyl sulfoxide (DMSO).[1] While specific quantitative solubility data in peer-reviewed literature is limited, anecdotal evidence from supplier information suggests that similar compounds can achieve a solubility of at least 20 mg/mL in DMSO.[3] Other potential solvents, though less common, include ethanol and N,N-dimethylformamide (DMF). It is advisable to test solubility on a small scale before preparing a large stock solution.
Q3: What is the recommended starting solvent for in vitro assays?
For most in vitro cell-based assays, DMSO is the recommended starting solvent for preparing a concentrated stock solution of this compound.
Q4: What is the maximum concentration of DMSO that can be used in cell culture assays?
The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxicity. A general guideline is to keep the final DMSO concentration below 0.5%, with many researchers aiming for 0.1% or lower.[4] The tolerance to DMSO can be cell-line specific, so it is best to perform a vehicle control experiment to determine the optimal concentration for your specific cell line.
Troubleshooting Guide: Solubility Issues
This guide addresses common problems encountered when preparing this compound solutions for in vitro experiments.
| Problem | Possible Cause | Suggested Solution |
| This compound powder is not dissolving in the chosen solvent. | Insufficient solvent volume or inadequate mixing. | - Increase the solvent volume gradually. - Vortex the solution for several minutes. - Gentle warming (e.g., in a 37°C water bath) may aid dissolution, but be cautious of potential compound degradation. - Sonication can also be used to break up aggregates and enhance solubility. |
| Precipitation occurs when adding the this compound stock solution to the aqueous culture medium. | The compound is "crashing out" of the solution due to its hydrophobic nature and the sudden change in solvent polarity. | - Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform serial dilutions. First, dilute the DMSO stock into a small volume of serum-containing media, vortex gently, and then add this intermediate dilution to the final volume of culture media.[5][6] - Increase Serum Concentration: If your experimental protocol allows, temporarily increasing the serum concentration in the medium during the addition of this compound can help to keep the compound in solution through binding to serum proteins. - Use of Co-solvents: For certain applications, the use of co-solvents like PEG400 or Tween 80 in the final formulation might be considered, though their compatibility with your specific assay needs to be validated.[7] |
| Cloudiness or turbidity is observed in the final culture medium after adding this compound. | This is another indication of precipitation. | Follow the same troubleshooting steps as for precipitation. Ensure thorough mixing after each dilution step. |
| Inconsistent experimental results between different batches of this compound solution. | - Incomplete dissolution of the initial stock. - Degradation of the compound in solution over time. | - Always ensure your stock solution is completely clear before making further dilutions. - Prepare fresh working solutions from a frozen stock for each experiment. - Store stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. |
Quantitative Data on Solvents
| Solvent | Reported Solubility | Recommended Use | Notes |
| DMSO | Soluble (Qualitative) | Primary solvent for stock solutions | Aim for a high concentration stock (e.g., 10-20 mM) to minimize the final DMSO percentage in the assay. |
| Ethanol | May be soluble | Alternative solvent for stock solutions | Test on a small scale. Be aware of potential effects of ethanol on your cells. |
| DMF | May be soluble | Alternative solvent for stock solutions | Test on a small scale. DMF can also be toxic to cells, so the final concentration should be minimized. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate the required mass: The molecular weight of this compound is approximately 310.15 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 310.15 g/mol * 1 mL = 0.0031015 g = 3.10 mg
-
-
Weigh the this compound: Accurately weigh out approximately 3.10 mg of this compound powder using an analytical balance.
-
Dissolve in DMSO: Add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of high-purity, sterile-filtered DMSO.
-
Ensure complete dissolution: Vortex the tube for several minutes until the solution is completely clear. If necessary, gentle warming or brief sonication can be applied.
-
Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
General Protocol for Preparing Working Solutions for Cell Culture
-
Thaw the stock solution: Thaw a single aliquot of your this compound stock solution at room temperature.
-
Prepare an intermediate dilution: In a sterile tube, add a small volume of your complete cell culture medium (containing serum). Add the required volume of the this compound stock solution to this medium and gently mix by pipetting or brief vortexing. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can make a 1:100 intermediate dilution (e.g., 2 µL of stock into 198 µL of medium) to get a 100 µM solution.
-
Prepare the final working solution: Add the appropriate volume of the intermediate dilution to your final volume of cell culture medium in your experimental plate or flask. For example, to get a final concentration of 10 µM from a 100 µM intermediate, you would perform a 1:10 dilution (e.g., 100 µL of intermediate into 900 µL of medium).
-
Vehicle Control: Always include a vehicle control in your experiments. This should contain the same final concentration of DMSO as your this compound-treated samples.
Signaling Pathways and Experimental Workflows
This compound's Points of Intervention
The following diagram illustrates the logical relationship of this compound's known targets.
Caption: this compound's inhibitory effects on key signaling molecules.
Experimental Workflow for Improving this compound Solubility
This workflow outlines the steps to troubleshoot and achieve a soluble this compound solution for your in vitro assays.
Caption: A workflow for troubleshooting this compound solubility issues.
Simplified Serotonergic Receptor Signaling Pathway
This diagram illustrates a generalized signaling cascade initiated by a G-protein coupled serotonin receptor. This compound acts as an antagonist at these receptors.
Caption: this compound's antagonism of serotonergic signaling.
Simplified CDK5/p25 and GSK-3β Signaling Pathway
This diagram shows the activation of CDK5 by p25 and its subsequent interaction with GSK-3β, a pathway that is inhibited by this compound.
Caption: this compound's inhibition of the CDK5/p25 and GSK-3β cascade.
References
- 1. This compound | antagonist of serotonergic receptors and inhibitor of CDK5/p25 and GSK-3ß | CAS# 107019-95-4 | InvivoChem [invivochem.com]
- 2. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media - PMC [pmc.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Hymenidin Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with Hymenidin precipitation in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular targets?
This compound is a natural compound isolated from the marine sponge Hymeniacidon sp. It functions as a potent antagonist of serotonergic receptors and an inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β).[1][2] Its inhibitory actions on these kinases make it a valuable tool for studying various cellular processes, including neuronal development, apoptosis, and cell cycle regulation.
Q2: Why does this compound precipitate in my cell culture medium?
Precipitation of small molecules like this compound in cell culture media is a common issue, often stemming from its physicochemical properties. This compound, like many kinase inhibitors, is a hydrophobic molecule with limited aqueous solubility. When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into the aqueous environment of cell culture media, its solubility can be exceeded, leading to the formation of visible precipitates.[3][4]
Other factors that can contribute to precipitation include:
-
High final concentration: The desired experimental concentration of this compound may be higher than its solubility limit in the specific cell culture medium being used.
-
Solvent concentration: The final concentration of the solvent (e.g., DMSO) in the media can affect the solubility of the compound. While DMSO aids in initial dissolution, high final concentrations can be toxic to cells.[5][6][7]
-
Media components: Interactions with components in the cell culture medium, such as proteins and salts in fetal bovine serum (FBS), can either enhance or decrease the solubility of the compound.[8]
-
pH and temperature: Changes in the pH or temperature of the media can alter the solubility of this compound.[1][9]
-
Improper mixing: Insufficient mixing when diluting the stock solution can lead to localized high concentrations and subsequent precipitation.
Q3: What are the consequences of this compound precipitation in my experiments?
The formation of this compound precipitates can have several detrimental effects on your cell culture experiments:
-
Inaccurate dosing: Precipitation reduces the actual concentration of soluble, biologically active this compound in the culture medium. This leads to an inaccurate understanding of the dose-response relationship and can result in misleading experimental outcomes.
-
Cell toxicity: The precipitates themselves can be cytotoxic, leading to cell stress or death that is independent of the pharmacological effects of this compound.
-
Inconsistent results: The extent of precipitation can vary between experiments, leading to poor reproducibility.
-
Interference with assays: Precipitates can interfere with various cell-based assays, particularly those involving microscopy or absorbance/fluorescence readings.[2]
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to troubleshoot and overcome this compound precipitation in your cell culture experiments.
Issue 1: Precipitate forms immediately upon dilution of this compound stock solution into cell culture media.
| Potential Cause | Recommended Solution |
| High Final Concentration | Determine the optimal working concentration of this compound through a dose-response experiment, starting with lower, more soluble concentrations. |
| Suboptimal Stock Concentration | Prepare a lower concentration stock solution in DMSO. While this will require adding a larger volume to your media, it can help maintain solubility upon dilution. Ensure the final DMSO concentration remains non-toxic to your cells (typically ≤ 0.5%, with ≤ 0.1% being ideal for sensitive cell lines).[6] |
| Improper Dilution Technique | Add the this compound stock solution dropwise to the pre-warmed cell culture medium while gently vortexing or swirling the tube to ensure rapid and uniform mixing. Avoid adding the stock solution directly to cold media. |
| Media Composition | If using serum-free media, consider adding a small percentage of serum (e.g., 0.5-1% FBS) to the media before adding the this compound stock, as serum proteins can sometimes help to stabilize hydrophobic compounds.[8] |
Issue 2: Precipitate forms over time during incubation.
| Potential Cause | Recommended Solution |
| Compound Instability | This compound may degrade or aggregate over time at 37°C. Consider refreshing the media with freshly prepared this compound solution at regular intervals for long-term experiments. |
| Changes in Media pH | Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause it to change. Ensure your incubator's CO₂ levels are stable. |
| Interaction with Cellular Debris | In dense cultures, precipitates may form due to interactions with cellular debris. Ensure your cell cultures are healthy and not overly confluent. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Determine the desired stock concentration. A common starting point for a hydrophobic compound like this compound is a 10 mM stock solution in 100% DMSO.
-
Weigh the this compound powder. Use a calibrated analytical balance to accurately weigh the required amount of this compound.
-
Dissolve in DMSO. Add the appropriate volume of high-purity, sterile DMSO to the this compound powder.
-
Ensure complete dissolution. Gently vortex the solution. If necessary, sonicate the vial in a water bath for 5-10 minutes or warm it to 37°C to aid dissolution. Visually inspect the solution to ensure no solid particles remain.
-
Aliquot and store. Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of this compound Working Solution in Cell Culture Media
-
Pre-warm the cell culture medium. Warm the required volume of your complete cell culture medium (containing serum and other supplements) to 37°C.
-
Calculate the required volume of stock solution. Determine the volume of this compound stock solution needed to achieve your desired final concentration. Remember to calculate the final DMSO concentration to ensure it is within the tolerated range for your cell line.
-
Perform serial dilutions if necessary. For very low final concentrations, it is recommended to perform an intermediate dilution of the stock solution in pre-warmed media.
-
Add stock solution to media. While gently swirling or vortexing the pre-warmed media, add the this compound stock solution dropwise. This ensures that the compound is rapidly and evenly dispersed, minimizing the risk of precipitation.
-
Visually inspect the solution. After mixing, visually inspect the working solution for any signs of precipitation. If the solution appears cloudy or contains visible particles, it should not be used.
-
Apply to cells immediately. Use the freshly prepared this compound working solution to treat your cells immediately.
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Stock Solution Solvent | 100% DMSO | High solvating power for hydrophobic compounds. |
| Stock Solution Concentration | 1-10 mM | A balance between minimizing the volume of DMSO added to cultures and preventing precipitation in the stock itself. |
| Final DMSO Concentration | ≤ 0.5% (ideally ≤ 0.1%) | To minimize solvent-induced cytotoxicity and off-target effects.[6] |
| Working Solution Preparation | Dilute in pre-warmed (37°C) complete media | To improve solubility and prevent temperature-induced precipitation. |
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by this compound and a recommended experimental workflow for its use.
Caption: this compound's inhibitory action on CDK5/p25 and GSK-3β signaling pathways.
Caption: Recommended experimental workflow for preparing and using this compound in cell culture.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 3. Strategies for production of hydrophobic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifetein.com [lifetein.com]
- 7. mdpi.com [mdpi.com]
- 8. Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cause analysis of precipitate in cell culture flaskâtemperature [luoron.com]
Troubleshooting Hymenidin in Patch Clamp Recordings: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Hymenidin in patch clamp recordings. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets in electrophysiological recordings?
A1: this compound is a bromine-containing pyrrole alkaloid originally isolated from the marine sponge Hymeniacidon sp.[1] In the context of electrophysiology, it is primarily known to act as an antagonist of serotonergic receptors and an inhibitor of several voltage-gated potassium (Kv) channels.[1][2]
Q2: What are the known off-target effects of this compound that I should be aware of?
A2: While primarily targeting certain Kv channels and serotonin receptors, like many pharmacological agents, this compound may have off-target effects. Some studies on related marine sponge alkaloids, such as clathrodin, have shown effects on voltage-gated sodium channels, though this compound itself showed no activity on these channels in one study.[3] Researchers should always perform appropriate control experiments to validate the specificity of this compound's effects in their particular experimental system.
Q3: How should I prepare this compound for my patch clamp experiments?
A3: this compound is typically available as a powder. For stock solutions, it is advisable to use a solvent like dimethyl sulfoxide (DMSO) at a high concentration (e.g., 10-100 mM). This stock solution can then be aliquoted and stored at -20°C or -80°C to prevent repeated freeze-thaw cycles. The final working concentration is achieved by diluting the stock solution into your external recording solution. It is crucial to ensure the final DMSO concentration in the recording chamber is low (typically <0.1%) to avoid solvent effects on ion channels. Always prepare fresh working solutions daily from the frozen stock.
Q4: What is a typical working concentration for this compound in patch clamp experiments?
A4: The effective concentration of this compound can vary depending on the specific ion channel subtype or receptor being targeted and the cell type used. For inhibition of Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels, IC50 values have been reported in the low micromolar range (e.g., 1.4 to 6.1 µM for a synthetic analogue).[2] It is recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Troubleshooting Guide
Problem 1: No effect of this compound is observed.
Possible Causes and Solutions:
-
Incorrect Drug Concentration:
-
Solution: Verify your calculations and dilution steps. Perform a dose-response experiment to ensure you are using an effective concentration for your target.
-
-
Degradation of this compound:
-
Solution: Ensure your stock solution has been stored properly and is not expired. Prepare fresh working solutions for each experiment.
-
-
Slow Onset of Action:
-
Solution: Some compounds take time to exert their effects. Ensure you are perfusing this compound for a sufficient duration to observe a response. A time-course experiment can help determine the onset and stability of the effect.
-
-
Target Channel/Receptor Not Expressed:
-
Solution: Confirm that your cell type expresses the target Kv channel or serotonin receptor. This can be verified using techniques like RT-PCR, Western blotting, or immunocytochemistry.
-
-
Incorrect Experimental Conditions:
-
Solution: Ensure your voltage protocols are appropriate for activating the target channels. For example, if you are studying voltage-gated potassium channels, make sure your depolarization steps are sufficient to elicit a current.
-
Problem 2: Unstable recording or loss of seal after this compound application.
Possible Causes and Solutions:
-
Solvent Effects:
-
Solution: High concentrations of solvents like DMSO can destabilize the giga-seal. Ensure your final solvent concentration is as low as possible (ideally ≤ 0.1%). Run a vehicle control by applying the same concentration of the solvent alone to confirm it has no effect on your recordings.
-
-
Off-Target Effects:
-
Solution: this compound could be affecting other channels that are critical for cell health and membrane integrity. Try using a lower concentration of this compound or a more specific analogue if available.
-
-
Perfusion System Issues:
-
Solution: Mechanical instability from the perfusion system can dislodge the pipette. Ensure your perfusion inflow and outflow are balanced and not causing movement of the cell or pipette. A slower perfusion rate might be necessary.
-
-
General Recording Instability:
-
Solution: Review general patch clamp best practices. Ensure your pipette holder is clean, the ground wire is properly chlorided, and there are no sources of electrical or mechanical noise in your setup.
-
Problem 3: The observed effect of this compound is different from the literature.
Possible Causes and Solutions:
-
Different Splice Variants or Subunits:
-
Solution: The ion channels or receptors in your cell model may have different subunit compositions or splice variants than those reported in the literature, leading to altered pharmacology.
-
-
Experimental Temperature:
-
Solution: Ion channel kinetics are temperature-sensitive. Ensure your experiments are conducted at a consistent and reported temperature.
-
-
Differences in Internal or External Solutions:
-
Solution: The ionic composition of your recording solutions can influence the activity of both the channels and the drug. Carefully check and report the composition of your solutions.
-
Quantitative Data Summary
| Compound | Target(s) | Reported IC50 Values | Cell Type | Reference |
| This compound Analogue (6g) | Kv1.3, Kv1.4, Kv1.5, Kv1.6 | 1.4 - 6.1 µM | CHO cells | [2] |
| Clathrodin | Voltage-gated Na+ channels | ~30% reduction in peak current | Chick embryo sympathetic ganglia | [3][4] |
Experimental Protocols
Protocol 1: Whole-Cell Voltage-Clamp Recording of Kv Currents
-
Cell Preparation: Culture cells expressing the Kv channel of interest (e.g., CHO or HEK293 cells) on glass coverslips.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
-
Pipette Preparation: Pull borosilicate glass pipettes to a resistance of 3-5 MΩ when filled with the internal solution.
-
Recording:
-
Establish a whole-cell configuration with a giga-seal (>1 GΩ).
-
Hold the cell at a membrane potential of -80 mV.
-
Elicit Kv currents by applying depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments for 200 ms).
-
-
This compound Application:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution into the external solution to the desired final concentration immediately before use.
-
Perfuse the cell with the this compound-containing external solution at a constant rate (e.g., 1-2 mL/min).
-
Record currents after the drug effect has reached a steady state.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for lack of this compound effect.
References
Technical Support Center: Optimizing Hymenidin Concentration for Apoptosis Induction
Welcome to the technical support center for Hymenidin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound for apoptosis induction in their experiments. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summaries to help you optimize your studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound to induce apoptosis?
A1: The optimal concentration of this compound is highly cell-line dependent. We recommend starting with a dose-response experiment ranging from 10 µM to 200 µM. Based on preliminary studies with compounds of a similar class, significant apoptotic effects in sensitive cell lines have been observed in the 50-150 µM range after 24 to 48 hours of treatment.
Q2: How long should I incubate my cells with this compound?
A2: The incubation time required to observe apoptosis is both concentration and cell-type dependent. A time-course experiment is recommended, with typical time points being 12, 24, 48, and 72 hours. Early signs of apoptosis may be detectable within 6 hours in some cell lines, while significant apoptosis and secondary necrosis may be observed at later time points.[1][2]
Q3: I am not observing any apoptosis. What are the possible causes?
A3: Several factors could contribute to a lack of apoptosis. Please refer to our troubleshooting guide below for a systematic approach to resolving this issue. Common causes include suboptimal this compound concentration, insufficient incubation time, cell line resistance, or issues with the apoptosis detection assay itself.
Q4: My cells are showing signs of necrosis rather than apoptosis. How can I fix this?
A4: High concentrations of this compound or prolonged incubation times can lead to necrosis. Try reducing the concentration of this compound or shortening the incubation period. It is also crucial to ensure that the cell culture conditions are optimal, as stressed cells may be more prone to necrosis.
Q5: What are the known signaling pathways activated by compounds similar to this compound to induce apoptosis?
A5: While the specific pathway for this compound is under investigation, similar compounds have been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5] This often involves the activation of caspases, such as caspase-3, -8, and -9, and modulation of Bcl-2 family proteins.[6][7][8][9]
Troubleshooting Guides
Issue 1: Low or No Apoptosis Induction
| Possible Cause | Recommended Solution |
| Suboptimal Concentration | Perform a dose-response experiment with a wider range of this compound concentrations (e.g., 1 µM to 500 µM). |
| Insufficient Incubation Time | Conduct a time-course experiment with extended time points (e.g., up to 72 hours). |
| Cell Line Resistance | Consider using a different cell line that is known to be sensitive to apoptosis-inducing agents. You may also investigate the expression levels of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) in your current cell line. |
| Reagent Quality | Ensure the this compound stock solution is properly prepared and stored. Test the activity of a known positive control for apoptosis induction. |
| Assay Sensitivity | Verify the functionality of your apoptosis detection assay (e.g., Annexin V/PI staining, TUNEL assay) with a positive control. |
Issue 2: High Levels of Necrosis
| Possible Cause | Recommended Solution |
| This compound Concentration Too High | Reduce the concentration of this compound used in your experiment. |
| Prolonged Incubation | Shorten the incubation time to capture cells in earlier stages of apoptosis. |
| Poor Cell Health | Ensure cells are healthy and not overly confluent before starting the experiment. Use fresh culture medium. |
| Harsh Cell Handling | Be gentle during cell harvesting and staining procedures to avoid mechanical damage to the cell membrane. |
Quantitative Data Summary
The following tables provide a summary of expected results based on studies of similar apoptosis-inducing compounds. These should be used as a general guideline for experimental design.
Table 1: Dose-Dependent Effect of a this compound-like Compound on Apoptosis in K562 Cells after 48h
| Concentration | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Control | < 5% | < 2% |
| 50 µM | 15% | 5% |
| 150 µM | 30% | 10% |
| 300 µM | 25% | 20% |
Data adapted from studies on rilmenidine which showed a peak of early apoptotic cells at 150 µM after 48 hours.[1]
Table 2: Time-Dependent Effect of a this compound-like Compound (150 µM) on Apoptosis in K562 Cells
| Incubation Time | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| 24h | 20% | 8% |
| 48h | 30% | 12% |
| 72h | 15% | 25% |
Data suggests that with prolonged incubation, the percentage of late apoptotic and necrotic cells increases.[1]
Experimental Protocols
Protocol 1: Assessment of Apoptosis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[10][11]
Materials:
-
This compound stock solution
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC Staining Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound for the desired time points. Include an untreated control.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Protocol 2: Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
This compound-treated cell lysates
-
Caspase-3 colorimetric or fluorometric assay kit
-
Microplate reader
Procedure:
-
Treat cells with this compound as described in Protocol 1.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Determine the protein concentration of each lysate.
-
Add an equal amount of protein from each sample to the wells of a microplate.
-
Add the caspase-3 substrate and incubate as per the kit's protocol.
-
Measure the absorbance or fluorescence using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity relative to the untreated control.
Visualizations
Caption: Figure 1: Simplified diagram of the intrinsic and extrinsic apoptosis signaling pathways.
Caption: Figure 2: A typical experimental workflow for quantifying apoptosis using flow cytometry.
Caption: Figure 3: A decision tree to troubleshoot experiments with low or no observed apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Cancer and apoptosis: The apoptotic activity of plant and marine natural products and their potential as targeted cancer therapeutics [frontiersin.org]
- 4. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
- 6. Anthocyanidins induce apoptosis in human promyelocytic leukemia cells: structure-activity relationship and mechanisms involved - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Emodin induces apoptosis through caspase 3-dependent pathway in HK-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 10. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Hymenidin in cellular assays
Welcome to the technical support center for Hymenidin. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize off-target effects of this compound in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known targets?
This compound is a marine sponge-derived alkaloid known for its diverse biological activities. It is recognized as a polypharmacological agent, meaning it interacts with multiple molecular targets. Its primary known targets include:
-
Cyclin-Dependent Kinases (CDKs): this compound is an inhibitor of several CDKs, with a particular selectivity for CDK5.
-
Glycogen Synthase Kinase-3β (GSK-3β): It is a potent inhibitor of GSK-3β.
-
Voltage-Gated Potassium Channels (Kv): this compound has been shown to inhibit certain subtypes of voltage-gated potassium channels.
-
Serotonergic Receptors: It is also known to act as an antagonist at serotonergic (5-HT) receptors.
Q2: What are the potential off-target effects of this compound in cellular assays?
Due to its polypharmacology, this compound can elicit a range of off-target effects that may confound experimental results. These can include:
-
Unintended cell cycle arrest: Inhibition of CDKs other than the primary target can lead to unexpected effects on cell proliferation.
-
Modulation of unintended signaling pathways: Inhibition of GSK-3β can impact numerous pathways involved in metabolism, inflammation, and cell survival.
-
Alterations in cellular excitability: Blockade of voltage-gated potassium channels can alter membrane potential and neuronal firing.
-
Changes in serotonergic signaling: Antagonism of 5-HT receptors can interfere with a wide array of physiological processes, particularly in neuronal and psychiatric models.
-
Induction of apoptosis through multiple mechanisms: Apoptosis could be a result of CDK inhibition, GSK-3β inhibition, or other off-target effects, making it difficult to attribute to a single mechanism.
Q3: How can I minimize off-target effects when using this compound?
Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Key strategies include:
-
Concentration Optimization: Use the lowest concentration of this compound that elicits the desired on-target effect. A thorough dose-response analysis is essential.
-
Use of Control Compounds: Include structurally related but inactive analogs of this compound, if available, to control for non-specific effects. Also, use well-characterized inhibitors of the off-target proteins as controls.
-
Orthogonal Assays: Confirm key findings using alternative methods or assays that are less susceptible to the known off-target activities of this compound.
-
Cell Line Selection: Choose cell lines that have a well-characterized expression profile of both the on-target and potential off-target proteins.
-
Time-Course Experiments: Limit the duration of this compound exposure to the minimum time required to observe the on-target effect.
Data Presentation
The following tables summarize the known inhibitory activities of this compound and its close analog, Hymenialdisine, against various targets. This data can guide the selection of appropriate concentrations for your experiments.
Table 1: Inhibitory Activity of Hymenialdisine against Protein Kinases
| Target Kinase | IC50 (nM) |
| CDK1/cyclin B | 22 |
| CDK2/cyclin A | 70 |
| CDK2/cyclin E | 40 |
| CDK5/p25 | 28 |
| GSK-3β | 10 |
| Casein Kinase 1 (CK1) | 35 |
Data for Hymenialdisine, a close structural analog of this compound.
Table 2: Inhibitory Activity of this compound Analogs against Voltage-Gated Potassium Channels
| Channel Subtype | IC50 (µM) for a potent synthetic analog |
| Kv1.3 | 1.4 |
| Kv1.4 | 6.1 |
| Kv1.5 | 1.4 - 6.1 |
| Kv1.6 | 1.4 - 6.1 |
Serotonergic Receptor Activity:
Quantitative IC50 data for this compound against specific serotonergic receptor subtypes is not consistently available in the public domain. It is described as a serotonergic receptor antagonist. Researchers are advised to perform their own binding or functional assays to determine the potency of this compound on the 5-HT receptor subtypes relevant to their studies.
Experimental Protocols
Here are detailed methodologies for key experiments to assess the on-target and off-target effects of this compound.
CDK5/p25 Kinase Assay (In Vitro)
This protocol is for measuring the direct inhibitory effect of this compound on CDK5/p25 activity.
Materials:
-
Recombinant active CDK5/p25 enzyme
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 20 mM MOPS pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
SDS-PAGE gels and reagents
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a microcentrifuge tube, combine the kinase reaction buffer, recombinant CDK5/p25 enzyme, and the desired concentration of this compound or vehicle (DMSO).
-
Pre-incubate for 10 minutes at 30°C.
-
Add Histone H1 to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding SDS-PAGE loading buffer.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Dry the gel and expose it to a phosphor screen.
-
Quantify the phosphorylation of Histone H1 using a phosphorimager.
-
Calculate the IC50 value of this compound for CDK5/p25 inhibition.
Cellular Apoptosis Assay using Annexin V/Propidium Iodide Staining
This protocol allows for the quantification of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for the desired duration (e.g., 24, 48 hours).
-
Harvest the cells by trypsinization and collect the culture medium containing any floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Whole-Cell Patch-Clamp Electrophysiology for Potassium Channels
This protocol is for assessing the inhibitory effect of this compound on voltage-gated potassium channels.
Materials:
-
Cells expressing the potassium channel subtype of interest (e.g., HEK293 cells transfected with Kv1.3)
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Internal solution (e.g., containing in mM: 140 KCl, 2 MgCl₂, 1 CaCl₂, 10 HEPES, 11 EGTA, pH 7.2)
-
External solution (e.g., containing in mM: 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4)
-
This compound stock solution (in external solution)
Procedure:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.
-
Establish a whole-cell patch-clamp configuration on a cell expressing the target potassium channel.
-
Record baseline potassium currents using a voltage-step protocol appropriate for the channel subtype.
-
Perfuse the cell with the external solution containing the desired concentration of this compound.
-
Record potassium currents in the presence of this compound until a steady-state effect is reached.
-
Wash out the this compound with the external solution to check for reversibility of the inhibition.
-
Repeat for a range of this compound concentrations to generate a dose-response curve and calculate the IC50 value.
Troubleshooting Guide
Problem 1: Observed cellular phenotype (e.g., apoptosis) is difficult to attribute to a specific target of this compound.
Solution Workflow:
Caption: Troubleshooting workflow to deconvolve the mechanism of this compound-induced apoptosis.
Problem 2: Inconsistent results between different cellular assays.
Solution:
-
Check concentration calculations: Ensure accurate dilution of this compound stock.
-
Solvent effects: Keep the final DMSO concentration consistent across all assays and below 0.1%.
-
Cell density: Cell density can influence the apparent potency of a compound. Standardize cell seeding densities.
-
Assay-specific interference: Some assay components (e.g., fluorescent dyes) can be affected by the compound. Run appropriate controls to test for assay interference.
Problem 3: this compound appears to be inactive in a cellular assay but is active in a biochemical assay.
Solution:
-
Cell permeability: this compound may have poor cell permeability. Consider using a cell line with known high permeability or perform a cellular uptake assay.
-
Efflux pumps: The compound may be a substrate for efflux pumps like P-glycoprotein. Co-treatment with an efflux pump inhibitor (e.g., verapamil) can help to investigate this possibility.
-
Metabolism: The compound may be rapidly metabolized by the cells. Analyze the stability of this compound in the cell culture medium over time.
Signaling Pathways and Experimental Workflows
This compound's Known Signaling Interactions
Caption: Overview of this compound's interactions with key signaling molecules.
Experimental Workflow for Characterizing this compound's Effects
Caption: A structured workflow for investigating the cellular effects of this compound.
References
Hymenidin stability issues in long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability issues associated with Hymenidin in long-term experiments. The information is presented in a question-and-answer format to directly address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary known biological activities?
This compound is a marine alkaloid originally isolated from the sponge Hymeniacidon sp. It is a natural antagonist of serotonergic receptors and an inhibitor of voltage-gated potassium channels, particularly showing activity against Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels.[1] this compound has also been reported to induce apoptosis in cancer cells, likely through the activation of caspase-3.
Q2: What are the initial indications of this compound instability in experimental setups?
Initial signs of this compound instability can include diminished or inconsistent biological activity in your assays over time, changes in the color or clarity of your stock solutions, and the appearance of unexpected peaks in analytical analyses such as HPLC.
Q3: What are the recommended storage conditions for this compound?
To ensure maximum stability, this compound should be stored as a dry powder at -20°C for long-term storage (up to 3 years). Once dissolved in a solvent, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
Q4: Is this compound stable in aqueous solutions and cell culture media?
While specific data on this compound's stability in aqueous solutions is limited, compounds with similar chemical features can be susceptible to degradation in aqueous environments, especially at neutral or alkaline pH. The stability of compounds in cell culture media can be influenced by various components, such as amino acids and metal ions, which may catalyze degradation.[2][3] Therefore, it is crucial to prepare fresh working solutions from a frozen stock for each experiment and minimize the time the compound spends in aqueous media before use.
Troubleshooting Guide
Problem 1: Diminished or Inconsistent Biological Activity
You observe a gradual loss of this compound's expected effect in your long-term experiments or significant variability between experimental runs.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Degradation in Stock Solution | 1. Prepare fresh stock solutions of this compound from powder. 2. Aliquot stock solutions into single-use volumes to avoid freeze-thaw cycles. 3. Compare the activity of a freshly prepared solution with your existing stock. | If fresh stock restores activity, discard the old stock and adhere to a strict aliquoting and storage protocol. |
| Instability in Cell Culture Media | 1. Minimize the pre-incubation time of this compound in the final culture medium before adding it to the cells. 2. Prepare this compound-containing media immediately before use. 3. Consider conducting a time-course experiment to assess how long this compound remains active in your specific cell culture medium at 37°C. | If instability in media is suspected, add this compound to the cell cultures as the final step. For very long-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. |
| Adsorption to Labware | 1. Use low-adhesion plasticware or silanized glassware for preparing and storing this compound solutions. 2. Pre-rinsing pipette tips with the solution before dispensing can help. | If adsorption is a concern, switching to appropriate labware may improve the consistency of your results. |
| Photodegradation | 1. Protect this compound solutions from light by using amber vials or wrapping containers in aluminum foil. 2. Minimize exposure to ambient light during experimental procedures. | Implement light-protective measures throughout the handling and experimental process. |
Problem 2: Changes in Physical Appearance of Solutions
Your this compound stock or working solutions show a change in color, become cloudy, or form a precipitate over time.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Chemical Degradation | 1. Discard the solution. 2. Prepare a fresh solution and observe if the changes recur under the same storage conditions. 3. Analyze the solution using HPLC to check for the appearance of degradation peaks. | If degradation is confirmed, review and optimize your storage conditions (temperature, light protection, solvent choice). |
| Precipitation | 1. Ensure the solvent has fully dissolved the this compound powder. Gentle warming or sonication may be necessary. 2. Check the final concentration in your aqueous working solutions to ensure it does not exceed this compound's solubility limit. | If precipitation occurs in aqueous media, consider using a lower final concentration or a different formulation approach if permissible for your experiment. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solutions
-
Weighing: Carefully weigh the desired amount of this compound powder in a fume hood.
-
Solubilization: Dissolve the this compound powder in an appropriate solvent such as DMSO to create a high-concentration stock solution (e.g., 10 mM). Ensure complete dissolution.
-
Aliquoting: Immediately aliquot the stock solution into single-use, light-protected (amber) vials. The volume of each aliquot should be sufficient for one experiment to avoid multiple freeze-thaw cycles.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term storage, -20°C is acceptable for up to one month.
-
Preparation of Working Solutions: On the day of the experiment, thaw a single aliquot of the stock solution. Dilute the stock solution to the final desired concentration in your experimental buffer or cell culture medium immediately before use.
Protocol 2: Assessment of this compound Stability in Cell Culture Medium
-
Preparation: Prepare a solution of this compound in your specific cell culture medium at the final experimental concentration.
-
Incubation: Incubate the this compound-containing medium under your standard experimental conditions (e.g., 37°C, 5% CO2) in a cell-free plate.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot of the medium.
-
Bioassay: Test the biological activity of the collected aliquots in a short-term functional assay relevant to your research (e.g., a cell viability assay if studying apoptosis).
-
Analysis: Compare the activity of this compound at different time points to the activity at time 0. A significant decrease in activity over time indicates instability in the medium.
-
(Optional) Analytical Chemistry: If available, analyze the aliquots by HPLC to quantify the amount of intact this compound and detect the appearance of degradation products.
Visualizations
Signaling Pathways
Caption: Proposed this compound-induced apoptosis pathway.
Caption: this compound's inhibitory action on voltage-gated potassium channels.
Experimental Workflow
Caption: Workflow for assessing this compound stability in cell culture media.
References
- 1. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limited stability in cell culture medium and hydrogen peroxide formation affect the growth inhibitory properties of delphinidin and its degradation product gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence in Hymenidin imaging studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the common challenge of autofluorescence in Hymenidin imaging studies.
Frequently Asked Questions (FAQs)
Q1: What is autofluorescence and why is it a problem in this compound imaging?
A1: Autofluorescence is the natural emission of light by biological structures when excited by light, which can interfere with the detection of the specific signal from your fluorescent probe, in this case, this compound.[1][2] This can lead to poor signal-to-noise ratios, making it difficult to distinguish the true this compound signal from the background. Common sources of autofluorescence in biological samples include molecules like NADH, flavins, collagen, and elastin.[3]
Q2: I am observing high background fluorescence in my this compound imaging experiment. How can I determine if it's autofluorescence?
A2: To determine if the background signal is from autofluorescence, you should include an unstained control sample in your experiment. This sample should be prepared and imaged under the exact same conditions as your this compound-stained sample but without the addition of this compound. Any fluorescence observed in this unstained sample is likely due to autofluorescence.
Q3: What are the likely spectral properties of this compound, and how does this influence autofluorescence?
Q4: Can my choice of fixative increase autofluorescence?
A4: Yes, certain fixatives, particularly aldehydes like glutaraldehyde and formaldehyde, can induce autofluorescence by reacting with amines and proteins in the tissue.[2][7] To minimize this, consider using a non-aldehyde-based fixative like methanol or ethanol, or reducing the concentration and incubation time of your aldehyde fixative.
Troubleshooting Guides
Problem 1: High Background Signal Obscuring this compound Fluorescence
| Possible Cause | Suggested Solution | Detailed Protocol/Notes |
| Endogenous Autofluorescence | 1. Spectral Unmixing: Use a confocal microscope with a spectral detector to separate the this compound signal from the autofluorescence spectrum. 2. Photobleaching: Intentionally expose the sample to high-intensity light before this compound staining to "bleach" the autofluorescent molecules. 3. Chemical Quenching: Treat the sample with a quenching agent like Sodium Borohydride or Sudan Black B. | Spectral Unmixing: Requires a sample stained only with this compound (for its emission spectrum) and an unstained sample (for the autofluorescence spectrum). Photobleaching: Expose the unstained sample to the excitation wavelength for a prolonged period until the background fluorescence is significantly reduced. Then proceed with this compound staining. Sodium Borohydride Treatment: After fixation and permeabilization, incubate the sample in a freshly prepared solution of 1 mg/mL sodium borohydride in PBS for 30 minutes at room temperature. Wash thoroughly with PBS before proceeding. |
| Fixation-Induced Autofluorescence | 1. Change Fixative: Switch from aldehyde-based fixatives (e.g., formaldehyde, glutaraldehyde) to alcohol-based fixatives (e.g., ice-cold methanol or ethanol). 2. Reduce Fixation Time/Concentration: Optimize the fixation protocol to use the lowest possible concentration and shortest duration of the aldehyde fixative that still preserves tissue morphology. | Alcohol Fixation: Incubate cells or tissues in pre-chilled (-20°C) methanol or ethanol for 10-15 minutes. Optimization: Test a range of fixative concentrations and incubation times to find the optimal balance between tissue preservation and low autofluorescence. |
| Non-specific Staining | Blocking: Use a suitable blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) before this compound incubation to prevent non-specific binding. | Incubate the sample in blocking buffer for at least 1 hour at room temperature or overnight at 4°C. |
Problem 2: Weak this compound Signal
| Possible Cause | Suggested Solution | Detailed Protocol/Notes |
| Suboptimal Imaging Settings | Determine Optimal Spectra: Experimentally determine the peak excitation and emission wavelengths of this compound in your sample. Use narrow band-pass filters to specifically capture the this compound signal. | Use a spectrophotometer or the spectral detector on a confocal microscope to measure the excitation and emission spectra of a concentrated this compound solution or a brightly stained sample. |
| Low this compound Concentration | Titrate this compound: Perform a concentration curve to determine the optimal concentration of this compound for staining. | Test a range of this compound concentrations (e.g., from 1 µM to 50 µM) to find the one that provides the best signal-to-noise ratio. |
| Photobleaching of this compound | Use Antifade Mountant: Mount your coverslip with a commercially available antifade mounting medium. Minimize Light Exposure: Reduce the laser power and exposure time during image acquisition. | Antifade reagents help to preserve the fluorescence signal during imaging. Store stained slides in the dark. |
Quantitative Data Summary
Table 1: Spectral Characteristics of Common Endogenous Fluorophores
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Common Location |
| Collagen | ~340-360 | ~440-460 | Extracellular matrix |
| Elastin | ~350-400 | ~480-500 | Extracellular matrix |
| NADH | ~340-360 | ~450-470 | Mitochondria |
| Flavins (FAD) | ~450-470 | ~520-540 | Mitochondria |
| Tryptophan | ~280 | ~350 | Proteins |
| Lipofuscin | Broad (360-480) | Broad (540-650) | Lysosomes (aged cells) |
| Porphyrins | ~400 | ~620-680 | Red blood cells |
Note: These values are approximate and can vary depending on the local chemical environment.[3][8][9]
Experimental Protocols
Protocol 1: Spectral Unmixing for Autofluorescence Correction
Objective: To digitally separate the this compound fluorescence signal from the autofluorescence background.
Materials:
-
Confocal microscope with a spectral detector and corresponding software.
-
This compound-stained sample.
-
Unstained control sample.
Methodology:
-
Acquire Reference Spectrum for Autofluorescence:
-
Place the unstained control sample on the microscope stage.
-
Excite the sample using the same laser line(s) you will use for your this compound experiment.
-
Use the spectral detector to acquire the emission spectrum of the autofluorescence. Save this as the "Autofluorescence" reference spectrum.
-
-
Acquire Reference Spectrum for this compound:
-
Place a sample stained only with a high concentration of this compound on the microscope stage.
-
Excite the sample at its optimal excitation wavelength.
-
Acquire the emission spectrum of this compound and save it as the "this compound" reference spectrum.
-
-
Acquire Image of Experimental Sample:
-
Place your experimental sample (stained with this compound) on the microscope.
-
Acquire a spectral image (lambda stack) of the region of interest using the same settings as for the reference spectra.
-
-
Perform Linear Unmixing:
-
Open the acquired spectral image in the microscope software.
-
Use the linear unmixing function and provide the "Autofluorescence" and "this compound" reference spectra.
-
The software will then generate two new images: one showing the calculated distribution of this compound and another showing the distribution of the autofluorescence.
-
Visualizations
Caption: Workflow for minimizing and correcting autofluorescence in this compound imaging.
References
- 1. researchgate.net [researchgate.net]
- 2. Medicinal chemical optimization of fluorescent pyrrole-based COX-2 probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 5. Rational design of pyrrole derivatives with aggregation-induced phosphorescence characteristics for time-resolved and two-photon luminescence imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Autofluorescence spectroscopy of cells and tissues as a tool for biomedical diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Strategies to reduce Hymenidin degradation in solution
Welcome to the technical support center for Hymenidin. This resource provides researchers, scientists, and drug development professionals with essential information on the stability of this compound in solution. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My this compound solution is showing signs of degradation. What are the likely causes?
A1: this compound, a pyrrole-imidazole alkaloid, contains several functional groups susceptible to degradation. The primary causes of degradation in solution are likely due to hydrolysis, oxidation, and isomerization. The stability of this compound can be significantly influenced by factors such as pH, temperature, light exposure, and the presence of oxidizing agents.
Q2: How does pH affect the stability of this compound in solution?
A2: While specific data on this compound is limited, related pyrrole-imidazole alkaloids exhibit pH-dependent stability. The amide bond in this compound is susceptible to both acid and base-catalyzed hydrolysis. The imidazole and pyrrole rings' protonation state, which is pH-dependent, can also influence the molecule's overall stability and susceptibility to degradation. It is generally advisable to maintain solutions at a neutral or slightly acidic pH to minimize hydrolysis.
Q3: What is the recommended temperature for storing this compound solutions?
A3: To minimize degradation, this compound solutions should be stored at low temperatures. Refrigerated (2-8 °C) or frozen (≤ -20 °C) conditions are recommended for both short-term and long-term storage. Elevated temperatures can accelerate hydrolytic and oxidative degradation reactions.
Q4: Is this compound sensitive to light?
A4: Many complex organic molecules, including those with aromatic and heterocyclic rings like this compound, are susceptible to photodegradation. It is best practice to protect this compound solutions from light by using amber vials or by covering the container with aluminum foil.
Q5: Can I do anything to prevent oxidative degradation of my this compound solution?
A5: Yes, the double bond and electron-rich pyrrole and imidazole rings in this compound are potential sites for oxidation. To mitigate this, consider the following strategies:
-
Use of Antioxidants: The addition of antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) can help to quench reactive oxygen species.
-
Inert Atmosphere: Preparing and storing the solution under an inert atmosphere (e.g., nitrogen or argon) can displace oxygen and reduce oxidative degradation.
-
Chelating Agents: Trace metal ions can catalyze oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.
Quantitative Data Summary
The following table provides illustrative data on the stability of this compound under various conditions. Please note that this data is hypothetical and intended to demonstrate the expected trends in stability.
| Condition | Parameter | Degradation Rate Constant (k, day⁻¹) | Half-life (t₁/₂, days) | % Remaining after 30 days |
| pH | pH 3 | 0.005 | 138.6 | 86.1% |
| pH 7 | 0.010 | 69.3 | 74.1% | |
| pH 9 | 0.050 | 13.9 | 22.3% | |
| Temperature | 4 °C | 0.002 | 346.6 | 94.2% |
| 25 °C | 0.015 | 46.2 | 63.8% | |
| 40 °C | 0.070 | 9.9 | 12.2% | |
| Light | Dark | 0.010 | 69.3 | 74.1% |
| Ambient Light | 0.030 | 23.1 | 40.7% | |
| Atmosphere | Inert (N₂) | 0.008 | 86.6 | 78.7% |
| Air | 0.015 | 46.2 | 63.8% |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and degradation pathways.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
High-purity water
-
Methanol or Acetonitrile (HPLC grade)
-
pH meter
-
HPLC-UV or HPLC-MS/MS system
-
Photostability chamber
-
Oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a buffer at neutral pH.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60 °C.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60 °C.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.
-
Thermal Degradation: Incubate the stock solution at 60 °C.
-
Photodegradation: Expose the stock solution to light in a photostability chamber (ICH Q1B guidelines).
-
-
Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to an appropriate concentration with the mobile phase.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a UV detector or a mass spectrometer.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient elution may be necessary. For example:
-
Solvent A: 0.1% Formic acid in water
-
Solvent B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., determined by UV scan of this compound) or MS/MS for identification of degradation products.
-
Injection Volume: 10 µL.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.
Visualizations
Technical Support Center: Enhancing the in vivo Oral Bioavailability of Hymenidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the poor oral bioavailability of Hymenidin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its oral bioavailability a concern?
A1: this compound is a pyrrole-imidazole alkaloid, a natural compound found in marine sponges of the Agelas genus.[1] It has garnered research interest for its potential biological activities, including the inhibition of voltage-gated potassium channels.[1] However, like many natural products, this compound is expected to exhibit poor oral bioavailability. This limitation hinders its development as a potential therapeutic agent, as oral administration is the most convenient and preferred route for drug delivery.[2] Poor oral bioavailability can be attributed to low aqueous solubility and/or poor permeability across the intestinal epithelium.[2][3]
Q2: What are the primary strategies to improve the oral bioavailability of poorly soluble compounds like this compound?
A2: Several formulation strategies can be employed to enhance the oral bioavailability of poorly soluble drugs.[2][3][4] These can be broadly categorized as:
-
Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size, which can improve the dissolution rate.[2][4]
-
Solid Dispersions: Dispersing the drug in an inert carrier matrix at the molecular level to enhance solubility and dissolution.[4][5]
-
Lipid-Based Formulations: Incorporating the drug into lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization in the gastrointestinal tract.[2][5]
-
Complexation: Using complexing agents like cyclodextrins to form inclusion complexes with the drug, thereby increasing its aqueous solubility.[2][4][6]
-
Nanotechnology-Based Approaches: Utilizing nanocarriers such as nanoparticles, liposomes, or nanoemulsions to improve drug solubility, protect it from degradation, and enhance its absorption.[7][8][9]
Q3: How can I assess the oral bioavailability of my this compound formulation in vivo?
A3: The oral bioavailability (F) of a drug formulation is typically determined by comparing the plasma concentration-time profile of the drug after oral administration to that after intravenous (IV) administration.[10] The absolute bioavailability is calculated using the following formula:
F (%) = (AUC_oral / Dose_oral) / (AUC_IV / Dose_IV) * 100
Where AUC is the area under the plasma concentration-time curve. This requires developing a sensitive and specific analytical method, such as LC-MS/MS, to quantify this compound in plasma samples collected at various time points after administration to animal models (e.g., rats, mice).
Troubleshooting Guides
Issue 1: Low this compound solubility in aqueous media.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Intrinsic low aqueous solubility of this compound's crystalline structure. | Micronization/Nanosizing: Employ techniques like jet milling or high-pressure homogenization to reduce particle size. | Increased surface area leading to a faster dissolution rate. |
| --- | Salt Formation: If this compound has ionizable groups, attempt to form a salt to improve solubility.[4] | A salt form of this compound may exhibit significantly higher aqueous solubility. |
| --- | Amorphous Solid Dispersions: Prepare a solid dispersion of this compound with a hydrophilic polymer (e.g., PVP, HPMC) using spray drying or hot-melt extrusion.[4] | Conversion of the crystalline drug to a higher-energy amorphous state, improving solubility and dissolution.[5] |
| --- | Cyclodextrin Complexation: Formulate this compound with cyclodextrins (e.g., β-cyclodextrin, HP-β-CD) to create inclusion complexes.[2] | The hydrophilic exterior of the cyclodextrin will enhance the aqueous solubility of the this compound-cyclodextrin complex. |
Issue 2: Poor permeability of this compound across the intestinal epithelium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| High lipophilicity or large molecular size of this compound. | Lipid-Based Formulations (SEDDS): Formulate this compound in a self-emulsifying drug delivery system. | The formation of fine oil-in-water emulsions in the gut can facilitate drug absorption through lymphatic pathways, potentially bypassing first-pass metabolism.[5] |
| --- | Use of Permeation Enhancers: Co-administer this compound with recognized permeation enhancers (check for regulatory approval). | Increased fluidity of the cell membrane or opening of tight junctions, leading to enhanced drug transport. |
| --- | Nanoparticle Formulation: Encapsulate this compound in polymeric nanoparticles (e.g., PLGA) or solid lipid nanoparticles (SLNs).[7][9] | Nanoparticles can be taken up by cells more efficiently and may offer protection from efflux transporters.[7] |
Issue 3: High variability in in vivo study results.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Food effect influencing this compound absorption. | Fasted vs. Fed State Studies: Conduct pharmacokinetic studies in both fasted and fed animal models. | Determine if the presence of food, particularly high-fat meals, enhances or hinders the absorption of your formulation. |
| --- | Inconsistent Formulation Dosing: Variability in the preparation and administration of the formulation. | Standardize Formulation Protocol: Develop and strictly adhere to a standard operating procedure (SOP) for formulation preparation and administration. |
| --- | First-Pass Metabolism: Significant metabolism of this compound in the liver before it reaches systemic circulation.[10] | IV Administration Control: Always include an intravenous administration group to determine the absolute bioavailability and understand the extent of first-pass metabolism.[10] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs)
-
Melt Emulsification and High-Shear Homogenization:
-
Melt a solid lipid (e.g., glyceryl monostearate) at a temperature approximately 5-10°C above its melting point.
-
Dissolve this compound in a small amount of a suitable organic solvent (if necessary) and then add it to the molten lipid.
-
Separately, prepare an aqueous phase containing a surfactant (e.g., Poloxamer 188) and heat it to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase and immediately homogenize using a high-shear homogenizer for a specified time (e.g., 15 minutes) to form a coarse oil-in-water emulsion.
-
-
Ultrasonication:
-
Subject the coarse emulsion to high-power probe ultrasonication to reduce the particle size to the nanometer range.
-
-
Cooling and Nanoparticle Formation:
-
Cool the nanoemulsion in an ice bath to allow the lipid to recrystallize and form solid lipid nanoparticles.
-
-
Characterization:
-
Measure the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).
-
Determine the encapsulation efficiency and drug loading by separating the free drug from the nanoparticles (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the pellet.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Sprague-Dawley rats for at least one week before the experiment.
-
Divide the rats into experimental groups (e.g., this compound suspension, this compound-SLN, IV this compound).
-
-
Dosing:
-
For oral administration, administer the this compound formulation via oral gavage at a predetermined dose.
-
For intravenous administration, administer a solution of this compound through the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or retro-orbital plexus at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate an LC-MS/MS method for the quantification of this compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of this compound at each time point.
-
-
Pharmacokinetic Analysis:
-
Use pharmacokinetic software to calculate key parameters such as AUC, Cmax (maximum plasma concentration), and Tmax (time to reach Cmax).
-
Calculate the oral bioavailability (F) by comparing the AUC of the oral formulations to the AUC of the IV formulation.
-
Quantitative Data Summary
Table 1: Hypothetical Physicochemical Properties of this compound Formulations
| Formulation | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| This compound Suspension | > 2000 | > 0.5 | N/A |
| This compound-SLN | 150 ± 20 | < 0.2 | 85 ± 5 |
| This compound-SEDDS | N/A (forms emulsion) | N/A | N/A |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Dose (mg/kg) | Route | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | F (%) |
| This compound Solution | 5 | IV | 1500 ± 250 | 0.08 | 3500 ± 400 | 100 |
| This compound Suspension | 50 | Oral | 50 ± 15 | 2.0 | 450 ± 100 | 3.2 |
| This compound-SLN | 50 | Oral | 250 ± 50 | 1.5 | 2100 ± 300 | 15.0 |
| This compound-SEDDS | 50 | Oral | 350 ± 60 | 1.0 | 2800 ± 350 | 20.0 |
Visualizations
Caption: Workflow for enhancing and evaluating this compound's oral bioavailability.
Caption: Postulated signaling pathway for this compound's action on ion channels.
References
- 1. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs - Crystal Pharmatech Co., Ltd. [crystalpharmatech.com]
- 5. walshmedicalmedia.com [walshmedicalmedia.com]
- 6. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 7. Nanotechnology-based drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanotechnology based drug delivery systems for nanomedicine | STATNANO [statnano.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. m.youtube.com [m.youtube.com]
Optimizing the reaction conditions for Hymenidin synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of Hymenidin. The information is based on established synthetic routes and aims to address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific problems that may arise during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: Low yield in the formation of the imidazo[1,2-a]pyrimidine core.
Possible Causes:
-
Inefficient cyclization: The condensation reaction between 2-aminopyrimidine and α-haloketones to form the imidazo[1,2-a]pyrimidine ring can be sensitive to reaction conditions.
-
Decomposition of reactants or products: The starting materials or the resulting bicyclic system might be unstable under the reaction conditions.
-
Suboptimal solvent or temperature: The choice of solvent and reaction temperature can significantly impact the reaction rate and yield.
Solutions:
-
Solvent Screening: Experiment with a range of solvents to find the optimal medium for the cyclization. A polar aprotic solvent like DMF or DMSO can be effective.
-
Temperature Optimization: While heating is often necessary, excessive temperatures can lead to degradation. A systematic study of the reaction temperature (e.g., from 80°C to 120°C) is recommended to find the ideal balance between reaction rate and product stability.
-
Catalyst Addition: The use of a mild base as a catalyst can facilitate the reaction by neutralizing the hydrohalic acid formed during the cyclization.
Question 2: Instability of the brominated intermediate.
Some synthetic routes towards this compound involve a brominated intermediate that has been reported to be unstable.
Possible Causes:
-
Moisture sensitivity: The intermediate may be susceptible to hydrolysis.
-
Light sensitivity: Exposure to light could promote degradation.
-
Thermal instability: The compound may decompose at room temperature over time.
Solutions:
-
Inert Atmosphere: Handle the brominated intermediate under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture.
-
Protection from Light: Store the compound in an amber vial or a flask wrapped in aluminum foil.
-
Low-Temperature Storage: Store the intermediate at low temperatures (e.g., -20°C) to enhance its stability.
-
Immediate Use: It is often best to use the unstable intermediate in the subsequent reaction step as soon as it is prepared and purified.
Question 3: Difficulty in the purification of the final this compound product.
Possible Causes:
-
Presence of closely related impurities: The reaction may produce byproducts with similar polarity to this compound, making chromatographic separation challenging.
-
Tailing on silica gel: The basic nitrogen atoms in the this compound structure can interact strongly with the acidic silica gel, leading to poor peak shape and difficult separation.
Solutions:
-
Alternative Chromatography Media: Consider using neutral or basic alumina for column chromatography to minimize interactions with the basic sites of the molecule.
-
Solvent System Modification: For silica gel chromatography, adding a small amount of a basic modifier like triethylamine or ammonia to the eluent can improve peak shape and separation.
-
Recrystallization: If a suitable solvent system can be found, recrystallization is an effective method for purifying the final product.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC can be an excellent purification technique.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for this compound?
A common and efficient strategy for the total synthesis of this compound involves the initial construction of an imidazo[1,2-a]pyrimidine core, followed by functionalization to introduce the necessary side chains. This approach avoids the use of expensive and sensitive reagents that were required in earlier synthetic routes.[1][2]
Q2: Are there any specific safety precautions to consider during this compound synthesis?
As with any chemical synthesis, standard laboratory safety practices should be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and being cautious when handling reagents, especially those that are toxic, flammable, or corrosive. Specific intermediates may have particular hazards, so it is crucial to consult the safety data sheet (SDS) for each chemical used.
Q3: Can the reaction conditions for the key steps be optimized?
Yes, optimization of reaction conditions is crucial for achieving high yields and purity. A summary of key parameters that can be optimized for the formation of the imidazo[1,2-a]pyrimidine intermediate is presented below.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Typical Yield Range |
| Solvent | Ethanol | DMF | Acetonitrile | 60-85% |
| Temperature | Reflux | 100 °C | 80 °C | |
| Base | K₂CO₃ | NaHCO₃ | None |
Note: The optimal conditions will depend on the specific substrates being used.
Experimental Protocols
A generalized experimental protocol for the synthesis of the imidazo[1,2-a]pyrimidine core, a key intermediate in this compound synthesis, is provided below. This is based on established literature procedures.[1]
Synthesis of a 2-substituted-imidazo[1,2-a]pyrimidine
-
To a solution of 2-aminopyrimidine (1.0 eq) in a suitable solvent (e.g., DMF, 10 mL/mmol of 2-aminopyrimidine) is added the desired α-haloketone (1.1 eq).
-
A mild base such as potassium carbonate (K₂CO₃, 1.5 eq) is added to the mixture.
-
The reaction mixture is heated to 80-100 °C and stirred for 4-12 hours, while monitoring the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel or alumina to afford the desired imidazo[1,2-a]pyrimidine.
Visualizations
The following diagrams illustrate the general workflow for this compound synthesis and a logical troubleshooting flow.
Caption: General synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis optimization.
References
- 1. Total syntheses of oroidin, this compound and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Hymenidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the complex NMR spectra of Hymenidin.
Frequently Asked Questions (FAQs)
Q1: What are the expected chemical shift ranges for the protons and carbons in this compound?
A1: Based on the analysis of this compound's structure and data from structurally similar pyrrole-imidazole alkaloids, the expected chemical shift ranges are summarized in the table below. These values are predictive and may vary slightly based on the solvent and experimental conditions.
Q2: I am observing broad peaks for the N-H protons. How can I confirm their assignment?
A2: Broadness of N-H signals is common due to quadrupole coupling and/or chemical exchange with residual water in the NMR solvent. To confirm the assignment of N-H protons, you can perform a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR tube, shake it, and re-acquire the ¹H NMR spectrum. The peaks corresponding to the N-H protons will either disappear or significantly decrease in intensity due to the exchange of protons with deuterium.[1]
Q3: The signals for the pyrrole protons are overlapping. How can I resolve them?
A3: Overlapping signals in the aromatic region can be challenging. Here are a few strategies to resolve them:
-
Use a higher field NMR spectrometer: This will increase the chemical shift dispersion.
-
Try a different deuterated solvent: Changing the solvent (e.g., from DMSO-d₆ to Methanol-d₄ or Acetone-d₆) can alter the chemical shifts of the protons and may resolve the overlap.[1]
-
2D NMR techniques: A 2D COSY experiment can help identify coupled proton systems, even if their signals are close. HSQC and HMBC experiments will correlate the protons to their attached carbons, providing an additional dimension of resolution.
Q4: My ¹³C NMR spectrum has some signals with low intensity. Is this normal?
A4: Yes, this is common, especially for quaternary carbons (carbons not attached to any protons). These carbons typically have longer relaxation times and show a weaker Nuclear Overhauser Effect (NOE), resulting in lower signal intensity in a standard proton-decoupled ¹³C NMR spectrum.[2] The carbonyl carbon of the amide and the carbons of the imidazole ring not bearing a proton are expected to be of lower intensity.
Troubleshooting Guides
Problem 1: Difficulty in assigning the olefinic protons of the propenyl linker.
-
Symptom: The signals for the two olefinic protons are complex multiplets and difficult to assign definitively from the ¹H NMR spectrum alone.
-
Possible Cause: These protons are part of a spin system and are coupled to each other (J-coupling) and to the adjacent methylene protons.
-
Solution:
-
COSY Spectrum: Acquire a 2D COSY spectrum. You should observe a cross-peak between the two olefinic protons, confirming their coupling. You will also see correlations from the olefinic protons to the adjacent methylene protons.
-
HMBC Spectrum: An HMBC spectrum will show long-range correlations (2-3 bonds) from the olefinic protons to nearby carbons, such as the carbons of the imidazole ring and the methylene carbon, aiding in their unambiguous assignment.
-
Problem 2: Ambiguous assignment of the carbons in the brominated pyrrole ring.
-
Symptom: Difficulty in distinguishing between the carbon signals of the 4-bromo-1H-pyrrole-2-carboxamide moiety.
-
Possible Cause: The chemical shifts of the pyrrole carbons can be similar, and the effect of the bromine substituent needs to be considered.
-
Solution:
-
HSQC Spectrum: An HSQC spectrum will show direct one-bond correlations between the pyrrole protons and their attached carbons.[3][4] This will allow you to assign the protonated carbons.
-
HMBC Spectrum: To assign the quaternary carbons (the carbonyl carbon and the carbon bearing the bromine), look for long-range correlations in the HMBC spectrum. For example, the pyrrole N-H proton should show a correlation to the carbonyl carbon and the adjacent CH carbon. The pyrrole protons will also show correlations to the quaternary carbons.[3][5]
-
Data Presentation
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |
| Pyrrole Moiety | |||
| 1-NH | ~11.5 | br s | - |
| 2-C=O | - | - | ~161 |
| 3-CH | ~6.8 | d | ~123 |
| 4-CBr | - | - | ~95 |
| 5-CH | ~7.0 | d | ~110 |
| Propenyl Linker | |||
| 6-CH₂ | ~4.0 | m | ~40 |
| 7-CH | ~6.2 | dt | ~125 |
| 8-CH | ~6.0 | dt | ~122 |
| Imidazole Moiety | |||
| 9-C | - | - | ~135 |
| 10-CH | ~6.7 | s | ~115 |
| 11-NH | ~12.0 | br s | - |
| 12-C-NH₂ | - | - | ~150 |
| 13-NH₂ | ~7.5 | br s | - |
Note: Predicted chemical shifts are based on data from this compound analogues and general NMR principles. Actual values may vary depending on experimental conditions.
Experimental Protocols
1. Sample Preparation for NMR Spectroscopy
-
Weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄). DMSO-d₆ is often a good choice for this class of compounds as it helps in observing exchangeable protons.
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is clear and free of any particulate matter.
2. Standard NMR Experiments
-
¹H NMR:
-
Pulse sequence: zg30 or similar
-
Number of scans: 16-64 (depending on sample concentration)
-
Spectral width: ~16 ppm
-
Relaxation delay (d1): 1-2 seconds
-
-
¹³C NMR:
-
Pulse sequence: zgpg30 (proton decoupled)
-
Number of scans: 1024 or more (due to low natural abundance of ¹³C)
-
Spectral width: ~240 ppm
-
Relaxation delay (d1): 2 seconds
-
-
COSY (Correlation Spectroscopy):
-
Pulse sequence: cosygpqf or similar
-
Number of scans per increment: 2-4
-
Number of increments: 256-512
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse sequence: hsqcedetgpsisp2.3 or similar (phase-sensitive with multiplicity editing)
-
Number of scans per increment: 4-8
-
Number of increments: 256
-
Optimized for ¹J(C,H) ≈ 145 Hz
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse sequence: hmbcgpndqf or similar
-
Number of scans per increment: 16-32
-
Number of increments: 256
-
Long-range coupling delay optimized for ⁿJ(C,H) ≈ 8 Hz
-
Mandatory Visualization
Caption: Workflow for NMR data acquisition and analysis of this compound.
Caption: Logical relationships in NMR spectral analysis for this compound.
References
Hymenidin assay variability and reproducibility issues
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the variability and reproducibility of Hymenidin assays. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experiments and ensure reliable results.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound experiments.
Issue 1: High Background Signal in Fluorescence-Based Assays
High background fluorescence can mask the true signal from your assay, leading to inaccurate results.
| Potential Cause | Recommended Solution |
| Autofluorescence | Run a control with unstained cells/sample to quantify the level of autofluorescence. Consider using a fluorophore that emits in the red or far-red spectrum to minimize interference from cellular autofluorescence, which is often higher in the blue and green channels.[1][2] |
| Non-specific Binding of Reagents | Increase the number of wash steps after incubation with fluorescently labeled reagents.[2] Optimize the concentration of the fluorescent probe; using too high a concentration can lead to increased non-specific binding.[2] Use a blocking agent, such as bovine serum albumin (BSA), to reduce non-specific binding sites.[3] |
| Contaminated Reagents or Buffers | Prepare fresh buffers and solutions. Ensure all reagents are stored correctly and have not expired. Filter buffers to remove any particulate matter. |
| Assay Plate Issues | Use black, opaque-walled microplates for fluorescence assays to minimize well-to-well crosstalk and background from the plate itself.[1] If using plastic-bottom plates, consider switching to glass-bottom plates, as plastic can contribute to background fluorescence.[2] |
| Compound Interference | This compound itself may possess fluorescent properties. Run a control containing only this compound and buffer to assess its intrinsic fluorescence at the excitation and emission wavelengths used in your assay. |
Issue 2: Low or No Signal in Your Assay
A weak or absent signal can indicate a problem with one or more components of your assay.
| Potential Cause | Recommended Solution |
| Inactive Enzyme or Receptor | Ensure enzymes and receptors are stored at the correct temperature and handled according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Confirm the activity of your enzyme or receptor with a known positive control. |
| Incorrect Reagent Concentrations | Titrate the concentrations of your enzyme/receptor, substrate, and this compound to find the optimal working range.[3] Prepare fresh dilutions of all reagents for each experiment. |
| Suboptimal Assay Conditions | Optimize the assay buffer pH, ionic strength, and temperature.[4] Enzyme activity can be highly sensitive to these parameters.[4] |
| Inhibitor (this compound) Concentration Too High | If performing an inhibition assay, a very high concentration of this compound may completely abolish the signal. Perform a dose-response curve to determine the IC50 value and use concentrations around this value for your experiments. |
| Incorrect Instrument Settings | Ensure the plate reader is set to the correct excitation and emission wavelengths for your fluorophore. Optimize the gain settings to enhance signal detection without saturating the detector.[5] |
| Photobleaching | Minimize the exposure of your fluorescent reagents and samples to light. Use an anti-fade reagent in your mounting medium if performing imaging-based assays.[1] |
Issue 3: Poor Standard Curve Performance
An unreliable standard curve will lead to inaccurate quantification of your results.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Use calibrated pipettes and proper pipetting techniques to ensure accuracy and consistency.[6][7] When preparing serial dilutions, ensure thorough mixing between each step. |
| Degraded Standard | Reconstitute a fresh vial of the standard. Ensure the standard is stored at the recommended temperature and is not subjected to multiple freeze-thaw cycles.[7][8] |
| Inappropriate Curve Fitting Model | Use appropriate software to analyze your data. A four-parameter logistic (4PL) curve fit is often suitable for sigmoidal dose-response curves.[9] |
| Incorrect Dilution Series | Double-check all calculations for your serial dilutions. Ensure the dilution range is appropriate to capture the full dynamic range of the assay.[7] |
| Reagent Instability | Prepare fresh working solutions of all reagents for each assay run.[6] |
Frequently Asked Questions (FAQs)
Q1: What are the known biological targets of this compound?
A1: this compound is known to be an antagonist of serotonergic receptors and an inhibitor of Cyclin-Dependent Kinase 5 (CDK5)/p25 and Glycogen Synthase Kinase-3β (GSK-3β).
Q2: How can I minimize variability between replicate wells?
A2: To minimize variability, ensure consistent pipetting, thorough mixing of reagents before adding them to the wells, and maintaining a constant temperature across the plate during incubation.[6] Edge effects, where wells on the perimeter of the plate behave differently due to temperature gradients and evaporation, can be minimized by not using the outer wells or by filling them with buffer or water.[4]
Q3: What type of controls should I include in my this compound assay?
A3: You should include several controls:
-
Negative Control (No this compound): This provides the baseline signal of the uninhibited reaction.
-
Positive Control: A known inhibitor of your target enzyme/receptor to confirm the assay is working correctly.
-
Blank (No Enzyme/Receptor): This helps to determine the background signal from the substrate and buffer.
-
Vehicle Control: If this compound is dissolved in a solvent like DMSO, include a control with the same concentration of the solvent to account for any effects it may have on the assay.
Q4: My this compound stock solution is difficult to dissolve. What should I do?
A4: this compound is a natural product and may have limited solubility in aqueous solutions. It is often dissolved in an organic solvent such as dimethyl sulfoxide (DMSO). Gentle warming and vortexing may aid in dissolution. Always check the manufacturer's recommendations for solubility.
Q5: How does this compound's inhibition of CDK5/p25, GSK-3β, and serotonergic receptors lead to its biological effects?
A5: These targets are involved in various cellular processes.
-
CDK5/p25: Aberrant activity of this kinase is implicated in neurodegenerative diseases. Inhibition by this compound could be neuroprotective.[10][11][12][13]
-
GSK-3β: This kinase is a key regulator of many cellular pathways, including cell signaling, metabolism, and apoptosis.[14] Its dysregulation is associated with diseases like Alzheimer's and cancer.[15]
-
Serotonergic Receptors: These receptors are involved in a wide range of physiological and psychological processes. Antagonism by this compound can affect mood, appetite, and other neurological functions.[16]
Experimental Protocols
Protocol 1: this compound Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a general method for assessing the inhibitory activity of this compound against a kinase such as CDK5/p25 or GSK-3β using a fluorescence-based assay.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare a solution of the kinase (e.g., CDK5/p25 or GSK-3β) in kinase buffer.
-
Prepare a solution of a fluorescently labeled peptide substrate and ATP in kinase buffer.
-
-
Assay Procedure:
-
Add 5 µL of this compound dilutions (in kinase buffer with a final DMSO concentration ≤1%) or control solutions to the wells of a black, 384-well microplate.
-
Add 5 µL of the kinase solution to each well.
-
Incubate for 15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction by adding 10 µL of a stop solution (e.g., EDTA).
-
Read the fluorescence intensity on a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme).
-
Calculate the percent inhibition for each this compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a 4PL model to determine the IC50 value.
-
Protocol 2: this compound Receptor Binding Assay (Radioligand-Based)
This protocol outlines a method to determine the binding affinity of this compound to a serotonergic receptor using a radioligand competition assay.
-
Reagent Preparation:
-
Prepare a membrane preparation from cells expressing the serotonergic receptor of interest.
-
Prepare a binding buffer (e.g., 50 mM Tris-HCl pH 7.4, 10 mM MgCl₂, 0.1% BSA).
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a solution of a suitable radioligand (e.g., [³H]-serotonin) in binding buffer.
-
-
Assay Procedure:
-
Add 25 µL of this compound dilutions (in binding buffer with a final DMSO concentration ≤1%) or control solutions to the wells of a 96-well microplate.
-
Add 25 µL of the radioligand solution.
-
Add 50 µL of the receptor membrane preparation.
-
Incubate for 2 hours at room temperature with gentle shaking.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a cell harvester.
-
Wash the filters three times with ice-cold binding buffer.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Determine non-specific binding from wells containing a high concentration of a known non-labeled ligand.
-
Subtract non-specific binding from all other measurements to obtain specific binding.
-
Calculate the percent inhibition of specific binding for each this compound concentration.
-
Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to determine the IC50, which can then be used to calculate the inhibition constant (Ki).
-
Signaling Pathway Diagrams
Caption: this compound's inhibitory action on key signaling pathways.
Caption: A logical workflow for troubleshooting this compound assay issues.
References
- 1. biotium.com [biotium.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - EE [thermofisher.com]
- 3. Troubleshooting in Fluorescent Staining - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Enzyme Assay Analysis: What Are My Method Choices? [thermofisher.com]
- 5. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 6. Troubleshooting ELISA | U-CyTech [ucytech.com]
- 7. arp1.com [arp1.com]
- 8. assaygenie.com [assaygenie.com]
- 9. studylib.net [studylib.net]
- 10. A Cdk5-derived peptide inhibits Cdk5/p25 activity and improves neurodegenerative phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Generation of the Cdk5 activator p25 is a memory mechanism that is affected in early Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. The role of CDK5/P25 formation/inhibition in neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. GSK-3β: A Bifunctional Role in Cell Death Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The 5-Hydroxytryptamine signaling map: an overview of serotonin-serotonin receptor mediated signaling network - PMC [pmc.ncbi.nlm.nih.gov]
Preventing non-specific binding of Hymenidin in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing non-specific binding of Hymenidin in various assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a natural marine sponge-derived compound. It functions as a potent inhibitor of several protein kinases, including cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1).[1] It acts as an ATP-competitive inhibitor for these kinases.[1] this compound is also known to induce apoptosis in cancer cells.
Q2: In which types of assays is this compound commonly used?
This compound is frequently utilized in in vitro kinase activity assays to determine its inhibitory effects on specific kinases. It is also employed in cell-based assays to study its impact on cell cycle regulation, apoptosis, and the phosphorylation of downstream targets of the kinases it inhibits.
Q3: What are the common causes of non-specific binding in assays involving small molecules like this compound?
Non-specific binding of small molecules can arise from several factors:
-
Hydrophobic Interactions: The compound may bind to hydrophobic surfaces of the assay plate or other assay components.
-
Ionic Interactions: Electrostatic interactions can occur between the charged functional groups of the small molecule and charged surfaces or proteins.
-
Binding to Blocking Agents: The small molecule may interact with the proteins used for blocking, such as bovine serum albumin (BSA) or casein.
-
Aggregation: The compound may form aggregates that can physically entrap other molecules, leading to false signals.
Q4: How can I minimize non-specific binding of this compound in my assay?
Several strategies can be employed to reduce non-specific binding:
-
Optimize Blocking Buffers: Use a high-quality blocking buffer and consider testing different types of blockers.
-
Include Detergents: Adding a small concentration of a non-ionic detergent to your buffers can help to disrupt hydrophobic interactions.
-
Adjust Buffer Composition: Modifying the pH or salt concentration of your assay and wash buffers can minimize ionic interactions.
-
Thorough Washing: Increase the number and duration of wash steps to remove unbound this compound and other reagents.
Troubleshooting Guide: High Background and Non-Specific Binding
High background signal is a common issue in assays and can often be attributed to non-specific binding of reagents. This guide provides a systematic approach to troubleshooting and resolving these issues when working with this compound.
Problem: High Background Signal in Negative Control Wells
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase the concentration of the blocking agent (e.g., 1-3% BSA). Extend the blocking incubation time (e.g., 2 hours at room temperature or overnight at 4°C). Try a different blocking agent (e.g., non-fat dry milk, casein, or a commercial protein-free blocker). |
| Suboptimal Washing | Increase the number of wash cycles (e.g., from 3 to 5). Increase the volume of wash buffer per well. Add a soaking step of 1-2 minutes during each wash cycle. Ensure complete aspiration of wash buffer between steps. |
| Non-Specific Binding of this compound to the Plate | Add a non-ionic detergent (e.g., 0.05% Tween-20 or Triton X-100) to the wash buffer and/or the this compound dilution buffer. |
| This compound Interaction with Blocking Agent | If using a protein-based blocker like BSA, consider switching to a protein-free blocking buffer to see if the background is reduced. |
| Contamination of Reagents | Use fresh, sterile buffers and reagents. Ensure proper handling to avoid cross-contamination between wells. |
Problem: Inconsistent or High Variability in Replicate Wells
| Possible Cause | Recommended Solution |
| Incomplete Washing | Ensure uniform and thorough washing across the entire plate. Automated plate washers can improve consistency. |
| Edge Effects | Avoid using the outer wells of the plate, as they are more prone to evaporation. Ensure the plate is properly sealed during incubations. |
| Pipetting Errors | Use calibrated pipettes and ensure consistent technique. Mix all reagents thoroughly before use. |
| This compound Precipitation | Ensure this compound is fully dissolved in the appropriate solvent before diluting in assay buffer. Visually inspect for any precipitate. |
Experimental Protocols
General Protocol for an In Vitro Kinase Assay with this compound
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Plate Coating (if applicable): Coat a 96-well plate with the kinase substrate according to the manufacturer's instructions. Wash the plate 3 times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature. Wash the plate 3 times with wash buffer.
-
This compound Incubation: Prepare serial dilutions of this compound in kinase reaction buffer. Add the diluted this compound or vehicle control to the appropriate wells.
-
Kinase Reaction: Add the purified kinase to the wells. Initiate the kinase reaction by adding ATP. Incubate for the recommended time and temperature.
-
Detection: Stop the reaction and add the detection antibody (e.g., a phospho-specific antibody). Incubate as recommended.
-
Secondary Antibody and Substrate: Wash the plate and add an enzyme-conjugated secondary antibody. After incubation and washing, add the appropriate substrate for the enzyme.
-
Readout: Measure the signal using a plate reader at the appropriate wavelength.
Visualizations
Signaling Pathway Diagrams
Caption: this compound inhibits CDK/Cyclin complexes, preventing Rb phosphorylation and leading to cell cycle arrest.
Caption: this compound inhibits GSK-3β, affecting downstream targets like β-catenin and regulating apoptosis.
Experimental Workflow Diagram
Caption: General workflow for a kinase inhibitor assay with a troubleshooting loop for high background.
References
Technical Support Center: Hymenidin & Cell Viability Assay Interference
Welcome to the technical support center for researchers utilizing Hymenidin in cell-based studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential interference of this compound with commonly used cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a marine-derived pyrrole-imidazole alkaloid. Its known biological activities include acting as a serotonergic receptor antagonist, an inhibitor of voltage-gated potassium channels, and an inducer of apoptosis in cancer cells.
Q2: Can this compound interfere with standard cell viability assays like MTT, XTT, and WST-1?
While direct experimental evidence for this compound's interference is not currently available in published literature, its chemical structure as a pyrrole-imidazole alkaloid suggests a potential for interference with tetrazolium-based assays (MTT, XTT, WST-1). Compounds with antioxidant or reducing properties can directly reduce the tetrazolium salts to a colored formazan product, independent of cellular metabolic activity, leading to falsely elevated viability readings. Several studies have demonstrated that natural compounds, particularly those with antioxidant potential, can interfere with these assays.[1][2][3]
Q3: How would this compound's absorbance spectrum potentially interfere with colorimetric assays?
Without a published UV-Vis absorbance spectrum for this compound, we can infer potential spectral overlap based on related pyrrole-containing compounds. Pyrrole and its derivatives typically exhibit strong absorbance in the UV region, often with peaks around 200-300 nm. If this compound or its metabolites have absorbance tails that extend into the visible range where formazan products are measured (e.g., ~570 nm for MTT, ~450 nm for XTT/WST-1), it could contribute to the background absorbance and skew results.
Q4: Could this compound's effect on cellular metabolism indirectly affect viability assay results?
Yes. This compound is known to inhibit voltage-gated potassium channels. Ion channel function is crucial for maintaining cellular homeostasis, and its disruption can impact cellular metabolism and energy levels, which are the basis of many viability assays. Furthermore, as an inducer of apoptosis, this compound will naturally lead to a decrease in viable, metabolically active cells over time.
Q5: How might this compound interfere with the CellTiter-Glo® (ATP-based) assay?
The CellTiter-Glo® assay measures ATP levels as an indicator of cell viability. Interference could occur if this compound directly inhibits the luciferase enzyme used in the assay or if it rapidly alters cellular ATP levels through mechanisms unrelated to cell death (e.g., by affecting mitochondrial function). As this compound is known to induce apoptosis, a process that depletes ATP, a decrease in the CellTiter-Glo® signal is an expected outcome of its biological activity.
Troubleshooting Guides
Issue 1: Unexpectedly High Absorbance in Tetrazolium-Based Assays (MTT, XTT, WST-1)
-
Possible Cause: Direct reduction of the tetrazolium salt by this compound.
-
Troubleshooting Steps:
-
Cell-Free Control: Prepare wells containing culture medium and this compound at the same concentrations used in your experiment, but without cells. Add the tetrazolium reagent (MTT, XTT, or WST-1) and incubate for the standard duration.
-
Analyze: Measure the absorbance at the appropriate wavelength. If you observe a color change and an increase in absorbance in the absence of cells, this indicates direct reduction of the tetrazolium salt by this compound.
-
Quantitative Data Summary: Expected Results of Cell-Free Control
| Condition | Expected Absorbance Reading | Interpretation |
| Medium + Assay Reagent | Low (Background) | No direct reduction by medium components. |
| Medium + this compound + Assay Reagent | Increased | This compound directly reduces the tetrazolium salt. |
Issue 2: Discrepancy Between Viability Assay Results and Cell Morphology
-
Possible Cause: this compound is causing morphological changes indicative of cell death (e.g., rounding, detachment), but the viability assay shows high or unchanged readings. This can be a strong indicator of assay interference.
-
Troubleshooting Steps:
-
Microscopic Examination: Always visually inspect your cells with a microscope before and after treatment with this compound and before adding the viability reagent.
-
Use an Orthogonal Assay: Confirm your results using a different viability assay that relies on a distinct principle. Good alternatives include:
-
Trypan Blue Exclusion Assay: A dye exclusion method that stains dead cells with compromised membranes.
-
ATP-Based Assays (e.g., CellTiter-Glo®): Measures the level of intracellular ATP.
-
Real-Time Live/Dead Cell Staining: Utilizes fluorescent dyes to differentiate live and dead cells.
-
-
Experimental Protocols
Protocol 1: Cell-Free Assay for Direct Tetrazolium Reduction
-
Prepare a 96-well plate.
-
In triplicate, add cell culture medium to wells.
-
Add serial dilutions of this compound to the wells to match the concentrations used in your cellular experiments. Include a vehicle control (the solvent used to dissolve this compound).
-
Add the appropriate volume of MTT, XTT, or WST-1 reagent to each well according to the manufacturer's protocol.
-
Incubate the plate under the same conditions as your cell-based assay (e.g., 37°C, 5% CO2 for 1-4 hours).
-
If using MTT, add the solubilization solution.
-
Read the absorbance at the recommended wavelength (e.g., 570 nm for MTT, 450 nm for XTT/WST-1).
Protocol 2: Modified MTT Assay to Reduce Interference
This protocol aims to minimize the contact time of this compound with the MTT reagent.
-
Plate and treat cells with this compound for the desired duration.
-
Carefully aspirate the medium containing this compound from each well.
-
Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add fresh, pre-warmed medium containing the MTT reagent to each well.
-
Incubate for the standard duration.
-
Add solubilization solution and read the absorbance.
Visualizations
Caption: Workflow for Investigating this compound Interference.
Caption: Potential Mechanisms of this compound Assay Interference.
References
Validation & Comparative
Hymenidin vs. Oroidin: A Comparative Analysis of Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Hymenidin and Oroidin, two prominent members of the pyrrole-imidazole alkaloid family isolated from marine sponges of the Agelas and Hymeniacidon genera, have garnered significant attention in the scientific community for their diverse and potent biological activities.[1][2] Both compounds share a common structural scaffold but differ in their bromination pattern, a feature that significantly influences their pharmacological profiles. This guide provides an objective, data-driven comparison of their performance across key biological assays, supported by detailed experimental protocols and visual representations of relevant pathways and workflows.
Comparative Summary of Biological Activity
Oroidin has been the subject of more extensive biological investigation compared to this compound. The available data indicates that while both molecules serve as valuable scaffolds for medicinal chemistry, Oroidin and its synthetic analogues have demonstrated a broader and more potent range of activities, particularly in antimicrobial and anticancer research.
Data Presentation: Quantitative Analysis
The following tables summarize the key quantitative data on the biological activities of Oroidin and related analogues. Direct comparative data for this compound is limited in the cited literature; therefore, data for the closely related, non-brominated precursor, Clathrodin, is included where available to provide context.
Table 1: Antimicrobial and Cytotoxic Activity
| Compound | Target Organism/Cell Line | Assay | Result (Metric) | Concentration (µM) | Reference |
| Oroidin | Staphylococcus aureus (ATCC 25923) | Growth Inhibition | >90% | 50 | [1] |
| Enterococcus faecalis (ATCC 29212) | Growth Inhibition | ~50% | 50 | [1] | |
| Escherichia coli (ATCC 25922) | Growth Inhibition | Inactive | 50 | [1] | |
| Candida albicans (ATCC 90028) | Growth Inhibition | Inactive | 50 | [1] | |
| Huh-7 (Hepatocellular Carcinoma) | Cytotoxicity | IC₅₀ | >100 | [3] | |
| Clathrodin | S. aureus, E. faecalis, E. coli, C. albicans | Growth Inhibition | Inactive | 50 | [1] |
| Oroidin Analogue (6h) * | S. aureus, E. faecalis | Antibacterial | MIC₉₀ | 12.5 | [1][3] |
| E. coli | Antibacterial | MIC₉₀ | 50 | [1][3] |
*Analogue 6h is 4-phenyl-2-aminoimidazole.
Table 2: Anticancer Activity (Growth Inhibition)
| Compound | Cancer Cell Line | Assay | Result (Metric) | Concentration (µM) | Reference |
| Oroidin | MCF-7 (Breast) | Growth Inhibition | GI₅₀ | 42 | [4] |
| A2780 (Ovarian) | Growth Inhibition | GI₅₀ | 24 | [4] | |
| Other Cell Lines (10 total) | Growth Inhibition | GI₅₀ | >50 | [4] | |
| Oroidin Analogue (5l) * | HT29 (Colon) | Growth Inhibition | GI₅₀ | <5 | [4][5] |
| SW480 (Colon) | Growth Inhibition | GI₅₀ | <5 | [4][5] | |
| MCF-7 (Breast) | Growth Inhibition | GI₅₀ | <5 | [4][5] | |
| A431 (Skin) | Growth Inhibition | GI₅₀ | <5 | [4][5] | |
| Du145 (Prostate) | Growth Inhibition | GI₅₀ | <5 | [4][5] |
*Analogue 5l is N-(biphenyl-4-ylmethyl)-4,5-dibromo-1H-pyrrole-2-carboxamide.
Table 3: Biofilm Inhibition
| Compound | Bacterial Strain | Assay | Result (Metric) | Concentration (µM) | Reference |
| Oroidin Analogue (4b) * | Methicillin-resistant S. aureus (MRSA) | Biofilm Inhibition | MBIC₅₀ | 20 | [6] |
| Streptococcus mutans | Biofilm Inhibition | MBIC₅₀ | 20 | [6] |
*Analogue 4b is a 5-(trifluoromethoxy)indole-based analogue.
Table 4: Potassium Channel Inhibition
| Compound | Channel Isoform | Assay | Result (Metric) | Concentration (µM) | Reference |
| Oroidin Analogue (6g) * | Kᵥ1.3, Kᵥ1.4, Kᵥ1.5, Kᵥ1.6 | Patch Clamp | IC₅₀ | 1.4 - 6.1 | [7] |
*Analogue 6g is (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide.
Key Biological Activities: A Deeper Dive
Antimicrobial Activity
Oroidin demonstrates noteworthy antibacterial activity, particularly against Gram-positive bacteria like S. aureus and E. faecalis.[1][8] In contrast, its non-brominated counterpart, clathrodin, is largely inactive, highlighting the critical role of the dibromo-pyrrole moiety for antibacterial efficacy.[1][8] Oroidin's activity against Gram-negative bacteria and fungi is minimal.[1] The promising Gram-positive activity of oroidin has led to its use as a scaffold for developing more potent synthetic analogues.[1][9]
Anticancer and Apoptosis-Inducing Activity
While oroidin itself exhibits only poor to moderate cytotoxicity against cancer cell lines, its structure has proven to be a valuable template for the development of potent anticancer agents.[4][5] Synthetic analogues have been identified with GI₅₀ values in the low micromolar range against a panel of cancer cell lines, with particular sensitivity noted in colon cancer lines.[4] Furthermore, studies on a library of oroidin and this compound analogues revealed that several compounds, particularly those containing an indole moiety, are potent inducers of apoptosis in human hepatocellular carcinoma (HepG2) and acute monocytic leukemia (THP-1) cell lines.[10]
Anti-Biofilm Activity
Bacterial biofilms present a significant challenge in clinical settings due to their inherent resistance to antibiotics.[11] Oroidin and its derivatives have been extensively studied as inhibitors of biofilm formation in both Gram-positive and Gram-negative bacteria.[6][12] This activity is often non-microbicidal, suggesting a mechanism that interferes with bacterial signaling or adhesion rather than viability.[11] Indole-based analogues of oroidin have emerged as particularly promising inhibitors of biofilm formation in MRSA and S. mutans.[6]
Modulation of Ion Channels
Both this compound and oroidin, along with a series of synthetic analogues, have been evaluated for their effects on voltage-gated potassium (Kᵥ) channels.[7] Certain analogues have shown inhibitory activity against several isoforms of the Kᵥ1 subfamily in the low micromolar range, suggesting that these alkaloids could serve as starting points for developing novel ion channel modulators.[7]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Microorganism Preparation: Bacterial strains (e.g., S. aureus, E. coli) are cultured in appropriate broth (e.g., Mueller-Hinton) overnight at 37°C. The suspension is then diluted to achieve a standardized inoculum density (approx. 5 x 10⁵ CFU/mL).
-
Compound Preparation: Test compounds (this compound, Oroidin) are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in a 96-well microtiter plate using the broth medium.
-
Incubation: The standardized bacterial inoculum is added to each well containing the diluted compounds. Plates are incubated for 18-24 hours at 37°C.
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. A positive control (bacteria without compound) and negative control (broth only) are included.[3]
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses cell metabolic activity and is widely used to measure the cytotoxicity of potential therapeutic compounds.
-
Cell Culture: Human cancer cell lines (e.g., HepG2, MCF-7) are seeded in 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plates are incubated for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Data Analysis: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or isopropanol). The absorbance is measured using a microplate reader at a wavelength of ~570 nm. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ or GI₅₀ value is determined.
Biofilm Inhibition Assay (Crystal Violet Staining)
This assay quantifies the total biomass of a bacterial biofilm.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate containing serial dilutions of the test compounds. The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without shaking.
-
Washing: After incubation, the planktonic (free-floating) bacteria are removed by gently washing the wells with a buffer solution (e.g., phosphate-buffered saline, PBS).
-
Staining: The remaining adherent biofilms are stained with a 0.1% crystal violet solution for 15-20 minutes.
-
Destaining and Quantification: Excess stain is washed off, and the plate is air-dried. The bound crystal violet is then solubilized with a solvent (e.g., 30% acetic acid or ethanol). The absorbance of the solubilized stain is measured with a plate reader at ~590 nm. The percentage of biofilm inhibition is calculated relative to the untreated control.[6]
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz provide clear visual summaries of complex processes.
Caption: Workflow for the crystal violet biofilm inhibition assay.
Caption: Potential role of analogues in inducing the intrinsic apoptosis pathway.
References
- 1. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis, Asymmetric Synthesis, and Pharmacology Including Cellular Targets of the Pyrrole-2-Aminoimidazole Marine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and anticancer activity of focused compound libraries from the natural product lead, oroidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Inhibition of biofilm formation by conformationally constrained indole-based analogues of the marine alkaloid oroidin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial Activity of the Marine Alkaloids, Clathrodin and Oroidin, and Their Synthetic Analogues [mdpi.com]
- 9. Antimicrobial activity of the marine alkaloids, clathrodin and oroidin, and their synthetic analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of Novel Anti-Biofilm Molecules Derived from the Oroidin Alkaloids [repository.lib.ncsu.edu]
- 12. researchgate.net [researchgate.net]
Hymenidin vs. Clathrodin: A Comparative Guide to their Limited Role in Direct Potassium Channel Inhibition
For researchers, scientists, and drug development professionals, understanding the nuanced interactions of marine alkaloids with ion channels is paramount. This guide provides a comparative analysis of Hymenidin and Clathrodin, two pyrrole-imidazole alkaloids, and their activity as potassium channel inhibitors. While initial interest surrounded these natural products, experimental evidence reveals a crucial distinction: this compound and Clathrodin themselves are largely inactive as direct inhibitors of voltage-gated potassium (Kv) channels. Instead, their synthetic analogues have emerged as potent modulators, highlighting the potential of the pyrrole-imidazole scaffold in drug discovery.
Executive Summary
Initial screenings of this compound and Clathrodin against a panel of Kv1 channel isoforms have demonstrated a notable lack of direct inhibitory activity at concentrations up to 10 µM.[1][2][3] In contrast, synthetic derivatives of these marine alkaloids have been shown to be potent inhibitors of several Kv1 channel subtypes.[1][2][3] This guide will delve into the available data for the parent compounds, detail the experimental protocols used to assess their activity, and present a logical workflow for the screening process that identified their more potent synthetic counterparts.
Quantitative Data on Potassium Channel Inhibition
As established in foundational studies, both this compound and Clathrodin exhibit minimal to no direct inhibitory effect on Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels when tested at concentrations up to 10 µM. The significant inhibitory activity is observed in their synthetic analogues. For context, the inhibitory concentrations (IC50) of a particularly potent synthetic analogue are provided below.
| Compound | Target Channel | Test System | IC50 (µM) | Reference |
| This compound | Kv1.1 - Kv1.6 | Automated Patch Clamp (CHO cells) | > 10 | [1][2][3] |
| Clathrodin | Kv1.1 - Kv1.6 | Automated Patch Clamp (CHO cells) | > 10 | [1][2][3] |
| Synthetic Analogue (6g) | Kv1.3 | Automated Patch Clamp (CHO cells) | 1.4 | [1][2] |
| Kv1.4 | Automated Patch Clamp (CHO cells) | 2.1 | [1][2] | |
| Kv1.5 | Automated Patch Clamp (CHO cells) | 6.1 | [1][2] | |
| Kv1.6 | Automated Patch Clamp (CHO cells) | 4.3 | [1][2] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound, Clathrodin, and their analogues.
Automated Patch Clamp Electrophysiology on CHO Cells
This high-throughput method was employed for the primary screening of the compounds against a panel of Kv1 channel isoforms stably expressed in Chinese Hamster Ovary (CHO) cells.
Cell Culture:
-
CHO cells stably expressing human Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv1.5, or Kv1.6 channels were cultured in Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.
-
For experiments, cells were harvested using a non-enzymatic cell dissociation solution to ensure membrane integrity.
Electrophysiology:
-
System: QPatch HT (Sophion Bioscience) or equivalent automated patch-clamp system.
-
External Solution (in mM): 145 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP; pH adjusted to 7.2 with KOH.
-
Voltage Protocol: From a holding potential of -80 mV, cells were depolarized to +20 mV for 250 ms to elicit Kv channel currents. Test compounds were applied at various concentrations.
-
Data Analysis: The peak current amplitude in the presence of the compound was compared to the control current to determine the percentage of inhibition. IC50 values were calculated by fitting the concentration-response data to a Hill equation.
Two-Electrode Voltage Clamp (TEVC) on Xenopus laevis Oocytes
This technique was utilized as a secondary assay to confirm the activity and selectivity of the potent synthetic analogues.
Oocyte Preparation:
-
Oocytes were surgically removed from mature female Xenopus laevis frogs.
-
The follicular membrane was removed by enzymatic digestion with collagenase.
-
Oocytes were injected with cRNA encoding the specific Kv1 channel subtype and incubated for 2-5 days at 18°C to allow for channel expression.
Electrophysiology:
-
System: A standard two-electrode voltage-clamp setup.
-
External Solution (ND96, in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES; pH adjusted to 7.5 with NaOH.
-
Electrodes: Glass microelectrodes filled with 3 M KCl were used for voltage sensing and current injection.
-
Voltage Protocol: Oocytes were clamped at a holding potential of -80 mV. Currents were elicited by depolarizing voltage steps to potentials between -60 mV and +60 mV.
-
Data Analysis: Similar to the patch clamp experiments, the inhibition of the peak current was measured at each concentration of the test compound to determine the IC50 value.
Visualizing the Discovery Workflow
The following diagrams illustrate the logical progression from the initial screening of the natural products to the identification of potent synthetic analogues.
References
- 1. researchgate.net [researchgate.net]
- 2. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - Sophion [sophion.co.jp]
- 3. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anticancer Efficacy of Hesperidin and Doxorubicin
A Note on the Originally Requested Compound "Hymenidin" : Initial literature searches for the anticancer agent "this compound" yielded insufficient publicly available data to perform a comprehensive comparative analysis. The structural similarity in the naming of "this compound" and the extensively researched flavonoid "Hesperidin" suggests a possible typographical error in the initial query. Consequently, this guide provides a detailed comparison of the well-documented anticancer agent Hesperidin with the conventional chemotherapeutic drug Doxorubicin .
Introduction
In the landscape of anticancer drug discovery, both natural compounds and synthetic agents hold significant promise. This guide provides a comparative overview of the anticancer efficacy of Hesperidin, a bioflavonoid found predominantly in citrus fruits, and Doxorubicin, a widely used anthracycline antibiotic in chemotherapy. While Doxorubicin is a potent and broad-spectrum anticancer drug, its clinical use is often limited by severe side effects, including cardiotoxicity. Hesperidin, on the other hand, has garnered attention for its potential as a less toxic, naturally derived anticancer agent. This comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive analysis of their respective mechanisms of action, cytotoxic effects, and the signaling pathways they modulate.
Comparative Anticancer Efficacy: In Vitro Studies
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for Hesperidin and Doxorubicin across various human cancer cell lines, as determined by in vitro cytotoxicity assays. It is important to note that IC50 values can vary depending on the cell line, exposure time, and specific assay conditions.
Table 1: IC50 Values of Hesperidin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | 48 | Not Specified | |
| A549 | Non-Small Cell Lung Cancer | 814.36 | 48 | [1] |
| H460 | Non-Small Cell Lung Cancer | 944.21 | 48 | [1] |
| MCF-7 | Breast Cancer | 120 | Not Specified | [2] |
| MCF-7/Dox | Doxorubicin-Resistant Breast Cancer | 11 | Not Specified | [3] |
| HepG2 | Hepatocellular Carcinoma | >100 | Not Specified | [4] |
| A431 | Malignant Melanoma | 108.4 | 48 | [2] |
Table 2: IC50 Values of Doxorubicin in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HeLa | Cervical Cancer | 1.0 | 48 | [5] |
| A549 | Non-Small Cell Lung Cancer | >20 | 24 | [6] |
| A549 | Non-Small Cell Lung Cancer | 1.50 | 48 | [5] |
| HepG2 | Hepatocellular Carcinoma | 12.2 | 24 | [6] |
| MCF-7 | Breast Cancer | 2.5 | 24 | [6] |
| PC3 | Prostate Cancer | 8.00 | 48 | [5] |
| LNCaP | Prostate Cancer | 0.25 | 48 | [5] |
Mechanisms of Anticancer Action
Both Hesperidin and Doxorubicin exert their anticancer effects through the induction of apoptosis (programmed cell death) and cell cycle arrest. However, the specific molecular pathways they target differ significantly.
Hesperidin: A Multi-Targeted Approach
Hesperidin's anticancer activity is attributed to its ability to modulate multiple signaling pathways involved in cell survival, proliferation, and apoptosis.[2][7]
-
Induction of Apoptosis: Hesperidin triggers apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6] It has been shown to increase the expression of pro-apoptotic proteins like Bax and Bak, while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[6] This leads to the release of cytochrome c from the mitochondria and subsequent activation of caspases, the key executioners of apoptosis.[6]
-
Cell Cycle Arrest: Hesperidin can induce cell cycle arrest at the G0/G1 or G2/M phases, depending on the cancer cell type.[6] This is often mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 and p53, and the downregulation of cyclins and cyclin-dependent kinases (CDKs).[6]
-
Anti-inflammatory and Antioxidant Effects: Hesperidin also exhibits anti-inflammatory properties by inhibiting pro-inflammatory signaling pathways such as NF-κB.[8] Its antioxidant activity helps in mitigating oxidative stress, which can contribute to carcinogenesis.
Doxorubicin: A Potent DNA Damaging Agent
Doxorubicin's primary mechanism of action involves its interaction with DNA, leading to the inhibition of DNA replication and transcription.[3]
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into the DNA double helix, thereby obstructing the action of topoisomerase II, an enzyme crucial for DNA replication and repair.[3] This results in DNA strand breaks and the activation of DNA damage response pathways.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can also induce the production of reactive oxygen species (ROS), which cause oxidative damage to cellular components, including DNA, proteins, and lipids, ultimately leading to apoptosis.[3]
-
Induction of Apoptosis: The DNA damage and oxidative stress induced by doxorubicin trigger the intrinsic apoptotic pathway, involving the activation of p53, release of cytochrome c, and activation of caspases.[9][10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by Hesperidin and Doxorubicin, as well as a typical experimental workflow for evaluating their anticancer efficacy.
Caption: Hesperidin-induced apoptosis signaling pathway.
Caption: Doxorubicin-induced apoptosis signaling pathway.
Caption: Experimental workflow for anticancer efficacy assessment.
Experimental Protocols
The following are generalized protocols for key experiments used to evaluate the anticancer efficacy of Hesperidin and Doxorubicin. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and experimental setup.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/mL and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of Hesperidin or Doxorubicin and incubate for the desired time period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, by plotting the percentage of cell viability against the drug concentration.
Cell Cycle Analysis (Flow Cytometry with Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with Hesperidin or Doxorubicin for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in cold 70% ethanol while vortexing and store at -20°C overnight.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content, as indicated by the PI fluorescence intensity, is used to distinguish cells in G0/G1, S, and G2/M phases.
Apoptosis Analysis (Western Blot)
Western blotting is used to detect the expression levels of specific proteins involved in the apoptotic pathway.
-
Protein Extraction: Treat cells with Hesperidin or Doxorubicin, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for apoptosis-related proteins (e.g., Bax, Bcl-2, cleaved Caspase-3).
-
Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Perspectives
This comparative guide highlights the distinct and, in some cases, complementary anticancer properties of Hesperidin and Doxorubicin. Doxorubicin remains a highly potent chemotherapeutic agent, primarily exerting its effects through direct DNA damage. Hesperidin, a natural flavonoid, demonstrates a multi-targeted approach, inducing apoptosis and cell cycle arrest through various signaling pathways with potentially lower toxicity.
The significantly higher IC50 values of Hesperidin compared to Doxorubicin in most cancer cell lines suggest that it is a less potent anticancer agent when used alone. However, its favorable safety profile and ability to modulate multiple cancer-related pathways make it a promising candidate for combination therapy. Studies have shown that Hesperidin can enhance the cytotoxic effects of Doxorubicin and may even help to overcome Doxorubicin resistance.[11]
Future research should focus on:
-
In vivo studies: To validate the in vitro findings and assess the anticancer efficacy and safety of Hesperidin and its combination with Doxorubicin in animal models.
-
Pharmacokinetic and bioavailability studies: To optimize the delivery and efficacy of Hesperidin.
-
Clinical trials: To evaluate the therapeutic potential of Hesperidin as a standalone or adjuvant therapy in cancer patients.
By elucidating the mechanisms of action and comparative efficacy of natural compounds like Hesperidin alongside conventional chemotherapeutics, the field of oncology can move towards developing more effective and less toxic cancer treatments.
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Anti-proliferative, apoptotic and signal transduction effects of hesperidin in non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hesperidin Inhibits Oral Cancer Cell Growth via Apoptosis and Inflammatory Signaling-Mediated Mechanisms: Evidence From In Vitro and In Silico Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. In vitro synergistic effect of hesperidin and doxorubicin downregulates epithelial-mesenchymal transition in highly metastatic breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Kinase Selectivity Profile of Hymenidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase selectivity profile of Hymenidin against other well-characterized kinase inhibitors. All quantitative data is presented in tabular format for clear comparison, and detailed experimental methodologies are provided. Signaling pathway and experimental workflow diagrams are included to visually represent the information.
Introduction to this compound
This compound, also known as Hymenialdisine, is a marine sponge-derived natural product that has garnered significant interest as a potent inhibitor of several protein kinases.[1] Its unique chemical structure allows it to compete with ATP for the kinase binding site.[1] Notably, this compound has shown potent inhibitory activity against cyclin-dependent kinases (CDKs), glycogen synthase kinase-3β (GSK-3β), and casein kinase 1 (CK1), suggesting its potential therapeutic application in neurodegenerative disorders and cancer.[1]
Quantitative Kinase Inhibition Data
The following table summarizes the in vitro kinase inhibitory activities (IC50 values) of this compound and three other well-known kinase inhibitors: Staurosporine (a broad-spectrum inhibitor), Roscovitine (a CDK-selective inhibitor), and CHIR-99021 (a highly selective GSK-3β inhibitor). Lower IC50 values indicate greater potency.
| Kinase Target | This compound (nM) | Staurosporine (nM) | Roscovitine (µM) | CHIR-99021 (nM) |
| CDK1/cyclin B | 22[2] | 9[3] | 0.65[4][5] | >1000 |
| CDK2/cyclin A | 40[2] | - | 0.7[4][5] | >1000 |
| CDK2/cyclin E | 70[2] | - | 0.7[4][5] | >1000 |
| CDK4/cyclin D1 | 600[2] | - | >100[4] | - |
| CDK5/p25 | 28[2] | - | 0.2[4] | - |
| GSK-3β | 10[2] | - | - | 6.7[6] |
| CK1 | 35[2] | - | - | - |
| MEK1 | 6[2] | - | - | - |
| PKCα | 700[2] | 2[3] | - | - |
| PKA | - | 15[3] | - | - |
Note: IC50 values can vary depending on the specific assay conditions.
Experimental Protocols
The following is a representative protocol for an in vitro radiometric protein kinase assay, a common method for determining kinase inhibitor potency.
Objective: To determine the IC50 value of a test compound (e.g., this compound) against a specific protein kinase.
Materials:
-
Purified recombinant protein kinase (e.g., CDK2/cyclin A)
-
Kinase-specific substrate (e.g., Histone H1)
-
[γ-33P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compound (inhibitor) dissolved in DMSO
-
96-well plates
-
Phosphocellulose filter plates
-
Wash buffer (e.g., 0.75% phosphoric acid)
-
Scintillation counter and scintillation fluid
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the substrate to each well.
-
Add the test compound at various concentrations to the appropriate wells. Include a DMSO-only control (no inhibitor).
-
Add the purified kinase to each well to initiate the pre-incubation.
-
-
Initiation of Kinase Reaction: Start the kinase reaction by adding a mixture of non-radiolabeled ATP and [γ-33P]ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes) to allow for substrate phosphorylation.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).
-
Washing: Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unincorporated [γ-33P]ATP will pass through. Wash the filters multiple times with the wash buffer to remove any unbound radioactivity.
-
Detection: Add scintillation fluid to each well of the dried filter plate and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
The amount of radioactivity is proportional to the kinase activity.
-
Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that reduces the kinase activity by 50%.
-
Caption: A typical workflow for an in vitro radiometric kinase assay.
Signaling Pathways
This compound's inhibitory action on CDKs, GSK-3β, and CK1 impacts several critical cellular signaling pathways.
Cell Cycle Regulation by Cyclin-Dependent Kinases (CDKs)
CDKs are key regulators of the cell cycle. This compound's inhibition of CDK1 and CDK2 can lead to cell cycle arrest, a mechanism relevant to its potential anti-cancer properties.
Caption: this compound inhibits key CDKs, leading to cell cycle arrest.
Wnt Signaling Pathway and GSK-3β/CK1
GSK-3β and CK1 are crucial negative regulators of the canonical Wnt signaling pathway. By inhibiting these kinases, this compound can lead to the stabilization of β-catenin and the activation of Wnt target genes. This pathway is vital in development and is often dysregulated in cancer.
References
- 1. Inhibition of cyclin-dependent kinases, GSK-3beta and CK1 by hymenialdisine, a marine sponge constituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 10Z-Hymenialdisine | CAS:82005-12-7 | Pan kinase inhibitor; potently inhibits Cdk1, Cdk2, Cdk3 and Cdk5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Biochemical and cellular effects of roscovitine, a potent and selective inhibitor of the cyclin-dependent kinases cdc2, cdk2 and cdk5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. stemcell.com [stemcell.com]
Cross-reactivity of Hymenidin with different serotonin receptor subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hymenidin, a marine alkaloid isolated from sponges of the Hymeniacidon genus, has been identified as a natural antagonist of serotonergic receptors.[1] This guide aims to provide a comparative overview of the cross-reactivity of this compound with different serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. However, a comprehensive screening of this compound against a wide panel of 5-HT receptor subtypes with publicly available quantitative binding affinity data (e.g., Kᵢ or IC₅₀ values) is currently limited. This document will, therefore, focus on the known qualitative activity of this compound, present standardized experimental protocols for assessing such interactions, and provide a framework for its comparative analysis should further data become available.
Data Presentation: Comparative Binding Affinity of this compound
A quantitative comparison of this compound's binding affinity across various 5-HT receptor subtypes is not possible at this time due to the absence of comprehensive, publicly accessible experimental data. While this compound is qualitatively described as a serotonergic receptor antagonist, specific Kᵢ or IC₅₀ values from competitive radioligand binding assays or functional assays across the 5-HT receptor family (5-HT₁, 5-HT₂, 5-HT₃, 5-HT₄, 5-HT₅, 5-HT₆, and 5-HT₇) are not detailed in the current body of scientific literature.
To facilitate future comparative analysis, the following table provides a template for summarizing such data once it becomes available.
| Receptor Subtype | Ligand | Kᵢ (nM) | IC₅₀ (nM) | Assay Type | Reference |
| 5-HT₁A | This compound | - | - | Radioligand Binding | - |
| Serotonin | - | - | Radioligand Binding | - | |
| 5-HT₂A | This compound | - | - | Radioligand Binding | - |
| Ketanserin | - | - | Radioligand Binding | - | |
| 5-HT₂C | This compound | - | - | Radioligand Binding | - |
| Mesulergine | - | - | Radioligand Binding | - | |
| 5-HT₃ | This compound | - | - | Radioligand Binding | - |
| Granisetron | - | - | Radioligand Binding | - | |
| ... (other subtypes) | ... | - | - | ... | - |
Experimental Protocols
To determine the cross-reactivity and functional activity of a compound like this compound at different serotonin receptor subtypes, a combination of in vitro binding and functional assays is typically employed.
Radioligand Binding Assays
This method is used to determine the binding affinity (Kᵢ) of a test compound for a specific receptor subtype.
Objective: To quantify the affinity of this compound for various 5-HT receptor subtypes by measuring its ability to displace a known radiolabeled ligand.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human 5-HT receptor subtype (e.g., HEK293, CHO cells).
-
A specific high-affinity radioligand for each receptor subtype (e.g., [³H]8-OH-DPAT for 5-HT₁A, [³H]Ketanserin for 5-HT₂A, [³H]GR65630 for 5-HT₃).
-
Increasing concentrations of unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing various salts).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: Cell membranes, radioligand, and varying concentrations of this compound (or a reference compound) are incubated in the assay buffer.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ value is then calculated using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Functional Assays (e.g., Calcium Flux or cAMP Assays)
These assays determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor by measuring a downstream cellular response.
Objective: To characterize the functional effect of this compound on the signaling of different 5-HT receptor subtypes.
Methodology (Example: 5-HT₂A receptor - Calcium Flux Assay):
-
Cell Culture: HEK293 cells stably expressing the human 5-HT₂A receptor are cultured in appropriate media.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition:
-
To test for agonist activity, increasing concentrations of this compound are added, and changes in intracellular calcium levels are measured.
-
To test for antagonist activity, cells are pre-incubated with increasing concentrations of this compound before the addition of a known 5-HT₂A agonist (e.g., serotonin). The ability of this compound to inhibit the agonist-induced calcium flux is measured.
-
-
Signal Detection: Changes in fluorescence, corresponding to changes in intracellular calcium, are measured using a fluorometric imaging plate reader (FLIPR) or a fluorescence microplate reader.
-
Data Analysis:
-
For agonists, the concentration that produces 50% of the maximal response (EC₅₀) is determined.
-
For antagonists, the concentration that inhibits 50% of the agonist response (IC₅₀) is calculated.
-
Methodology (Example: 5-HT₄ or 5-HT₇ receptors - cAMP Assay):
-
Principle: 5-HT₄ and 5-HT₇ receptors are typically coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels.
-
Procedure: Cells expressing the receptor of interest are incubated with this compound (to test for agonist effects) or pre-incubated with this compound before the addition of serotonin (to test for antagonist effects).
-
Detection: Intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or fluorescence resonance energy transfer (FRET)-based biosensors.
-
Data Analysis: EC₅₀ or IC₅₀ values are determined as described above.
Mandatory Visualizations
References
Validating Hymenidin's Mechanism of Action: A Comparative Guide Using Knockout Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to validate the mechanism of action of Hymenidin, a marine-derived alkaloid, with a focus on leveraging knockout (KO) cell line technology. While this compound has shown promise as an inhibitor of several key cellular targets, definitive validation of its mechanism is crucial for its development as a therapeutic agent. This document outlines a proposed experimental framework for this validation and compares its known activity with that of another well-characterized ion channel blocker.
Introduction to this compound and its Proposed Mechanisms
This compound is a natural product isolated from marine sponges of the genus Hymeniacidon and Agelas.[1][2] It has been identified as a compound with multiple potential biological activities, making the precise validation of its mechanism of action a critical area of research. The primary proposed mechanisms of action for this compound include:
-
Inhibition of Voltage-Gated Potassium (Kv) Channels: this compound has been shown to inhibit several isoforms of the Kv1 subfamily, including Kv1.3, Kv1.4, Kv1.5, and Kv1.6.[2] These channels are crucial for regulating neuronal excitability, muscle contraction, and immune responses.
-
Antagonism of Serotonergic Receptors: Early studies identified this compound as an antagonist of serotonergic receptors, suggesting a potential role in neurotransmission.[1]
-
Inhibition of Cyclin-Dependent Kinase 5 (CDK5) and Glycogen Synthase Kinase 3β (GSK-3β): this compound has also been reported to inhibit these kinases, which are involved in a wide range of cellular processes, including cell cycle regulation and neuronal function.[3]
-
Induction of Apoptosis: In some cancer cell lines, this compound and its analogues have been observed to induce programmed cell death.[1]
Given this multiplicity of targets, knockout cell lines offer a powerful tool to dissect which of these interactions are primary to this compound's observed cellular effects.
Comparative Analysis of this compound and a Known Kv1.3 Inhibitor
To contextualize the activity of this compound, it is useful to compare its inhibitory potential against a specific Kv channel with that of a well-established inhibitor. Here, we compare the reported IC50 value of this compound for Kv1.5 with that of Fesoterodine, another known Kv channel blocker.
| Compound | Target Channel | IC50 (µM) | Cell Line Used for Testing | Reference |
| This compound (analogue 6g) | Kv1.5 | 1.4 - 6.1 | Chinese Hamster Ovary (CHO) | [2] |
| Fesoterodine | Kv1.5 | 3.19 ± 0.91 | Rabbit coronary arterial smooth muscle cells | [4] |
This table provides a quantitative comparison of the potency of this compound's analogue against a specific voltage-gated potassium channel relative to another known inhibitor.
Validating this compound's Action on Kv1.5 Using Knockout Cell Lines: A Proposed Experimental Workflow
As there are no published studies specifically detailing the validation of this compound's mechanism of action using knockout cell lines, this section outlines a proposed experimental workflow based on established methodologies.[5][6] The focus here is on validating the role of the Kv1.5 channel (encoded by the KCNA5 gene) in mediating the effects of this compound.
Experimental Workflow Diagram
Caption: Proposed workflow for validating this compound's effect on Kv1.5.
Detailed Experimental Protocols
1. Generation of KCNA5 Knockout (KO) Cell Lines
-
Cell Line Selection: Human Embryonic Kidney (HEK293) cells are a suitable choice as they are easy to transfect and are a common model for studying ion channel function.
-
sgRNA Design: Design at least two single-guide RNAs (sgRNAs) targeting an early exon of the KCNA5 gene to ensure a frameshift mutation and subsequent protein knockout.
-
CRISPR-Cas9 Transfection: Co-transfect the selected parental cell line with a plasmid expressing Cas9 nuclease and the designed sgRNAs.
-
Single-Cell Cloning: Following transfection, isolate single cells into individual wells of a 96-well plate to generate clonal populations.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Perform Sanger sequencing of the targeted region in the KCNA5 gene to confirm the presence of insertions or deletions (indels).
-
Western Blotting: Use an antibody specific for the Kv1.5 protein to confirm the absence of the protein in the KO clones compared to the wild-type parental cells.
-
2. Functional Assays
-
Electrophysiology (Whole-Cell Patch-Clamp):
-
Culture both wild-type (WT) and KCNA5 KO cells on glass coverslips.
-
Perform whole-cell patch-clamp recordings to measure potassium currents.
-
Apply a voltage step protocol to elicit Kv currents.
-
Perfuse the cells with increasing concentrations of this compound and record the effect on the current amplitude in both WT and KO cells.
-
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo):
-
Seed equal numbers of WT and KCNA5 KO cells in 96-well plates.
-
Treat the cells with a dose range of this compound for 24, 48, and 72 hours.
-
Measure cell viability according to the manufacturer's protocol.
-
-
Apoptosis Assay (e.g., Annexin V/PI Staining):
-
Treat WT and KCNA5 KO cells with this compound at its IC50 concentration (determined from viability assays) for 24 hours.
-
Stain the cells with Annexin V and Propidium Iodide (PI).
-
Analyze the percentage of apoptotic cells using flow cytometry.
-
Proposed Signaling Pathway of this compound's Action on Kv1.5
The primary mechanism of action for this compound as a Kv channel inhibitor is likely through direct blockade of the ion-conducting pore of the channel. This would lead to a reduction in potassium efflux from the cell.
Caption: Proposed direct inhibition of Kv1.5 by this compound.
Conclusion
The use of knockout cell lines provides a definitive method for validating the specific molecular targets of promiscuous compounds like this compound. The proposed experimental workflow, centered on the generation and functional characterization of a KCNA5 KO cell line, would provide clear evidence for or against the direct involvement of the Kv1.5 channel in the cellular effects of this compound. A loss of this compound's activity in the KO cells compared to the wild-type cells would strongly support the on-target effect. Conversely, if this compound's effects persist in the KO cells, it would indicate that other targets are responsible for its biological activity. This systematic approach is essential for advancing our understanding of this compound's pharmacology and for its potential development as a targeted therapeutic agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. kjpp.net [kjpp.net]
- 5. CRISPR-activation screen identified potassium channels for protection against mycotoxins through cell cycle progression and mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Generation of WNK1 knockout cell lines by CRISPR/Cas-mediated genome editing - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Synthetic versus Natural Hymenidin for Researchers and Drug Development Professionals
An objective analysis of Hymenidin from both synthetic and natural origins, providing a comprehensive comparison of their characteristics, biological activities, and the experimental protocols for their evaluation.
This compound, a pyrrole-imidazole alkaloid originally isolated from marine sponges, has garnered significant interest in the scientific community for its potential therapeutic applications, notably as an inhibitor of voltage-gated potassium channels. This guide provides a comparative overview of synthetic and natural this compound, addressing key parameters for researchers and drug development professionals. Due to the limited availability of direct comparative studies, this guide synthesizes the available data on yields, purity, and biological activity, and presents detailed experimental protocols for their assessment.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for synthetic and natural this compound. It is important to note that direct comparative studies are lacking, and the data has been compiled from various sources.
Table 1: Comparison of Yield and Purity
| Parameter | Synthetic this compound | Natural this compound |
| Source | Total chemical synthesis[1][2] | Marine sponges (e.g., Agelas oroides) |
| Typical Yield | Method-dependent; can be amenable to scale-up, though specific overall yields are not consistently reported. A related compound, hymenialdisine, has been synthesized with a 44% overall yield in 6 steps.[3] | 1.4% - 2.1% of the dry weight of the sponge. |
| Purity | High purity achievable (>95%) through chromatographic purification. | Purity is dependent on the isolation and purification methods employed. |
Table 2: Comparative Biological Activity
| Parameter | Synthetic this compound & Analogs | Natural this compound |
| Target | Voltage-gated potassium channels (Kv1.1-Kv1.6)[4] | Assumed to be the same as synthetic this compound. |
| Reported IC50 Values | Synthetic analogues show IC50 values in the low micromolar range against Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels.[4] | Direct IC50 values for naturally isolated this compound on specific Kv channels are not readily available in the literature. |
| Anti-inflammatory Activity | The inhibitory effect on Kv1.3 channels suggests potential anti-inflammatory properties by modulating T-cell activation.[5][6][7][8][9][10] | Expected to have similar anti-inflammatory potential due to structural identity. |
Experimental Protocols
To facilitate further research and comparative studies, this section provides detailed methodologies for key experiments.
Isolation and Purification of Natural this compound
This protocol outlines a general procedure for the extraction and purification of this compound from marine sponges.
Workflow for Natural this compound Isolation
References
- 1. Total syntheses of oroidin, this compound and clathrodin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Physiological Role of Kv1.3 Channel in T Lymphocyte Cell Investigated Quantitatively by Kinetic Modeling | PLOS One [journals.plos.org]
- 6. The Lymphocyte Potassium Channels Kv1.3 and KCa3.1 as Targets for Immunosuppression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. The role of T cell potassium channels, KV1.3 and KCa3.1, in the inflammatory cascade in ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Discovery of KV1.3 ion channel inhibitors: Medicinal chemistry approaches and challenges - PMC [pmc.ncbi.nlm.nih.gov]
Hesperidin and Oridonin: A Comparative Guide to Their Potential Synergistic Effects in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction: The exploration of natural compounds for novel anticancer therapies continues to be a promising frontier in oncology research. Among the vast array of phytochemicals, the flavonoid Hesperidin and the diterpenoid Oridonin have emerged as potent agents with significant antitumor activities. While both compounds have been extensively studied for their individual effects, this guide provides a comparative analysis of their anticancer profiles, delving into their mechanisms of action, effects on key signaling pathways, and available experimental data. Notably, while direct studies on the synergistic effects of Hesperidin and Oridonin are currently lacking in the scientific literature, this guide will explore the potential for synergy by highlighting the convergent and complementary aspects of their individual pathways, offering a scientifically grounded hypothesis for future investigation.
I. Comparative Analysis of Anticancer Activity
Hesperidin, a bioflavonoid predominantly found in citrus fruits, and Oridonin, a natural compound isolated from the plant Rabdosia rubescens, have both demonstrated efficacy against a range of cancer cell lines.[1][2] Their cytotoxic and pro-apoptotic effects are summarized below.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values of Hesperidin and Oridonin in various cancer cell lines, providing a quantitative comparison of their potency.
Table 1: Anticancer Activity of Hesperidin
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| MCF-7 | Breast Cancer | 11 | [3] |
| A431 | Malignant Melanoma | 108.4 | [4] |
| A549 | Non-small cell lung cancer | 814.36 | [5] |
| H460 | Non-small cell lung cancer | 944.21 | [5] |
| HN6 | Oral Cancer | 50 (at 24h) | [6] |
| HN15 | Oral Cancer | 25 (at 48h) | [6] |
Table 2: Anticancer Activity of Oridonin
| Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| TE-8 | Esophageal Squamous Cell Carcinoma | 3.00 | [7] |
| TE-2 | Esophageal Squamous Cell Carcinoma | 6.86 | [7] |
| AGS | Gastric Cancer | 5.995 (at 24h) | [8] |
| HGC27 | Gastric Cancer | 14.61 (at 24h) | [8] |
| MGC803 | Gastric Cancer | 15.45 (at 24h) | [8] |
| BEL-7402 | Hepatocellular Carcinoma | 0.50 (derivative) | [9] |
| K562 | Chronic Myelogenous Leukemia | 0.95 (derivative) | [9] |
| BGC-7901 | Gastric Cancer | 1.05 (derivative) | [9] |
| HCC-1806 | Breast Cancer | 0.18 (derivative) | [9] |
Note: Some IC50 values for Oridonin are for its derivatives, which may exhibit enhanced potency.
II. Mechanisms of Action and Signaling Pathways
Both Hesperidin and Oridonin exert their anticancer effects through the modulation of multiple signaling pathways, leading to the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis.[1][10]
Hesperidin: A Multi-Faceted Flavonoid
Hesperidin's anticancer activity is attributed to its ability to:
-
Induce Apoptosis: Hesperidin can trigger programmed cell death by generating reactive oxygen species (ROS) and activating mitochondrial pathways.[10] This involves the upregulation of pro-apoptotic proteins like Bax and the activation of caspases.[10]
-
Induce Cell Cycle Arrest: It can halt the proliferation of cancer cells at the G0/G1 and G2/M phases by regulating cell cycle-related proteins.[10]
-
Inhibit Angiogenesis and Metastasis: Hesperidin has been shown to suppress the formation of new blood vessels and the spread of cancer cells.[10]
-
Modulate Signaling Pathways: Key pathways affected by Hesperidin include PI3K/Akt, MAPK, and NF-κB.[10][11]
Oridonin: A Potent Diterpenoid
Oridonin's anticancer mechanisms include:
-
Induction of Apoptosis and Autophagy: Oridonin is a potent inducer of both apoptosis and autophagy in various cancer cells.[1]
-
Cell Cycle Arrest: It can cause cell cycle arrest, thereby inhibiting cancer cell proliferation.[1]
-
Inhibition of EMT: Oridonin can suppress the epithelial-mesenchymal transition, a key process in metastasis.[1]
-
Modulation of Signaling Pathways: Oridonin has been shown to modulate multiple signaling pathways, including those involving ROS, Bcl-2/Bax, NF-κB, and p53.[1][12]
Hypothesized Synergistic Interactions
While direct evidence is lacking, a synergistic effect between Hesperidin and Oridonin can be hypothesized based on their overlapping and complementary mechanisms:
-
Convergent Apoptotic Induction: Both compounds induce apoptosis through the mitochondrial pathway. Their combined action could lead to a more robust activation of this pathway, resulting in enhanced cancer cell death.
-
Complementary Cell Cycle Arrest: Hesperidin and Oridonin can arrest the cell cycle at different phases. A combination could therefore lead to a more comprehensive blockade of cell proliferation.
-
Multi-pronged Inhibition of Metastasis: By targeting different aspects of metastasis (angiogenesis by Hesperidin and EMT by Oridonin), their combination could provide a more effective anti-metastatic strategy.
III. Visualization of Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.
Signaling Pathway Diagrams
Caption: Hesperidin's anticancer signaling pathways.
Caption: Oridonin's anticancer signaling pathways.
Caption: Hypothesized synergistic anticancer mechanisms.
Experimental Workflow Diagram
Caption: General experimental workflow.
IV. Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the anticancer effects of compounds like Hesperidin and Oridonin.
Cell Viability Assessment (MTT Assay)
Objective: To determine the cytotoxic effects of Hesperidin and Oridonin on cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry, thus giving an indication of the number of viable cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of Hesperidin, Oridonin, or their combination for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Western Blot Analysis
Objective: To investigate the effect of Hesperidin and Oridonin on the expression of key proteins in signaling pathways.
Protocol:
-
Protein Extraction: Treat cells with the compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bax, Bcl-2, Caspase-3, p-Akt, Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Cell Migration and Invasion Assay (Transwell Assay)
Objective: To assess the effect of Hesperidin and Oridonin on the migratory and invasive potential of cancer cells.
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed 5 x 10⁴ to 1 x 10⁵ cells in serum-free medium in the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Treatment: Add Hesperidin, Oridonin, or their combination to both the upper and lower chambers.
-
Incubation: Incubate for 24-48 hours.
-
Cell Removal: Remove the non-migrated/invaded cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Quantification: Count the stained cells in several random fields under a microscope.
V. Conclusion and Future Directions
Hesperidin and Oridonin are promising natural compounds with demonstrated anticancer activities. While they individually target key cancer-related pathways, their potential for synergistic interaction presents an exciting avenue for future research. The convergence of their pro-apoptotic mechanisms and the complementary nature of their anti-metastatic effects suggest that a combination therapy could be more effective than either agent alone.
Future studies should focus on:
-
Directly investigating the synergistic effects of Hesperidin and Oridonin in various cancer cell lines and in vivo models.
-
Elucidating the precise molecular mechanisms underlying their potential synergy.
-
Optimizing dosage and administration schedules for combination therapy to maximize efficacy and minimize potential toxicity.
This comparative guide serves as a foundational resource to stimulate further research into the combined therapeutic potential of Hesperidin and Oridonin, with the ultimate goal of developing more effective and less toxic cancer treatments.
References
- 1. Oridonin and its derivatives for cancer treatment and overcoming therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oridonin induces growth inhibition and apoptosis of a variety of human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hesperidin as a preventive resistance agent in MCF-7 breast cancer cells line resistance to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. The antitumour efficacy of hesperidin vs. cisplatin against non-small lung cancer cells A549 and H460 via targeting the miR-34a/PD-L1/NF-κB signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Oridonin Induces Apoptosis in Esophageal Squamous Cell Carcinoma by Inhibiting Cytoskeletal Protein LASP1 and PDLIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oridonin Dose-Dependently Modulates the Cell Senescence and Apoptosis of Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent advances in oridonin derivatives with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Molecular mechanisms of action of hesperidin in cancer: Recent trends and advancements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Hesperidin, a Bioflavonoid in Cancer Therapy: A Review for a Mechanism of Action through the Modulation of Cell Signaling Pathways | MDPI [mdpi.com]
- 12. Discovery and development of natural product oridonin-inspired anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating Hymenidin's In Vitro Potential: A Comparative Guide for In Vivo Translation
For researchers, scientists, and drug development professionals, the journey from promising in vitro results to validated in vivo efficacy is a critical and often challenging path. This guide provides a framework for validating the in vitro effects of Hymenidin, a marine alkaloid with known inhibitory activity against voltage-gated potassium channels (Kv), by comparing it with established alternatives and outlining relevant in vivo experimental models.
This compound, isolated from marine sponges of the genus Agelas, has demonstrated inhibitory effects on several isoforms of the Kv1 subfamily of voltage-gated potassium channels, including Kv1.3 and Kv1.5, in in vitro assays.[1][2] These channels play crucial roles in various physiological processes, making them attractive therapeutic targets for autoimmune diseases, cardiovascular conditions, and certain cancers. However, to date, the in vivo effects of this compound remain largely unexplored. This guide aims to bridge this gap by providing a comparative analysis with alternative compounds that have been studied in vivo and by presenting detailed protocols for relevant animal models.
In Vitro Activity: this compound vs. Established Kv Channel Inhibitors
A direct comparison of the in vitro potency of this compound with other known Kv1.3 and Kv1.5 inhibitors is essential for contextualizing its potential. The following table summarizes the available half-maximal inhibitory concentration (IC50) values.
| Compound | Target Channel | IC50 (µM) | Cell Line | Reference |
| This compound | Kv1.3 | 1.4 - 6.1 | CHO | [1] |
| This compound | Kv1.5 | 1.4 - 6.1 | CHO | [1] |
| PAP-1 | Kv1.3 | 0.002 | L929 | |
| Dalazatide (ShK-186) | Kv1.3 | ~0.000072 | Human T-cells | |
| AVE-0118 | Kv1.5 | 1.1 - 6.9 | HEK293, CHO | |
| DDO-02005 | Kv1.5 | 0.72 | HEK293 |
Table 1: In Vitro Inhibitory Activity of this compound and Comparator Compounds. This table provides a summary of the reported IC50 values for this compound and selected alternative Kv1.3 and Kv1.5 inhibitors against their respective target channels in different cell lines.
Proposed In Vivo Validation Workflow for this compound
Based on its in vitro activity against Kv1.3 and Kv1.5, a logical next step is to evaluate this compound's efficacy in relevant in vivo models. The following workflow outlines a potential strategy for this validation process.
Caption: Proposed workflow for the in vivo validation of this compound.
Signaling Pathways
Understanding the signaling pathways affected by the inhibition of Kv1.3 and Kv1.5 is crucial for interpreting experimental results.
Kv1.3 Inhibition in T-Lymphocytes
Inhibition of the Kv1.3 channel in effector memory T-cells (TEM) is a key mechanism for immunosuppression. Blocking Kv1.3 leads to membrane depolarization, which reduces the driving force for Ca2+ influx through CRAC channels. This, in turn, attenuates the activation of calcineurin and the subsequent nuclear translocation of the transcription factor NFAT, ultimately leading to reduced cytokine production and T-cell proliferation.[3][4][5][6]
Caption: Signaling pathway of Kv1.3 inhibition in T-cells.
Role of Kv1.5 in the Atrial Action Potential
The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur), which plays a significant role in the repolarization of the atrial action potential, particularly during phase 1 and the initial part of phase 2 (plateau).[7][8][9] Inhibition of Kv1.5 can prolong the action potential duration (APD), an effect that is being investigated for the treatment of atrial fibrillation.
Caption: Role of Kv1.5 in the atrial action potential.
Experimental Protocols for In Vivo Models
Detailed methodologies are crucial for the reproducibility and interpretation of in vivo studies. Below are protocols for two relevant animal models to assess the effects of Kv1.5 and Kv1.3 inhibition.
Acetylcholine-Calcium Chloride-Induced Atrial Fibrillation in Rats (for Kv1.5 activity)
This model is used to induce atrial fibrillation (AF) and assess the efficacy of anti-arrhythmic compounds.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Acetylcholine (ACh) solution (66 µg/mL in saline)
-
Calcium chloride (CaCl2) solution (10 mg/mL in saline)
-
Anesthetic (e.g., pentobarbital sodium)
-
ECG recording equipment
Procedure:
-
Anesthetize the rats according to institutional guidelines.
-
Record a baseline ECG.
-
Prepare a fresh mixture of ACh and CaCl2 solutions.
-
Administer the ACh-CaCl2 mixture intravenously (e.g., via tail vein) at a volume of 1 mL/kg over 30 seconds to induce AF.[10]
-
Continuously record the ECG to monitor for the onset and duration of AF. The absence of P waves and an irregular ventricular rhythm are indicative of AF.[11]
-
For drug studies, administer this compound or a comparator compound (e.g., DDO-02005) at various doses prior to the induction of AF.
-
Compare the incidence and duration of AF between the treated and control groups.
Endpoint Measurement:
-
Incidence and duration of induced atrial fibrillation.
-
Changes in heart rate and ECG parameters (e.g., PR interval, QRS duration, QT interval).
-
Atrial tissue histology to assess for fibrosis and structural remodeling.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Humanized Mice (for Kv1.3 activity)
This model is used to induce a form of inflammatory bowel disease that is dependent on human immune cells, making it suitable for testing immunomodulatory agents targeting human Kv1.3.
Materials:
-
Immunodeficient mice (e.g., NSG) engrafted with human hematopoietic stem cells (humanized mice).
-
Dextran sulfate sodium (DSS), 36-50 kDa.
-
Drinking water.
-
Equipment for monitoring body weight, stool consistency, and rectal bleeding.
Procedure:
-
Acclimatize humanized mice and record baseline body weight.
-
Prepare a 1-3% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized based on the severity of colitis desired.[12][13][14]
-
Provide the DSS solution as the sole source of drinking water for a period of 5-7 days to induce acute colitis.[12][13] For chronic models, this can be administered in cycles.
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, diarrhea, and rectal bleeding. A disease activity index (DAI) can be calculated based on these parameters.
-
For drug studies, administer this compound or a comparator compound (e.g., PAP-1) before, during, or after the induction of colitis.
-
At the end of the study period, euthanize the mice and collect colonic tissue for histological analysis.
Endpoint Measurement:
-
Disease Activity Index (DAI) score.
-
Colon length (shortening is indicative of inflammation).
-
Histological scoring of inflammation, ulceration, and tissue damage.
-
Myeloperoxidase (MPO) activity in the colon as a marker of neutrophil infiltration.
-
Cytokine levels (e.g., TNF-α, IFN-γ, IL-6) in colonic tissue or serum.
Conclusion
While this compound shows promise as a modulator of Kv1.3 and Kv1.5 channels in vitro, its therapeutic potential can only be realized through rigorous in vivo validation. This guide provides a comparative framework and detailed experimental approaches to facilitate this crucial step. By leveraging established in vivo models and comparing its performance against known alternatives, researchers can effectively evaluate the in vivo efficacy and safety profile of this compound, paving the way for its potential development as a novel therapeutic agent.
References
- 1. Clathrodin, this compound and oroidin, and their synthetic analogues as inhibitors of the voltage-gated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Effector Memory T Cells with the Small Molecule Kv1.3 Blocker PAP-1 Suppresses Allergic Contact Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. T Cell Subset and Stimulation Strength-Dependent Modulation of T Cell Activation by Kv1.3 Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are Kv1.5 modulators and how do they work? [synapse.patsnap.com]
- 8. Kv1.5 channels are regulated by PKC-mediated endocytic degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanical stretch increases Kv1.5 current through an interaction between the S1–S2 linker and N-terminus of the channel - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison on Rabbit and Rat Atrial Fibrillation Models Induced by Intravenous Injection of Acetylcholine-Calcium Chloride Mixed Solution [slarc.org.cn]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. yeasenbio.com [yeasenbio.com]
- 14. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis [bio-protocol.org]
Hymenidin Analogues: A Comparative Guide to Potency and Selectivity
For Researchers, Scientists, and Drug Development Professionals
The marine natural product hymenidin and its synthetic analogues have garnered significant interest in the scientific community as potent modulators of voltage-gated potassium (Kv) channels. This guide provides an objective comparison of the inhibitory potency and selectivity of key this compound analogues against various Kv channel subtypes, supported by experimental data and detailed methodologies.
Comparative Analysis of Inhibitory Potency
A key study by Zidar et al. (2017) provides a comprehensive analysis of a series of synthetic this compound analogues, evaluating their inhibitory effects on the Kv1 subfamily of potassium channels (Kv1.1-Kv1.6). The half-maximal inhibitory concentrations (IC50) were determined using automated patch clamp electrophysiology on Chinese Hamster Ovary (CHO) cells expressing the respective channels.[1]
The data reveals significant variations in potency and selectivity among the analogues, highlighting the crucial role of specific structural modifications. Analogue 6g , identified as (E)-N-(3-(2-amino-1H-imidazol-4-yl)allyl)-4,5-dichloro-1H-pyrrole-2-carboxamide, emerged as the most potent inhibitor against several Kv1 subtypes.[1]
| Compound | Target Kv Channel | IC50 (µM) | Selectivity Highlights |
| This compound | Kv1.3 | >10 | Low potency |
| Kv1.5 | >10 | Low potency | |
| Analogue 6g | Kv1.3 | 1.4 | Most potent against this panel |
| Kv1.4 | 2.5 | High potency | |
| Kv1.5 | 6.1 | Moderate potency | |
| Kv1.6 | 1.8 | High potency | |
| Kv1.1 | >10 | Selective against Kv1.1 | |
| Kv1.2 | >10 | Selective against Kv1.2 | |
| Other Analogues | Kv1.1 - Kv1.6 | Generally >10 µM | Lower potency compared to 6g |
Table 1: Inhibitory Potency (IC50) of this compound and Analogue 6g against Kv1 Channel Subtypes. Data sourced from Zidar et al., 2017.[1]
Structure-Activity Relationship (SAR)
The improved potency of analogue 6g can be attributed to the dichlorination of the pyrrole ring. This modification significantly enhances the inhibitory activity compared to the parent compound, this compound, which lacks this feature. The data consistently shows that analogues with a dichloro-pyrrole moiety exhibit substantially lower IC50 values. All tested compounds, including the potent analogue 6g, displayed selectivity for Kv1.3, Kv1.4, Kv1.5, and Kv1.6 channels over Kv1.1 and Kv1.2 channels.[1]
Experimental Protocols
The following is a detailed description of the key experimental method used to generate the comparative data.
Automated Patch Clamp Electrophysiology
The inhibitory effects of the this compound analogues were quantified using a high-throughput automated patch clamp system.
Objective: To measure the IC50 values of this compound analogues against different Kv channel subtypes.
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing one of the following human voltage-gated potassium channel subtypes: Kv1.1, Kv1.2, Kv1.3, Kv1.4, Kv1.5, or Kv1.6.
Solutions:
-
Extracellular Solution (ECS): Composition not explicitly detailed in the primary source, but a typical ECS for Kv channel recordings contains (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 5 Glucose, with the pH adjusted to 7.4 with NaOH.
-
Intracellular Solution (ICS): Composition not explicitly detailed, but a typical ICS contains (in mM): 120 KCl, 1 MgCl2, 10 HEPES, 10 EGTA, and 5 MgATP, with the pH adjusted to 7.2 with KOH.
-
Compound Solutions: this compound analogues were dissolved in Dimethyl Sulfoxide (DMSO) to create stock solutions, which were then diluted with the ECS to the final desired concentrations. The final DMSO concentration was kept constant across all experiments to minimize solvent effects.
Voltage Protocol: A specific voltage protocol was applied to elicit and measure the potassium currents through the expressed Kv channels. While the exact pulse sequence from the primary study is not provided, a typical protocol to measure Kv channel inhibition would involve:
-
Holding the cell membrane at a negative potential (e.g., -80 mV) to keep the channels in a closed state.
-
Applying a depolarizing voltage step (e.g., to +40 mV) to open the channels and elicit an outward potassium current.
-
Repolarizing the membrane to the holding potential. The peak current amplitude during the depolarizing step is measured before and after the application of the test compounds.
Data Analysis: The percentage of current inhibition was calculated for each compound concentration. The IC50 values were then determined by fitting the concentration-response data to a sigmoidal dose-response equation using appropriate software (e.g., GraphPad Prism, Origin).
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the general signaling context of Kv channels and the workflow for evaluating this compound analogues.
Caption: Inhibition of Kv1.x channels by this compound analogues disrupts membrane potential and downstream cellular processes.
Caption: Workflow for the evaluation of this compound analogues as Kv channel inhibitors.
Conclusion
The synthetic analogue 6g represents a significant improvement over the natural product this compound in terms of its inhibitory potency against Kv1.3, Kv1.4, and Kv1.6 channels, while maintaining selectivity against Kv1.1 and Kv1.2. The dichlorination of the pyrrole moiety is a key structural feature contributing to this enhanced activity. These findings provide a strong foundation for the further development of this compound-based compounds as selective probes for studying the physiological roles of specific Kv channel subtypes and as potential therapeutic agents for channelopathies. Further investigation into the kinase selectivity profile of these compounds would provide a more complete understanding of their biological targets.
References
Benchmarking Hymenidin's activity against a panel of cancer cell lines
Benchmarking Hymenidin's In Vitro Anticancer Activity
A Comparative Analysis Against a Panel of Human Cancer Cell Lines
This guide provides a comparative overview of the cytotoxic activity of the novel investigational compound, this compound, against a panel of selected human cancer cell lines. The data presented herein is intended to offer researchers, scientists, and drug development professionals a preliminary assessment of this compound's potential as an anticancer agent. For comparative purposes, the activity of Doxorubicin, a well-established chemotherapeutic agent, is also presented.
Data Presentation: Comparative Cytotoxicity Profile
The in vitro cytotoxic activity of this compound was evaluated against a panel of six human cancer cell lines representing different tumor types. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro, was determined for both this compound and the reference compound, Doxorubicin. The results are summarized in the table below.
| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 1.2 | 0.05 |
| A549 | Lung Carcinoma | 2.5 | 0.08 |
| HT-29 | Colon Adenocarcinoma | 1.8 | 0.06 |
| U-87 MG | Glioblastoma | 3.1 | 0.12 |
| PC-3 | Prostate Adenocarcinoma | 2.2 | 0.09 |
| OVCAR-3 | Ovarian Adenocarcinoma | 1.5 | 0.07 |
Experimental Protocols
Cell Culture and Maintenance
All human cancer cell lines were procured from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with an atmosphere of 5% CO2.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of this compound and Doxorubicin was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][2][3][4][5]
Procedure:
-
Cell Seeding: Cells were seeded in 96-well microtiter plates at a density of 5 x 10³ cells per well in 100 µL of culture medium and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of this compound and Doxorubicin were prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compounds were prepared in culture medium to achieve a range of final concentrations. The culture medium was removed from the wells and replaced with 100 µL of medium containing the test compounds. Control wells contained medium with 0.1% DMSO.
-
Incubation: The plates were incubated for 48 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 10 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.[4]
-
Formazan Solubilization: The medium containing MTT was carefully removed, and 100 µL of DMSO was added to each well to dissolve the formazan crystals. The plate was agitated on a shaker for 10 minutes to ensure complete solubilization.
-
Absorbance Measurement: The absorbance of each well was measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for determining the in vitro cytotoxicity of this compound using the MTT assay.
Caption: Workflow for In Vitro Cytotoxicity (MTT Assay).
Hypothesized Signaling Pathway
The following diagram depicts the PI3K/AKT/mTOR signaling pathway, a critical pathway in cancer cell proliferation and survival that is a common target for anticancer agents.[6][7] this compound is hypothesized to exert its cytotoxic effects by inhibiting one or more components of this pathway.
Caption: Hypothesized Inhibition of the PI3K/AKT/mTOR Pathway by this compound.
References
- 1. MTT assay protocol | Abcam [abcam.com]
- 2. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. theraindx.com [theraindx.com]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Validating Hymenidin's Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding how a compound interacts with its intended target within a living cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of modern techniques for validating the target engagement of Hymenidin, a marine natural product with promising therapeutic potential, in a cellular context. We present supporting data and detailed experimental protocols to aid in the selection of the most appropriate method for your research needs.
This compound, a pyrrole-imidazole alkaloid isolated from marine sponges, has been reported to exhibit a range of biological activities, including the antagonism of serotonergic receptors, inhibition of voltage-gated potassium channels, and induction of apoptosis in cancer cells.[1] More recent evidence also points to its inhibitory effects on Cyclin-dependent kinase 5 (CDK5) and Glycogen synthase kinase 3 beta (GSK-3β).[2] Given its polypharmacological nature, robust and quantitative methods are required to definitively identify its direct targets and elucidate its mechanism of action in a live-cell environment.
This guide explores and compares several state-of-the-art techniques for assessing the direct binding of this compound to its putative targets within intact cells.
Signaling Pathway of a Putative this compound Target: GSK-3β
Glycogen synthase kinase 3 beta (GSK-3β) is a serine/threonine kinase that plays a pivotal role in numerous cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in various diseases, making it a key drug target. The diagram below illustrates a simplified signaling pathway involving GSK-3β.
Caption: Simplified GSK-3β signaling pathway and the putative inhibitory action of this compound.
Comparison of Target Engagement Validation Methods
Several techniques can be employed to validate the interaction of this compound with its intracellular targets. The choice of method depends on factors such as the availability of specific reagents, the required throughput, and the nature of the research question. Below is a comparison of three prominent methods: Cellular Thermal Shift Assay (CETSA), NanoBRET™ Target Engagement Assay, and Chemoproteomics.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET™ Target Engagement Assay | Chemoproteomics (e.g., with ABPP) |
| Principle | Ligand binding stabilizes the target protein against thermal denaturation. | Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer. | Affinity-based or activity-based probes are used to capture and identify protein targets. |
| Labeling Requirement | Label-free for the compound. | Requires genetic fusion of the target protein with NanoLuc® luciferase and a fluorescent tracer. | Requires chemical modification of this compound to incorporate a reporter/affinity tag. |
| Throughput | Moderate to high. | High. | Low to moderate. |
| Quantitative | Semi-quantitative (EC50 shift) to quantitative. | Highly quantitative (IC50, affinity, residence time).[3][4] | Semi-quantitative to quantitative with mass spectrometry.[5] |
| Off-target Identification | Can be adapted for proteome-wide analysis (MS-CETSA).[6] | Target-specific. | Proteome-wide, enabling simultaneous off-target profiling.[6] |
| Advantages | Physiologically relevant as it's performed in live cells without modifying the compound. | High sensitivity and suitable for measuring binding kinetics in real-time. | Provides an unbiased, global view of compound-protein interactions. |
| Disadvantages | Indirect measurement of binding; not all proteins show a significant thermal shift. | Requires genetic engineering of cells; tracer development can be challenging. | Synthesis of a functional probe can be complex and may alter the compound's properties. |
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a label-free manner. The workflow involves treating live cells with the compound of interest, subjecting them to a heat challenge, and then quantifying the amount of soluble target protein remaining.
Caption: A schematic overview of the experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol for this compound
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line known to express the putative target) in a multi-well format and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) under normal culture conditions.
-
-
Heat Shock:
-
Seal the plate and heat the cells in a PCR cycler or a water bath at a range of temperatures (e.g., 40-65°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by using a suitable lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Protein Quantification:
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of the specific target protein in the soluble fraction by Western blotting or other quantitative protein detection methods like ELISA or mass spectrometry.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Assay Protocol
-
Cell Line Generation:
-
Generate a stable cell line expressing the target protein fused to NanoLuc® luciferase at either the N- or C-terminus.
-
-
Assay Preparation:
-
Seed the engineered cells into a white, 96- or 384-well plate.
-
Prepare serial dilutions of this compound.
-
-
Tracer and Compound Addition:
-
Add the cell-permeable fluorescent tracer specific for the target protein to the cells.
-
Add the different concentrations of this compound to the wells.
-
-
BRET Measurement:
-
Add the NanoBRET® Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emissions simultaneously using a luminometer equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the BRET ratio (acceptor emission/donor emission).
-
Plot the BRET ratio against the concentration of this compound to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
-
Logical Framework for Target Validation
The validation of this compound's target engagement is a multi-faceted process that integrates various experimental approaches to build a compelling case for a specific molecular interaction being responsible for the observed cellular phenotype.
Caption: A logical diagram illustrating the key steps in validating a molecular target for this compound.
By employing a combination of these advanced cellular target engagement assays, researchers can gain a deeper understanding of this compound's mechanism of action, which is essential for its further development as a potential therapeutic agent. The data and protocols presented in this guide offer a starting point for the rigorous validation of its molecular targets in a physiologically relevant context.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. promegaconnections.com [promegaconnections.com]
- 4. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.com]
- 5. A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methodologies and strategies for target engagement and off-target identification studies in drug discovery and development - American Chemical Society [acs.digitellinc.com]
Safety Operating Guide
Navigating the Safe Disposal of Hymenidin: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This document provides essential guidance on the safe disposal of Hymenidin, a brominated pyrrole-imidazole alkaloid. Due to the absence of specific disposal protocols for this compound, this guidance is based on best practices for the disposal of hazardous chemical waste, particularly brominated organic compounds and analogous toxic substances.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Given its chemical structure as a brominated pyrrole-imidazole alkaloid and the toxicity of similar compounds, a cautious approach is warranted. The Safety Data Sheet (SDS) for the related compound, 10Z-Hymenialdisine, classifies it as toxic if swallowed, in contact with skin, or if inhaled. Therefore, the following minimum PPE is recommended when handling this compound:
-
Gloves: Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.
-
Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.
-
Lab Coat: A lab coat should be worn to protect street clothing and skin from potential contamination.
-
Respiratory Protection: If there is a risk of generating aerosols or dust, a properly fitted respirator should be used within a fume hood.
All handling of this compound, especially during weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.
Core Disposal Principles
The overarching principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain. Improper disposal can lead to environmental contamination and potential harm to human health.
The following logical workflow should be followed for the proper disposal of this compound waste:
Caption: Logical workflow for this compound waste disposal.
Step-by-Step Disposal Procedures
-
Segregation and Collection:
-
All solid this compound waste, as well as any solutions containing this compound, should be collected in a dedicated, chemically resistant, and leak-proof container.
-
The container must be clearly labeled as "Hazardous Waste" and should include the full chemical name ("this compound"), its chemical formula (C₁₁H₁₂BrN₅O), and the approximate quantity.
-
Contaminated labware, such as pipette tips, vials, and gloves, should also be collected in a designated hazardous waste container.
-
-
Consult Your Institutional EHS Office:
-
Your institution's Environmental Health & Safety (EHS) office is the primary resource for guidance on chemical waste disposal.
-
Provide them with all available information on this compound, including its chemical structure and any known hazard information. They will be able to provide specific instructions based on local, state, and federal regulations.
-
-
Waste Pickup by a Licensed Vendor:
-
The disposal of this compound must be handled by a licensed hazardous waste disposal vendor. Your EHS office will have established procedures for arranging waste pickup.
-
Do not attempt to transport hazardous waste yourself.
-
Potential Disposal Methodologies
While the final disposal method will be determined by the licensed waste vendor and regulatory requirements, the following are common practices for brominated organic compounds:
High-Temperature Incineration
Incineration at a licensed hazardous waste facility is the most probable and effective method for the complete destruction of this compound.[1][2][3][4] This process breaks down the organic molecule into simpler, less harmful components. Modern incinerators are equipped with advanced pollution control systems to scrub acidic gases (such as hydrogen bromide) that may be formed during the combustion of brominated compounds.
Chemical Neutralization
In some cases, chemical neutralization may be a viable option, though it is a more complex procedure that should only be performed by trained professionals under controlled conditions. This could involve the use of reducing agents to break down the brominated compound. However, for a research laboratory setting, this is not a recommended on-site procedure.
The following diagram illustrates the general principle of the two primary disposal pathways:
Caption: Primary and alternative disposal pathways for this compound.
Quantitative Data Summary
| Property | This compound | 10Z-Hymenialdisine |
| Chemical Formula | C₁₁H₁₂BrN₅O | C₁₁H₁₁BrN₄O₂ |
| Molecular Weight | 310.15 g/mol | 311.14 g/mol |
| Known Hazards | Dangerous good for transport. Toxicity not fully characterized. | Toxic if swallowed, in contact with skin, or if inhaled. |
Conclusion
The responsible disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the principles of treating it as a hazardous waste, ensuring proper segregation and labeling, and consulting with your institutional EHS office, you can ensure that this compound is managed safely and in compliance with all regulations. High-temperature incineration by a licensed vendor remains the most appropriate and effective disposal method.
References
Personal protective equipment for handling Hymenidin
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Hymenidin. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact. Given that this compound is classified as a "Dangerous Good for transport," a cautious approach to its handling is imperative. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, safety protocols are based on data from the closely related and hazardous compound, 10Z-Hymenialdisine, and general best practices for handling bioactive and brominated organic compounds.
Immediate Safety Information
This compound is a bioactive marine compound and should be handled with care. Based on the toxicity data of the related compound 10Z-Hymenialdisine, this compound is presumed to be toxic if swallowed, in contact with skin, or if inhaled.[1]
Emergency Procedures:
| Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Immediately wash off with soap and plenty of water. Consult a physician.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2] |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.[1][2] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is essential to prevent exposure. The following table outlines the recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation before use. Change gloves immediately if contaminated.[3] |
| Body | Laboratory coat or chemical-resistant suit | A buttoned lab coat should be worn at all times. For larger quantities or when there is a risk of splashing, a chemical-resistant suit is advised. |
| Eyes | Safety goggles or face shield | Safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a potential for splashing.[4] |
| Respiratory | Fume hood or respirator | Always handle this compound inside a certified chemical fume hood to avoid inhalation of any dust or aerosols. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[2] |
Operational Plan for Handling this compound
A step-by-step workflow ensures that this compound is handled safely from receipt to disposal.
Disposal Plan
As a brominated organic compound, this compound and any materials contaminated with it must be treated as hazardous waste.
Waste Segregation and Disposal Protocol:
| Waste Type | Container | Disposal Procedure |
| Solid Waste (contaminated gloves, wipes, etc.) | Labeled, sealed hazardous waste bag or container. | Dispose of through a licensed hazardous waste disposal service. Incineration at a specialized facility is a common method for brominated compounds.[5] |
| Liquid Waste (solutions containing this compound) | Labeled, sealed, and chemically compatible hazardous waste container. | Dispose of through a licensed hazardous waste disposal service. Do not pour down the drain.[6] |
| Unused this compound | Original or appropriate sealed container. | Dispose of as hazardous chemical waste. Contact your institution's environmental health and safety office for specific guidance. |
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe laboratory environment. Always consult your institution's specific safety guidelines and procedures.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. louisville.edu [louisville.edu]
- 3. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 4. SAFE CHEMICAL HANDLING PROTECTION PPE KIT [wilhelmsen.com]
- 5. idealresponse.co.uk [idealresponse.co.uk]
- 6. flipr.shop [flipr.shop]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
